molecular formula C6H10ClN5 B013485 Deethylatrazine CAS No. 6190-65-4

Deethylatrazine

Cat. No.: B013485
CAS No.: 6190-65-4
M. Wt: 187.63 g/mol
InChI Key: DFWFIQKMSFGDCQ-UHFFFAOYSA-N
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Description

Deethylatrazine (DEA) is a major environmental metabolite and degradation product of the herbicide atrazine, formed via dealkylation by cytochrome P450 enzymes. This high-purity reference standard is essential for environmental science, toxicology, and agrochemical research. Main Applications & Research Value: Environmental Tracking: DEA is a key indicator for monitoring the fate and transport of atrazine in the environment. The this compound/Atrazine Ratio (DAR) is a well-established geochemical tool for distinguishing between point-source and non-point-source contamination and for identifying the timing of herbicide runoff into surface and groundwater . Toxicological Studies: As a significant metabolite, DEA is relevant for understanding the complete toxicological profile of atrazine exposure. Animal studies indicate that this compound produces similar reproductive and developmental effects as its parent compound, atrazine . Analytical Method Development: This standard is critical for calibrating equipment and developing methods (e.g., GC-MS, LC-MS) to detect and quantify triazine herbicides and their degradation products in complex matrices like water, soil, and biological samples . Biosensor Research: DEA is used in developing and testing conductometric biosensors and other detection systems for environmental pollutants, often showing a distinct inhibitory profile compared to atrazine . Mechanism of Action: this compound itself is not an herbicide but shares a common mechanism of toxicity with other chlorinated triazine metabolites. Evidence suggests it contributes to neuroendocrine disruption by attenuating the luteinizing hormone (LH) surge, which can alter estrous cyclicity and affect reproductive development in animal models, operating through a dose-additive mechanism with related triazines . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)
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InChI Key

DFWFIQKMSFGDCQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N)Cl
Source PubChem
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Molecular Formula

C6H10ClN5
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DSSTOX Substance ID

DTXSID5037494
Record name s-Chloroaminoisopropylaminotriazine
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Molecular Weight

187.63 g/mol
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Physical Description

Colorless solid; [MSDSonline], Solid
Record name Desethyl atrazine
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Record name 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine
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Solubility

In distilled water, 3200 mg/L at 22 °C, 3.2 mg/mL at 22 °C
Record name DESETHYL ATRAZINE
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Vapor Pressure

0.0000933 [mmHg]
Record name Desethyl atrazine
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Color/Form

Crystals

CAS No.

6190-65-4
Record name Deethylatrazine
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Record name 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine
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Melting Point

136 °C, 135 - 137 °C
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Foundational & Exploratory

deethylatrazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deethylatrazine (DEA) is a primary metabolite of the widely used herbicide atrazine (B1667683). As a significant environmental degradate and a substance with biological activity, understanding its chemical properties, metabolic fate, and toxicological profile is crucial for environmental science, toxicology, and drug development. This technical guide provides an in-depth overview of this compound, including its chemical structure, physicochemical properties, toxicological effects with a focus on its impact on signaling pathways, and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a chloro-s-triazine herbicide metabolite formed by the N-de-ethylation of atrazine. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 6-chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine[1]
Synonyms Desethylatrazine, DEA, 2-Chloro-4-amino-6-(isopropylamino)-s-triazine[1][2]
CAS Number 6190-65-4[1]
Molecular Formula C₆H₁₀ClN₅[1][2]
Molecular Weight 187.63 g/mol [2][3]
Appearance Colorless solid/crystals[2]
Melting Point 133-136 °C[2][4]
Water Solubility 3200 mg/L at 22 °C[2]
logP (Octanol-Water Partition Coefficient) 1.51[2][5]

Toxicology and Mechanism of Action

This compound is recognized for its endocrine-disrupting properties, with a toxicological profile considered equivalent to its parent compound, atrazine, by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[2] The primary mechanism of action involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.

Endocrine Disruption

This compound, along with other chlorinated triazines, is known to suppress the luteinizing hormone (LH) surge from the pituitary gland.[2] This disruption of the LH surge is a key event in the female reproductive cycle, and its suppression can lead to altered estrous cyclicity and reproductive dysfunction.[2] The mechanism is believed to be centered on the hypothalamus, where atrazine and its metabolites interfere with the release of gonadotropin-releasing hormone (GnRH).[3][5][6] This interference with GnRH signaling to the pituitary results in the downstream disruption of LH secretion.[3]

Neurotoxicity

Emerging evidence also points towards the neurotoxic potential of atrazine and its metabolites. Studies have suggested that these compounds can affect the central nervous system and neurotransmission.[7] Exposure to this compound has been shown to increase the release of corticotropin-releasing hormone (CRH), which in turn increases adrenocorticotropic hormone (ACTH), indicating an impact on the hypothalamic-pituitary-adrenal (HPA) axis.[7]

Signaling Pathways

The primary signaling pathway affected by this compound is the Hypothalamic-Pituitary-Gonadal (HPG) axis, leading to reproductive toxicity. The following diagram illustrates the proposed mechanism of action.

HPG_Axis_Disruption cluster_hypothalamus cluster_pituitary cluster_gonads Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary Stimulates (via GnRH) GnRH GnRH Release Gonads Gonads (Ovaries) Pituitary->Gonads Stimulates (via LH) LH_surge LH Surge Estrogen Estrogen Production Ovulation Ovulation Gonads->Ovulation Triggers DEA This compound DEA->GnRH Inhibits Metabolism_Pathway Atrazine Atrazine DEA This compound (DEA) Atrazine->DEA N-de-ethylation (CYP450) DACT Diaminochlorotriazine (DACT) DEA->DACT N-deisopropylation (CYP450) Glutathione_Conj Glutathione Conjugates DEA->Glutathione_Conj Glutathione Conjugation Mercapturates Mercapturic Acids Glutathione_Conj->Mercapturates Further Metabolism GCMS_Workflow Sample Water Sample (1 L) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (C18 Cartridge) Spike->SPE Elution Elution with Ethyl Acetate SPE->Elution Concentration Concentration to 1 mL (Nitrogen Stream) Elution->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Quantification Quantification GCMS->Quantification

References

Deethylatrazine: An In-depth Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deethylatrazine (DEA) is a primary and persistent degradation product of the widely used herbicide atrazine (B1667683). Its frequent detection in soil and groundwater raises environmental and health concerns, necessitating a thorough understanding of its behavior in the environment. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, including its degradation, sorption, and mobility. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their investigations.

Degradation of this compound

This compound is formed through the dealkylation of atrazine by soil microorganisms. Once formed, DEA can undergo further degradation through both biotic and abiotic processes. Microbial degradation is the primary pathway for the breakdown of DEA in soil and water.

Biodegradation:

Microorganisms, including various bacteria and fungi, have been shown to degrade this compound. The degradation pathway often involves further dealkylation, leading to the formation of deisopropylatrazine (B29266) (DIA) and didealkylatrazine (DDA), and ultimately mineralization to carbon dioxide. The rate of biodegradation is influenced by soil type, temperature, moisture, and the history of atrazine application, with enhanced degradation observed in soils with a history of atrazine use. In some cases, the half-life of DEA in soil can be as short as 3 to 6 days under laboratory conditions with specific bacterial strains.

Abiotic Degradation:

Abiotic degradation of this compound can occur through processes such as hydrolysis and photolysis, although these are generally considered minor pathways compared to microbial degradation. Hydrolysis is slow in water but can be catalyzed by mineral surfaces in soil.

Quantitative Data on this compound Degradation
ParameterValueConditionsReference
Half-life (t½)4.6 - 58.7 dayss-triazine-adapted CO soil (35.2% sand, 28% silt, 36.8% clay, 19 g C/kg organic matter, pH 7.9)
Half-life (t½)5.2 - 45 dayss-triazine-adapted Mississippi soil (15.8% sand, 47.2% silt, 36.7% clay, 13 g C/kg organic matter, pH 6.67)
Half-life (t½)3 - 6 daysLaboratory conditions with specific bacterial strains
Mineralization to ¹⁴CO₂34% of applied ¹⁴C-DEAAtrazine-history surface soil, 60 days incubation
Mineralization to ¹⁴CO₂17% of applied ¹⁴C-DEANo-history surface soil, 60 days incubation
Atmospheric Half-life (t½)~21 hoursEstimated reaction with hydroxyl radicals

Transport and Mobility of this compound

The movement of this compound through soil and into groundwater is a significant environmental concern. Its transport is primarily governed by its sorption characteristics and the hydrogeological properties of the soil.

Soil Sorption and Mobility

This compound is generally considered to be more mobile than its parent compound, atrazine. This is attributed to its lower sorption to soil particles. Sorption is influenced by soil properties such as organic carbon content, clay content, and pH.

The sorption of this compound to soil is typically quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Lower Kd and Koc values indicate weaker sorption and higher mobility.

Quantitative Data on this compound Sorption
Soil Type/MaterialKd (L/kg)Koc (L/kg)Reference
Low organic C geologic materialsMean DEA Kd was 0.37 ± 0.20 of atrazine Kd-
Sandy soils--
Cultivated Houston Black clayNot statistically different from VFSNot statistically different from VFS
Vegetated Filter Strip (VFS) in Houston Black clayNot statistically different from cultivated soilNot statistically different from cultivated soil

Note: The provided data often compares DEA's sorption to that of atrazine, highlighting its relatively lower affinity for soil particles.

Leaching Potential

Due to its higher mobility, this compound has a significant potential to leach through the soil profile and contaminate groundwater. Studies have shown that DEA is frequently detected in groundwater in agricultural areas where atrazine is used. In some cases, DEA was found to be more persistent than atrazine in groundwater.

Experimental Protocols

Soil Sorption/Desorption: Batch Equilibrium Method

This method is widely used to determine the sorption coefficients (Kd and Koc) of pesticides in soil.

Principle: A known mass of soil is equilibrated with a pesticide solution of a known concentration. The amount of pesticide sorbed to the soil is determined by measuring the decrease in the pesticide concentration in the solution at equilibrium.

Detailed Methodology:

  • Soil Preparation: Air-dry the soil and sieve it through a 2-mm mesh. Characterize the soil for properties such as organic carbon content, pH, and texture.

  • Pesticide Solution Preparation: Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution. Prepare a series of dilutions from the stock solution.

  • Equilibration: Add a known mass of soil (e.g., 1.0 g) to centrifuge tubes. Add a specific volume (e.g., 10 mL) of each pesticide dilution to the tubes.

  • Shaking: Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature in the dark to reach equilibrium.

  • Centrifugation and Filtration: Centrifuge the tubes to separate the soil from the solution. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the concentration of this compound in the filtrate using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation:

    • Calculate the amount of sorbed pesticide per unit mass of soil (Cs).

    • Plot the sorption isotherm (Cs vs. the equilibrium concentration in the solution, Cw).

    • Determine the Kd from the slope of the linear isotherm.

    • Calculate Koc using the formula: Koc = (Kd / % organic carbon) * 100.

Desorption: After the adsorption experiment, the supernatant is replaced with a fresh pesticide-free solution, and the steps of shaking, centrifugation, and analysis are repeated to determine the amount of desorbed pesticide.

Soil Leaching: Soil Column Studies (Based on OECD Guideline 312)

This method assesses the potential for a pesticide and its transformation products to leach through the soil profile.

Principle: A column packed with soil is treated with the test substance, and "artificial rain" is applied. The leachate is collected and analyzed, along with sections of the soil column, to determine the distribution of the substance.

Detailed Methodology:

  • Soil Column Preparation: Pack glass columns with air-dried, sieved (<2 mm) soil to a specific height (e.g., 30 cm). Saturate the columns with an "artificial rain" solution and allow them to drain.

  • Application of Test Substance: Apply a known amount of ¹⁴C-labeled or unlabeled this compound to the soil surface.

  • Leaching: Apply a defined amount of "artificial rain" (e.g., 200 mm) at a constant flow rate over a specific period (e.g., 48 hours).

  • Leachate Collection: Collect the leachate in fractions.

  • Soil Sectioning: After the leaching period, extrude the soil core from the column and section it into segments (e.g., every 5 cm).

  • Extraction and Analysis: Extract this compound and its potential metabolites from the leachate and each soil section using an appropriate solvent. Analyze the extracts using methods like HPLC with radiometric detection (for ¹⁴C-labeled compounds) or LC-MS/MS.

  • Data Reporting: Report the distribution of this compound and its transformation products in the leachate and soil sections as a percentage of the applied amount.

Visualizations

This compound Degradation Pathway

DEA_Degradation Atrazine Atrazine DEA This compound (DEA) Atrazine->DEA N-dealkylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-dealkylation DDA Didealkylatrazine (DDA) DEA->DDA N-dealkylation DIA->DDA N-dealkylation Mineralization Mineralization (CO₂) DDA->Mineralization Further Degradation

Caption: Simplified biodegradation pathway of atrazine to this compound and further degradation products.

Experimental Workflow for Soil Sorption Study

Sorption_Workflow Soil_Prep Soil Preparation (Drying, Sieving) Equilibration Equilibration (Soil + Solution) Soil_Prep->Equilibration Solution_Prep DEA Solution Preparation Solution_Prep->Equilibration Shaking Shaking (e.g., 24h) Equilibration->Shaking Centrifugation Centrifugation & Filtration Shaking->Centrifugation Analysis Analysis of Supernatant (HPLC/GC-MS) Centrifugation->Analysis Calculation Calculation of Kd and Koc Analysis->Calculation

Caption: General workflow for a batch equilibrium soil sorption experiment.

Logical Relationships in this compound Transport

DEA_Transport_Logic DEA This compound in Soil Sorption Low Soil Sorption (Low Kd, Koc) Soil_Properties Soil Properties (Low Organic Matter, High Sand Content) Water_Solubility High Water Solubility Leaching Leaching Sorption->Leaching Increases Runoff Surface Runoff Sorption->Runoff Increases Soil_Properties->Leaching Increases Water_Solubility->Leaching Increases Water_Solubility->Runoff Increases Groundwater Groundwater Contamination Leaching->Groundwater Surface_Water Surface Water Contamination Runoff->Surface_Water

Caption: Factors influencing the transport and fate of this compound in the environment.

Conclusion

This compound is a mobile and often persistent metabolite of atrazine that poses a potential risk to water resources. Its environmental fate is a complex interplay of degradation, sorption, and transport processes that are influenced by a variety of environmental factors. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers in assessing the environmental risks associated with this compound and developing strategies for its monitoring and management.

Deethylatrazine: A Comprehensive Technical Guide on the Primary Metabolite of Atrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deethylatrazine (DEA) is a primary and significant metabolite of the widely used herbicide atrazine (B1667683).[1] Its prevalence in the environment, coupled with a toxicological profile considered by regulatory bodies to be equivalent to its parent compound, necessitates a thorough understanding of its formation, fate, and biological interactions.[2] This technical guide provides an in-depth overview of this compound, focusing on its core scientific aspects to support research, environmental monitoring, and risk assessment efforts.

Formation of this compound

This compound is formed from atrazine through a process of N-dealkylation, specifically the removal of an ethyl group. This metabolic transformation is primarily carried out by microsomal cytochrome P450 enzymes in a variety of organisms, including mammals and microorganisms.[1] In humans, studies with liver microsomes have indicated that CYP1A2 is the principal isozyme responsible for this Phase I metabolic reaction.[1]

The metabolism of atrazine to this compound is a key step in its detoxification pathway. This compound can be further metabolized through dealkylation to didealkylatrazine (DACT) or via glutathione (B108866) conjugation.[1]

Physicochemical Properties

A comparative summary of the key physicochemical properties of atrazine and this compound is presented in the table below. These properties are crucial for understanding their environmental transport and fate.

PropertyAtrazineThis compound
Molecular Formula C₈H₁₄ClN₅C₆H₁₀ClN₅
Molecular Weight 215.68 g/mol 187.63 g/mol
Water Solubility 33 mg/L (at 22 °C)360 mg/L (at 20 °C)
Log Kow (Octanol-Water Partition Coefficient) 2.611.68
Vapor Pressure 3.0 x 10⁻⁷ mmHg (at 25 °C)9.8 x 10⁻⁷ mmHg (at 25 °C)
pKa 1.71.9

Data sourced from various chemical databases and scientific literature.

Environmental Fate and Transport

The environmental behavior of this compound is intrinsically linked to that of atrazine. Due to its higher water solubility and lower Log Kow compared to atrazine, this compound is generally more mobile in soil and has a lower tendency to adsorb to soil organic matter.

Soil Sorption and Mobility

The adsorption and desorption of this compound in soil are critical processes that influence its potential for leaching into groundwater and transport via surface runoff. These processes are typically studied using batch equilibrium experiments. The organic carbon partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. Generally, this compound exhibits lower Koc values than atrazine, indicating weaker sorption to soil and thus higher mobility.

Degradation

This compound can be degraded in the environment through both biotic and abiotic pathways. Microbial degradation is a significant process, with various soil microorganisms capable of utilizing this compound as a carbon and/or nitrogen source. The degradation of this compound can lead to the formation of other metabolites, such as didealkylatrazine.

Toxicological Profile

The U.S. Environmental Protection Agency (EPA) considers this compound to have equivalent toxicity to atrazine.[2] Therefore, risk assessments for atrazine often include the combined residues of atrazine and its chlorinated metabolites, including this compound.

Mechanism of Action: Endocrine Disruption

A primary toxicological concern for atrazine and, by extension, this compound is their potential to act as endocrine-disrupting chemicals. The key mechanism of action is the suppression of the luteinizing hormone (LH) surge from the pituitary gland.[2] This disruption of the hypothalamic-pituitary-gonadal (HPG) axis can lead to reproductive and developmental effects.

The signaling pathway involves the inhibition of gonadotropin-releasing hormone (GnRH) release from the hypothalamus. Evidence suggests that atrazine exposure leads to a reduction in the expression of the Kiss1 gene in the anteroventral periventricular nucleus (AVPV) of the hypothalamus.[3][4][5] Kisspeptin (B8261505), the protein product of the Kiss1 gene, is a potent stimulator of GnRH neurons. By reducing kisspeptin signaling, atrazine indirectly suppresses the pulsatile release of GnRH, which is necessary for the pre-ovulatory LH surge.

Cytotoxicity

In vitro studies on human cell lines have investigated the cytotoxic effects of atrazine. For example, studies on human breast cancer cell lines (MCF-7) and non-cancerous human breast epithelial cell lines (MCF-10A) have determined LC50 values.[6] While specific IC50 values for this compound on a wide range of human cell lines are less reported, the assumption of equivalent toxicity suggests a similar potential for cytotoxic effects.

Experimental Protocols

Analysis of Atrazine and this compound in Water by GC-MS

This protocol outlines a general procedure for the determination of atrazine and this compound in water samples using gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction (SPE).

1. Sample Preparation and Solid-Phase Extraction (SPE): a. Adjust a 500 mL water sample to a pH between 7 and 8. b. Add an appropriate internal standard solution. c. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. d. Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min. e. After loading, dry the cartridge by passing air or nitrogen through it for 10 minutes. f. Elute the analytes from the cartridge with 10 mL of ethyl acetate. g. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent). c. Carrier Gas: Helium at a constant flow of 1.0 mL/min. d. Injection: 1 µL, splitless mode. e. Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. f. MS Conditions: Electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode, monitoring characteristic ions for atrazine, this compound, and the internal standard.

Soil Sorption Study via Batch Equilibrium Method (Modified from OECD Guideline 106)

This protocol describes a batch equilibrium method to determine the soil-water partition coefficient (Kd) for this compound.[7][8][9][10][11]

1. Preparation: a. Use air-dried soil passed through a 2-mm sieve. Characterize the soil for properties such as pH, organic carbon content, and texture. b. Prepare a stock solution of this compound in 0.01 M CaCl₂ solution. Prepare a series of working solutions of varying concentrations by diluting the stock solution. c. Determine the soil moisture content to use soil on a dry weight basis.

2. Adsorption Experiment: a. Weigh 5 g (dry weight equivalent) of soil into centrifuge tubes. b. Add 25 mL of a this compound working solution to each tube (resulting in a 1:5 soil-to-solution ratio). Include control samples without soil to account for any adsorption to the tube walls. c. Tightly cap the tubes and shake them on a reciprocating shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24 hours). d. After shaking, centrifuge the tubes at a sufficient speed and duration to obtain a clear supernatant (e.g., 3000 rpm for 20 minutes). e. Carefully collect an aliquot of the supernatant for analysis.

3. Analysis and Calculation: a. Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS). b. Calculate the amount of this compound adsorbed to the soil by subtracting the equilibrium concentration in the solution from the initial concentration. c. The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.

Cytotoxicity Assessment using MTT Assay

This protocol provides a general procedure for assessing the cytotoxicity of this compound on a human cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Treatment: a. Culture the selected human cell line in appropriate medium and conditions (e.g., 37°C, 5% CO₂). b. Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight. c. Prepare a series of dilutions of this compound in the cell culture medium. d. Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include control wells with medium only and vehicle control wells. e. Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

2. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. d. Gently shake the plate to ensure complete dissolution of the formazan.

3. Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Atrazine Metabolism to this compound

Atrazine_Metabolism Atrazine Atrazine This compound This compound Atrazine->this compound N-dealkylation CYP450 Cytochrome P450 (e.g., CYP1A2) CYP450->Atrazine

Atrazine Metabolism
Experimental Workflow for Soil Sorption Study

Soil_Sorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Soil Samples C Add Solution to Soil (Batch Incubation) A->C B Prepare this compound Solutions B->C D Equilibrate on Shaker C->D E Centrifuge to Separate Phases D->E F Analyze Supernatant (HPLC or LC-MS/MS) E->F G Calculate Kd and Koc F->G

Soil Sorption Workflow
Signaling Pathway of Atrazine-Induced LH Surge Suppression

HPG_Axis_Disruption Atrazine Atrazine Kiss1 Kiss1 Gene Expression Atrazine->Kiss1 inhibits Kisspeptin Kisspeptin Kiss1->Kisspeptin leads to reduced GnRH_neuron GnRH Neuron Kisspeptin->GnRH_neuron stimulates GnRH GnRH Release GnRH_neuron->GnRH controls LH LH Surge GnRH->LH stimulates

HPG Axis Disruption

Conclusion

This compound, as a primary metabolite of atrazine, is a compound of significant interest in environmental science and toxicology. Its formation, environmental persistence, and biological activity, which is considered equivalent to atrazine, underscore the importance of its inclusion in monitoring programs and risk assessments. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working to further elucidate the impact of this compound on environmental and human health. Continued research into the specific toxicological endpoints of this compound and the development of advanced analytical methodologies will be crucial for a comprehensive understanding of its risks.

References

Deethylatrazine's Toxicological Profile in Aquatic Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deethylatrazine (DEA), a primary degradation product of the widely used herbicide atrazine (B1667683), is a prevalent contaminant in aquatic environments. Its persistence and potential for biological effects necessitate a thorough understanding of its toxicological impact on aquatic life. This technical guide provides a comprehensive overview of the current knowledge on the toxicological effects of this compound on a range of aquatic organisms, with a focus on quantitative toxicity data, experimental methodologies, and molecular mechanisms of action.

Quantitative Toxicity Data

The acute and chronic toxicity of this compound has been evaluated in several aquatic species. In general, the toxicity of atrazine metabolites is ranked as atrazine > this compound (DEA) > deisopropylatrazine (B29266) (DIA).[1][2] The following tables summarize the available quantitative data for various aquatic organisms.

OrganismSpeciesEndpointDurationValue (µg/L)Reference
AlgaePseudokirchneriella subcapitataIC5096 hours>1,500[1]
AlgaeChlorella fuscaEC50 (growth rate inhibition)96 hours821[3]
AmphipodHyalella aztecaLC5096 hours>3,000[1]
AmphipodDiporeia spp.LC5096 hours>3,000[1]

*IC50: The concentration of a substance that causes a 50% inhibition of a biological response. *EC50: The concentration of a substance that produces a 50% response of a particular endpoint after a specific exposure time. *LC50: The concentration of a substance that is lethal to 50% of a test population.

OrganismSpeciesEndpointDurationValue (µg/L)Reference
AmphipodDiporeia spp.Chronic Toxicity21 daysSeveral orders of magnitude more sensitive than H. azteca[1][2]
AmphipodHyalella aztecaChronic Toxicity (Sex Ratio)21 daysNo alteration[1][2]
CrustaceanDaphnia magnaChronic Toxicity (reproduction)-Negative effect on the number of juveniles and clutches[4]
Aquatic PlantLemna minorChronic Toxicity (growth)-Pronounced negative effect[4]

NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration) values for this compound are not extensively reported in the reviewed literature.

Experimental Protocols

The following sections detail standardized methodologies for key toxicological experiments with this compound.

Algal Growth Inhibition Test (e.g., Pseudokirchneriella subcapitata)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Pseudokirchneriella subcapitata in the exponential growth phase.

  • Test Duration: 96 hours.

  • Test Vessels: Sterile flasks or multi-well plates.

  • Culture Medium: A suitable nutrient-rich medium, such as the OECD 201 medium.

  • Test Concentrations: A geometric series of at least five concentrations of this compound and a control. A solvent control is included if a solvent is used to dissolve the test substance.

  • Replicates: At least three replicates per concentration.

  • Test Conditions:

    • Temperature: 21-24°C.

    • Light: Continuous, uniform illumination.

    • pH: Maintained between 6.0 and 9.0.

  • Endpoint Measurement: Algal growth is determined by measuring cell density, biovolume, or a surrogate such as chlorophyll (B73375) fluorescence at the beginning and end of the test.

  • Data Analysis: The 96-hour IC50 or EC50 for growth rate inhibition is calculated using a suitable statistical method (e.g., probit analysis).

Acute Amphipod Toxicity Test (e.g., Hyalella azteca)

This test assesses the acute toxicity of a substance to freshwater amphipods.

  • Test Organism: Juvenile Hyalella azteca (7-14 days old).

  • Test Duration: 96 hours.

  • Test Vessels: Glass beakers containing sediment and overlying water.

  • Test Concentrations: A geometric series of at least five concentrations of this compound and a control.

  • Replicates: At least three replicates per concentration, with 10 organisms per replicate.

  • Test Conditions:

    • Temperature: 23 ± 1°C.

    • Light: 16-hour light: 8-hour dark cycle.

    • Water: Reconstituted hard water is often used.

  • Endpoint Measurement: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 is calculated using a suitable statistical method.

Chronic Daphnid Reproduction Test (e.g., Daphnia magna)

This test evaluates the effects of a substance on the reproduction of the freshwater invertebrate Daphnia magna.

  • Test Organism: Neonate Daphnia magna (<24 hours old).

  • Test Duration: 21 days.

  • Test Vessels: Glass beakers.

  • Test Concentrations: A geometric series of at least five concentrations of this compound and a control.

  • Replicates: At least 10 replicates per concentration, with one daphnid per replicate.

  • Test Conditions:

    • Temperature: 20 ± 2°C.

    • Light: 16-hour light: 8-hour dark cycle.

    • Feeding: Fed daily with a suitable algal food source.

    • Water Renewal: Test solutions are renewed at least three times a week.

  • Endpoint Measurement: The primary endpoints are survival of the parent animals and the total number of living offspring produced per parent animal.

  • Data Analysis: The NOEC and LOEC for reproduction are determined by statistical comparison of the treatment groups to the control. The ECx for reproduction can also be calculated.

Signaling Pathways and Mechanisms of Toxicity

While specific research on the signaling pathways affected by this compound in aquatic organisms is limited, its structural similarity to atrazine suggests a comparable mechanism of action. Atrazine is a known endocrine-disrupting chemical, and its effects on the hypothalamic-pituitary-gonadal (HPG) axis in fish and on photosynthesis in algae are well-documented. The following diagrams illustrate the presumed signaling pathways impacted by this compound, extrapolated from the known effects of atrazine.

Endocrine Disruption in Fish

This compound, like atrazine, is presumed to disrupt the endocrine system in fish, primarily by affecting the HPG axis, which regulates reproduction. One of the proposed mechanisms involves the dysregulation of gonadotropin-releasing hormone (GnRH) signaling.

G cluster_brain Brain (Hypothalamus) cluster_pituitary Pituitary Gland cluster_gonad Gonad (Ovary/Testis) GnRH_Neuron GnRH Neuron GnRH GnRH GnRH_Neuron->GnRH Pituitary_Portal_System Pituitary Portal System Gonadotroph_Cells Gonadotroph Cells Pituitary_Portal_System->Gonadotroph_Cells LH_FSH LH / FSH Gonadotroph_Cells->LH_FSH Steroidogenesis Steroidogenesis Sex_Steroids Sex Steroids (e.g., Estradiol, Testosterone) Steroidogenesis->Sex_Steroids Gametogenesis Gametogenesis Reproductive_Effects Adverse Reproductive Outcomes (e.g., altered spawning, reduced fertility) Gametogenesis->Reproductive_Effects DEA This compound (DEA) DEA->GnRH_Neuron Disrupts (Inferred from Atrazine) DEA->Steroidogenesis May directly affect steroidogenic enzymes GnRH->Pituitary_Portal_System LH_FSH->Steroidogenesis Sex_Steroids->Gametogenesis

Caption: Presumed endocrine disruption by DEA in fish via the HPG axis.

Inhibition of Photosynthesis in Algae

Herbicides of the triazine family, including atrazine and its metabolites, are known to inhibit photosynthesis in algae and plants by blocking the electron transport chain in Photosystem II (PSII).

G cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone e- Cytochrome_b6f Cytochrome b6f Plastoquinone->Cytochrome_b6f e- Inhibition Inhibition of Electron Transport PSI Photosystem I (PSI) Cytochrome_b6f->PSI e- Reduced_Photosynthesis Reduced Photosynthesis & Growth Inhibition PSI->Reduced_Photosynthesis ATP & NADPH Production DEA This compound (DEA) DEA->Plastoquinone Binds to D1 protein (QB-binding site) Light Light Energy Light->PSII Electron_Flow Electron Flow

Caption: Mechanism of photosynthesis inhibition by DEA in algae.

Summary and Conclusion

This compound is a biologically active metabolite of atrazine that poses a toxicological risk to aquatic organisms. The available data indicate that while it is generally less toxic than its parent compound, it can still elicit adverse effects, particularly under chronic exposure conditions. Algae appear to be a sensitive group, with effects on photosynthesis being a primary mechanism of toxicity. In vertebrates such as fish, this compound is presumed to act as an endocrine disruptor, interfering with the hypothalamic-pituitary-gonadal axis and potentially leading to reproductive impairments.

Further research is required to establish a more comprehensive toxicological database for this compound, including chronic toxicity data for a wider range of aquatic species, particularly fish and invertebrates. Elucidating the specific signaling pathways affected by this compound, independent of atrazine, is also crucial for a more accurate risk assessment. The methodologies and information presented in this guide provide a framework for researchers and professionals to advance our understanding of the environmental risks associated with this prevalent atrazine metabolite.

References

Deethylatrazine in Aqueous Environments: A Technical Review of Occurrence, Analysis, and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the prevalence and detection of deethylatrazine, a primary degradation product of the widely used herbicide atrazine (B1667683), in groundwater and surface water.

This compound (DEA), a principal metabolite of the herbicide atrazine, is a frequent and persistent contaminant in both groundwater and surface water systems across various regions, particularly in agricultural areas.[1][2] Its occurrence is a direct consequence of the widespread use of atrazine for weed control.[3] This technical guide provides a comprehensive overview of the occurrence of this compound, details the analytical methodologies for its detection, and illustrates the key environmental transformation pathways.

Occurrence of this compound in Groundwater and Surface Water

This compound is often detected at concentrations comparable to or even exceeding those of its parent compound, atrazine, in aqueous environments.[4] This is attributed to its formation through the microbial degradation of atrazine in soil and its subsequent transport into water bodies.[1] The persistence and mobility of DEA contribute to its widespread presence in both groundwater and surface water.

This compound in Groundwater

Numerous studies have documented the presence of this compound in groundwater. For instance, raw groundwater supplies for drinking water have shown DEA concentrations ranging from 0.07 to 0.6 µg/L.[5] A study of 303 groundwater wells in the Midwestern United States found that this compound was detected in 22.8% of the samples, with a maximum concentration of 2.20 µg/L.[5] Another national-scale study of groundwater used for public supply found that the atrazine degradate DEA was detected with similar frequency to atrazine itself, with each being found in about 30% of 2,460 wells.[4] In a study near Rennick, western Victoria, DEA was recorded at a maximum concentration of 1.98 mg/L in the surface aquifer 28 days after atrazine application.[6]

Location/StudyWater TypeConcentration Range (µg/L)Maximum Concentration (µg/L)Notes
Drinking Water Supplies (unspecified location)Groundwater0.07 - 0.60.6Raw groundwater supplies.[5]
Midwestern Reconnaissance Network (303 wells)GroundwaterNot specified2.20Sampled between 1991 and 1994.[5]
National Study (2,460 wells)GroundwaterNot specifiedNot specifiedAtrazine and DEA each detected in about 30% of wells.[4]
Rennick, western VictoriaGroundwater0.15 - 1.981.98Sampled from a surface aquifer in a forestry plantation following atrazine application.[6]
Agricultural Watersheds (Coshocton, Ohio)Surface RunoffNot specified-Average concentration of 2.5 µg/L in the year of atrazine application.[7][8][9]
Beijing Guanting ReservoirSurface Water0.0359 - 0.2173 (Atrazine)-DEA levels were five to 20 times lower than atrazine.[10]
This compound in Surface Water

This compound is also frequently detected in surface runoff from agricultural fields where atrazine has been applied. A long-term study monitoring runoff from small agricultural watersheds reported that DEA was the most frequently detected metabolite, with an average concentration of 2.5 µg/L in the year of atrazine application.[7][8][9] In some instances, the concentrations of DEA in surface runoff have been observed to exceed the maximum contaminant level (MCL) for atrazine (3 µg/L) for a significant period after application.[7][8]

Atrazine Degradation Pathway

Atrazine undergoes degradation in the environment primarily through microbial processes, leading to the formation of several metabolites, including this compound.[11] The initial step in one of the common degradation pathways involves the N-dealkylation of atrazine, where an ethyl group is removed to form this compound.[11][12] This process is often mediated by microbial enzymes such as cytochrome P450.[11] Further degradation can occur, leading to other byproducts.

Atrazine_Degradation Atrazine Atrazine DEA This compound (DEA) Atrazine->DEA N-dealkylation DIA Deisopropylatrazine (B29266) (DIA) Atrazine->DIA N-dealkylation DDA Didealkylatrazine (DDA) DEA->DDA N-dealkylation DIA->DDA N-dealkylation Cyanuric_Acid Cyanuric Acid DDA->Cyanuric_Acid Dechlorination & Hydrolysis Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Water_Sample Water Sample Collection pH_Adjust pH Adjustment (e.g., pH 3-4) Water_Sample->pH_Adjust SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) pH_Adjust->SPE Elution Elution with Organic Solvent (e.g., Ethyl Acetate) SPE->Elution Concentration Concentration under Nitrogen Elution->Concentration Analysis_Step GC/MS or LC-MS/MS Analysis Concentration->Analysis_Step

References

Deethylatrazine and its Impact on Non-Target Plant Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deethylatrazine (DEA) is a primary and frequently detected degradation product of the widely used triazine herbicide, atrazine (B1667683). While the phytotoxicity of atrazine has been extensively studied, the impact of its metabolites on non-target plant species is less understood yet crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the current knowledge regarding the effects of this compound on non-target aquatic and terrestrial plants. It consolidates available quantitative toxicity data, outlines standardized experimental protocols for assessing its impact, and describes the known physiological and biochemical mechanisms of action and detoxification in plants. This document aims to serve as a valuable resource for researchers and professionals in environmental science and drug development by highlighting both what is known and the critical knowledge gaps that require further investigation.

Introduction

This compound (2-chloro-4-amino-6-isopropylamino-s-triazine) is formed through the N-dealkylation of atrazine, a process that can occur in soil, water, and within plants themselves.[1][2] As a persistent and mobile compound, this compound is frequently detected in surface and groundwater, leading to concerns about its potential effects on non-target organisms, particularly primary producers like plants.[1] Understanding the phytotoxicity of this compound is essential for evaluating the long-term environmental consequences of atrazine use.

This guide summarizes the current state of knowledge on the impact of this compound on non-target plant species, with a focus on providing quantitative data, detailed experimental methodologies, and an exploration of the underlying biochemical pathways.

Phytotoxicity of this compound on Non-Target Plant Species

The phytotoxic effects of this compound, like its parent compound atrazine, stem from the inhibition of photosynthesis.[1] However, studies have generally indicated that this compound is less toxic to plants than atrazine.

Impact on Aquatic Plant Species

A significant portion of the available research on the phytotoxicity of this compound has focused on aquatic environments, where it can accumulate. The duckweed, Lemna minor, and various algal species are common bio-indicators for herbicide toxicity in aquatic ecosystems.

Table 1: Quantitative Phytotoxicity Data of this compound on Aquatic Plant Species

SpeciesEndpointValueExposure DurationReference
Lemna minorEC50 (Growth Inhibition)128.4 µg/L7 days[3]
Pseudokirchneriella subcapitata (Green Algae)96-h IC50>1,500 µg/L96 hours[4]

Note: IC50 (Median Inhibition Concentration) is the concentration that causes a 50% inhibition of a biological function.

Impact on Terrestrial Plant Species

There is a notable lack of publicly available quantitative data on the specific effects of this compound on non-target terrestrial plant species from standardized seedling emergence and vegetative vigor tests. Regulatory databases often show no available data for these endpoints for this compound.[5] However, it is generally accepted that the phytotoxic effects would be similar to, but less pronounced than, those of atrazine.[1] Studies on atrazine's effects on terrestrial plants can therefore provide an indication of the potential impacts of this compound.

Mode of Action and Signaling Pathways

The primary mode of action for triazine herbicides, including atrazine and its metabolite this compound, is the inhibition of photosynthesis.[1]

Inhibition of Photosystem II

This compound, like atrazine, acts as an inhibitor of Photosystem II (PSII) in the chloroplasts of plants. It competitively binds to the QB-binding site on the D1 protein of the PSII complex, thereby blocking the electron transport chain. This disruption halts the production of ATP and NADPH, which are essential for carbon fixation, and ultimately leads to a cessation of plant growth.

Photosynthesis_Inhibition Light Light Energy PSII Photosystem II (PSII) Light->PSII Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transport Cytb6f Cytochrome b6f Plastoquinone->Cytb6f PSI Photosystem I (PSI) Cytb6f->PSI ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase NADPH NADPH PSI->NADPH ATP ATP ATP_Synthase->ATP This compound This compound This compound->PSII Inhibits Electron Transport at QB site

Figure 1: Simplified diagram of this compound's inhibitory effect on the photosynthetic electron transport chain in Photosystem II.
Oxidative Stress

The blockage of the electron transport chain leads to the over-excitation of chlorophyll (B73375) molecules and the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. This induces a state of oxidative stress within the plant cells, which can cause damage to lipids, proteins, and nucleic acids, leading to chlorosis and necrosis. Plants respond to this oxidative stress by upregulating their antioxidant defense systems.

Plant Metabolism and Detoxification Pathways

Plants have evolved detoxification mechanisms to cope with xenobiotics like herbicides. The metabolism of atrazine is well-studied and provides a model for understanding how plants likely handle this compound. The detoxification process generally occurs in three phases.

  • Phase I: Transformation: The herbicide molecule is modified, often through oxidation, reduction, or hydrolysis. For triazines, this can involve N-dealkylation. Cytochrome P450 monooxygenases are key enzymes in this phase.[6]

  • Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules, such as glutathione (B108866) (GSH), glucose, or malonic acid, to increase its water solubility and reduce its phytotoxicity. Glutathione S-transferases (GSTs) are crucial enzymes in this process, catalyzing the conjugation of the herbicide with GSH.[7][8]

  • Phase III: Compartmentation: The conjugated herbicide is transported and sequestered in vacuoles or incorporated into cell wall components, effectively removing it from metabolically active regions of the cell.

Detoxification_Pathway This compound This compound Phase1 Phase I: Transformation (e.g., further dealkylation) This compound->Phase1 Phase2 Phase II: Conjugation Phase1->Phase2 Conjugate This compound-Glutathione Conjugate Phase2->Conjugate Phase3 Phase III: Sequestration Vacuole Vacuole or Cell Wall Phase3->Vacuole P450 Cytochrome P450s P450->Phase1 GST Glutathione S-Transferases (GSTs) GST->Phase2 Glutathione Glutathione Glutathione->GST Conjugate->Phase3

Figure 2: Generalized pathway for the detoxification of this compound in plants.

Experimental Protocols for Assessing Phytotoxicity

Standardized protocols developed by the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the phytotoxicity of chemical substances on non-target plants.

OECD Guideline 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test

This protocol is designed to evaluate the effects of a substance on the emergence and early growth of terrestrial plants.[9]

  • Test Species: A minimum of six, but often up to ten, different plant species from various families are used, including both monocots and dicots.[10]

  • Test System: Seeds are planted in pots containing a suitable soil medium. The test substance is either incorporated into the soil or sprayed onto the soil surface.

  • Exposure: The test is typically run for 14 to 21 days after 50% of the seedlings in the control group have emerged.

  • Endpoints:

    • Visual assessment of seedling emergence.

    • Mortality rate.

    • Shoot height.

    • Shoot fresh and/or dry weight.

    • Visual assessment of any phytotoxic effects (e.g., chlorosis, necrosis, malformations).

  • Data Analysis: The data are used to determine the No-Observed-Effect Rate (NOER) and the Effective Rate (ERx) that causes a certain percentage (x%) of inhibition for the measured endpoints (e.g., ER50).

OECD_208_Workflow Start Start Prepare Prepare Test Pots with Soil Start->Prepare Sow Sow Seeds of Non-Target Plant Species Prepare->Sow Treat Apply this compound (Soil Incorporation or Surface Spray) Sow->Treat Incubate Incubate in Controlled Environment (14-21 days) Treat->Incubate Assess Assess Endpoints: - Emergence - Mortality - Shoot Height & Weight - Phytotoxicity Incubate->Assess Analyze Data Analysis: Determine NOER and ERx Assess->Analyze End End Analyze->End

Figure 3: Workflow for the OECD 208 Seedling Emergence and Growth Test.
OECD Guideline 227: Terrestrial Plant Test: Vegetative Vigour Test

This guideline is used to assess the effects of a substance on the growth of young terrestrial plants after direct application to the foliage.[11]

  • Test Species: Similar to OECD 208, a range of plant species is selected.[1]

  • Test System: Plants are grown from seed to the 2- to 4-leaf stage in pots.

  • Exposure: The test substance is sprayed directly onto the foliage of the young plants. The test duration is typically 21 days.

  • Endpoints:

    • Mortality rate.

    • Shoot fresh and/or dry weight.

    • Visual assessment of any phytotoxic effects.

  • Data Analysis: The results are used to calculate the NOER and ERx values for the measured endpoints.

OECD_227_Workflow Start Start Grow Grow Plants to 2-4 Leaf Stage Start->Grow Spray Spray Foliage with This compound Grow->Spray Incubate Incubate in Controlled Environment (21 days) Spray->Incubate Assess Assess Endpoints: - Mortality - Shoot Weight - Phytotoxicity Incubate->Assess Analyze Data Analysis: Determine NOER and ERx Assess->Analyze End End Analyze->End

Figure 4: Workflow for the OECD 227 Vegetative Vigour Test.

Conclusion and Future Directions

This compound, a major metabolite of atrazine, exhibits phytotoxic effects on non-target plant species primarily through the inhibition of photosynthesis. While quantitative data for aquatic plants are available, there is a significant knowledge gap regarding its impact on terrestrial plants. The available evidence suggests that this compound is less toxic than its parent compound, atrazine. Plants possess detoxification mechanisms, such as metabolism by cytochrome P450s and conjugation by glutathione S-transferases, which can mitigate the effects of this compound.

Future research should prioritize generating robust quantitative data on the effects of this compound on a diverse range of non-target terrestrial plant species using standardized OECD protocols. Furthermore, comparative studies directly assessing the phytotoxicity of atrazine and its primary metabolites under various environmental conditions are needed for a more accurate and comprehensive environmental risk assessment. Elucidating the specific signaling pathways activated in plants in response to this compound exposure, beyond the general oxidative stress response, will also contribute to a deeper understanding of its mode of action and plant defense mechanisms.

References

Deethylatrazine's Mechanism of Action in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deethylatrazine (DEA), a primary metabolite of the widely used herbicide atrazine (B1667683), is a significant environmental contaminant with documented effects on various biological systems. This technical guide provides a comprehensive overview of the current understanding of DEA's mechanism of action, focusing on its role as an endocrine disruptor, its neurotoxic effects, and its interaction with metabolic enzyme systems. While much of the existing research has focused on atrazine, the U.S. Environmental Protection Agency (EPA) and other bodies often consider the toxicity of this compound to be equivalent to its parent compound[1]. This guide synthesizes available data, details relevant experimental methodologies, and visualizes key signaling pathways to provide a thorough resource for the scientific community.

Endocrine Disruption: A Primary Mechanism of Action

This compound, like atrazine, is recognized as a potent endocrine-disrupting chemical (EDC). Its primary endocrine-disrupting activity stems from the induction of aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. This upregulation can lead to an imbalance in steroid hormone levels, with significant physiological consequences.

Induction of Aromatase (CYP19)

This compound has been shown to induce aromatase activity in a concentration-dependent manner in human adrenocortical carcinoma (H295R) cells, a common in vitro model for studying steroidogenesis. The proposed mechanism involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which in turn promotes the transcription of the CYP19A1 gene via the steroidogenic factor 1 (SF-1) dependent aromatase promoter II (ArPII). This leads to increased aromatase enzyme synthesis and subsequent conversion of androgens to estrogens[2][3][4].

Quantitative Data on Aromatase Induction by Triazines

CompoundCell LineEffectConcentration/DoseResultReference
AtrazineH295RAromatase Activity Induction0-30 µMUp to ~2.5-fold increase[4]
AtrazineH295RCYP19 mRNA Induction0-30 µM1.5- to 2-fold increase[4]
AtrazineH295RcAMP Level Increase30 µM~1.5-fold increase[5]
AtrazineHuman Granulosa-lutein cellsAromatase Activity Induction1-10 µM>2-fold increase[6]

Signaling Pathway for Aromatase Induction

G This compound This compound PDE PDE This compound->PDE cAMP cAMP PDE->cAMP degradation PKA PKA cAMP->PKA SF1 SF-1 PKA->SF1 activation ArPII Aromatase Promoter II SF1->ArPII CYP19_mRNA CYP19 mRNA ArPII->CYP19_mRNA transcription Aromatase Aromatase CYP19_mRNA->Aromatase Androgens Androgens Aromatase->Androgens Estrogens Estrogens Androgens->Estrogens

SF-1 Dependent Aromatase Induction Pathway by this compound.
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound and other chlorotriazines are known to disrupt the normal functioning of the HPG axis. This disruption is primarily thought to occur at the level of the central nervous system. The mechanism involves altering the hypothalamic control of the pituitary, leading to a suppression of the luteinizing hormone (LH) surge. This can result in irregular ovarian cycles and other reproductive developmental effects[1]. Studies in rats have shown that atrazine can decrease the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the pituitary's release of LH[7].

Quantitative Data on HPG Axis Disruption by Triazines

CompoundSpeciesEffectDoseResultReference
AtrazineRat (female)Reduction in LH surge magnitude50, 100, or 200 mg/kg/day for 4 daysSignificant reduction[7]
AtrazineRat (female)Reduction in FSH surge magnitude50, 100, or 200 mg/kg/day for 4 daysSignificant reduction[7]
AtrazineRat (female)Reduced GnRH pulse frequency200 mg/kg/day for 4 daysSignificant reduction

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption Pathway

G This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus GnRH GnRH Hypothalamus->GnRH release Pituitary Pituitary GnRH->Pituitary LH LH Pituitary->LH release FSH FSH Pituitary->FSH release Gonads Gonads LH->Gonads stimulation FSH->Gonads stimulation Sex_Steroids Sex Steroids (e.g., Estrogen, Testosterone) Gonads->Sex_Steroids production Sex_Steroids->Hypothalamus negative feedback Sex_Steroids->Pituitary negative feedback

This compound's Disruption of the HPG Axis.
Activation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Exposure to this compound can lead to a rapid activation of the HPA axis, resulting in the release of adrenocorticotropic hormone (ACTH) and subsequent production of corticosterone (B1669441). This effect is observed shortly after exposure, indicating a direct or rapid-acting mechanism on the brain and/or pituitary gland[8][9].

Quantitative Data on HPA Axis Activation by Triazines

| Compound | Species | Effect | Dose | Time | Result | Reference | |---|---|---|---|---|---| | this compound | Rat (male) | Increased plasma ACTH | 173 mg/kg | 15 min | Significant increase |[8] | | this compound | Rat (male) | Increased plasma Corticosterone | 173 mg/kg | 15-30 min | Dose-dependent elevation |[8] | | this compound | Rat (male) | Increased plasma Progesterone | 173 mg/kg | 15-30 min | Dose-dependent elevation |[8] |

Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation Pathway

G This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus CRH Corticotropin-Releasing Hormone Hypothalamus->CRH release Pituitary Pituitary CRH->Pituitary ACTH Adrenocorticotropic Hormone Pituitary->ACTH release Adrenal_Gland Adrenal Gland ACTH->Adrenal_Gland stimulation Corticosterone Corticosterone Adrenal_Gland->Corticosterone production & release Corticosterone->Hypothalamus negative feedback Corticosterone->Pituitary negative feedback

This compound-Induced Activation of the HPA Axis.

Neurotoxicity

This compound exhibits neurotoxic properties, primarily affecting the dopaminergic system. This can lead to a reduction in dopamine (B1211576) levels in key brain regions like the striatum, potentially contributing to neurodegenerative processes.

Effects on the Dopaminergic System

Studies on atrazine and its metabolites have shown that they can inhibit dopamine uptake into synaptic vesicles, leading to increased cytosolic dopamine levels. This excess dopamine is prone to oxidative breakdown, contributing to cellular stress and potential neuronal damage. This compound has been observed to decrease vesicular dopamine uptake to a similar extent as atrazine[10].

Quantitative Data on Neurotoxicity of Triazines

Specific IC50 values for this compound's effect on dopaminergic neuron viability are not well-documented. However, studies on atrazine provide context for the potential neurotoxicity.

| Compound | System | Effect | Concentration | Result | Reference | |---|---|---|---|---| | Atrazine | Rat Striatal Synaptic Vesicles | Inhibition of Dopamine Uptake | 1–250 µM | Dose-dependent inhibition |[10] | | this compound | Rat Striatal Synaptic Vesicles | Inhibition of Dopamine Uptake | 100 µM | Significant decrease, similar to atrazine |[10] | | Atrazine | Rat Striatal Slices | Decreased Tissue Dopamine Levels | ≥100 µM | Dose-dependent decrease |[11] | | Atrazine | Rat Striatal Slices | Increased Extracellular Dopamine | ≥50 µM | Significant increase |[12] | | Atrazine | SH-SY5Y cells | Decreased Cell Viability | 5-50 µg/mL | Dose- and time-dependent decrease |[13] |

Dopaminergic Neurotoxicity Pathway

G cluster_vesicle Synaptic Vesicle This compound This compound VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) This compound->VMAT2 Synaptic_Vesicle Synaptic Vesicle Dopamine_Vesicle Vesicular Dopamine Dopamine_Cytosol Cytosolic Dopamine Dopamine_Cytosol->Synaptic_Vesicle Oxidative_Stress Oxidative Stress Dopamine_Cytosol->Oxidative_Stress oxidation Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

Mechanism of this compound-Induced Dopaminergic Neurotoxicity.

Metabolism and Interaction with Cytochrome P450 Enzymes

This compound is a product of the N-dealkylation of atrazine, a process primarily carried out by cytochrome P450 (CYP) enzymes in the liver. In humans, CYP1A2 is the main isozyme involved in this metabolic pathway. The metabolism of this compound itself can proceed through further dealkylation to diaminochlorotriazine (B1259301) or via conjugation with glutathione[14]. This compound and its parent compound can also influence the activity of various CYP enzymes, potentially altering the metabolism of other xenobiotics and endogenous compounds.

Metabolism of Atrazine to this compound

G cluster_cyp Atrazine Atrazine This compound This compound Atrazine->this compound N-deethylation Deisopropylatrazine Deisopropylatrazine Atrazine->Deisopropylatrazine N-deisopropylation CYP1A2 CYP1A2 (Human) CYP1A1/w (Rat) Diaminochlorotriazine Diaminochlorotriazine This compound->Diaminochlorotriazine N-deisopropylation Glutathione_Conjugates Glutathione Conjugates This compound->Glutathione_Conjugates conjugation Deisopropylatrazine->Diaminochlorotriazine N-deethylation

Metabolic Pathway of Atrazine to this compound.

Experimental Protocols

Aromatase Activity Assay (Tritiated Water Release Method)

This assay quantifies aromatase activity by measuring the release of tritiated water ([³H]₂O) during the conversion of a tritiated androgen substrate (e.g., [1β-³H]-androstenedione) to an estrogen.

Workflow

G A 1. Cell Culture and Exposure (e.g., H295R cells exposed to this compound) B 2. Incubation with Tritiated Substrate ([1β-³H]-androstenedione) A->B C 3. Aromatization Reaction (Androgen to Estrogen + ³H₂O) B->C D 4. Extraction of Unreacted Substrate (e.g., with chloroform) C->D E 5. Separation of Aqueous Phase (containing ³H₂O) D->E F 6. Liquid Scintillation Counting (Quantification of ³H₂O) E->F G 7. Data Analysis (Calculation of aromatase activity) F->G

Workflow for the Tritiated Water Release Aromatase Assay.

Detailed Methodology:

  • Cell Culture: H295R cells are cultured in an appropriate medium supplemented with serum. For experiments, cells are typically seeded in multi-well plates and allowed to adhere.

  • Exposure: Cells are exposed to various concentrations of this compound (or other test compounds) and a vehicle control for a specified period (e.g., 24 or 48 hours).

  • Aromatase Assay:

    • The exposure medium is removed, and cells are washed with a serum-free medium.

    • A reaction mixture containing a known concentration of [1β-³H]-androstenedione in a serum-free medium is added to each well.

    • Cells are incubated at 37°C for a defined period (e.g., 1.5 hours) to allow for the aromatization reaction to occur.

    • The reaction is stopped, and the medium is collected.

  • Extraction: An organic solvent (e.g., chloroform) is added to the collected medium to extract the unreacted [1β-³H]-androstenedione and other steroids, leaving the tritiated water in the aqueous phase.

  • Separation and Counting: The aqueous phase is carefully separated and mixed with a scintillation cocktail. The amount of radioactivity is then quantified using a liquid scintillation counter.

  • Data Analysis: The amount of tritiated water produced is proportional to the aromatase activity. Results are typically normalized to the protein content of the cells and expressed as pmol/mg protein/hour.

Quantification of CYP19A1 mRNA by Real-Time Quantitative PCR (RT-qPCR)

This method is used to measure the relative expression levels of the CYP19A1 gene, which codes for the aromatase enzyme.

Workflow

G A 1. Cell Culture and Exposure (e.g., H295R cells exposed to this compound) B 2. Total RNA Extraction A->B C 3. RNA Quantification and Quality Control B->C D 4. Reverse Transcription (RNA to cDNA) C->D E 5. Real-Time Quantitative PCR (qPCR) (Amplification of CYP19A1 and a reference gene) D->E F 6. Data Analysis (e.g., using the 2^-ΔΔCt method) E->F

References

Deethylatrazine: A Technical Guide to its Historical Use and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deethylatrazine (DEA) is a primary and persistent degradation product of the widely used herbicide atrazine (B1667683). While not directly applied to crops, its prevalence in the environment is a direct consequence of decades of atrazine use. This technical guide provides an in-depth overview of the historical context of atrazine application, leading to the environmental accumulation of this compound. It details the analytical methodologies for its detection in various environmental matrices and explores the molecular signaling pathways affected by its presence. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz.

Historical Use of Atrazine and Formation of this compound

Atrazine, a triazine herbicide, was first registered for use in the United States in 1958 and quickly became a cornerstone of weed management in agriculture, particularly for corn, sorghum, and sugarcane.[1][2] Its effectiveness and affordability led to its extensive application over several decades.[1][3] this compound is formed through the microbial or metabolic N-dealkylation of atrazine, where the ethyl group is removed from the triazine ring.[4][5] This process can occur in soil, water, and within organisms.[4][5]

Table 1: Historical Atrazine Use in Iowa Corn Production

YearPercent of Corn Acres Treated
197742%
198549%
199061%
199668%
200064%
200561%

Source: Iowa State University Pesticide Use Surveys; USDA National Agricultural Statistics Service Surveys.[1]

Table 2: Estimated Annual Atrazine Use in the United States (Agricultural)

YearEstimated Use (millions of pounds of active ingredient)
198731-35
199331-35
199531-35
201476

Source: Environmental Protection Agency; Goolsby & Battaglin, 1993; Solomon et al., 1996; Aspelin, 1997.[3][6]

Environmental Accumulation of this compound

The widespread and prolonged use of atrazine has resulted in the ubiquitous presence of this compound in the environment. Due to its chemical properties, this compound is mobile in soil and can leach into groundwater and be transported into surface water bodies.[7] Its persistence in the environment is a significant concern, as it is often detected in water sources.[5]

Table 3: this compound Concentrations in Various Water Sources

Water SourceLocationConcentration Range
Raw Groundwater Supplies-0.07 to 0.6 µg/L
Midwestern Reconnaissance Network Wells (1991-1994)Midwestern USUp to 2.20 µg/L (detected in 22.8% of 303 wells)
Great Lakes (1991, 1993)Lake Michigan, Huron, Erie, Ontario16 to 67 ng/L
Rivers (April-Aug 1990)Cedar, Roberts Creek, South Skunk, West Fork0.20 to 0.43 µg/L (mean concentrations)

Source: PubChem CID 22563.[5]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in environmental samples is crucial for monitoring and risk assessment. The following is a generalized protocol based on common analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Sample Collection and Preparation
  • Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. Store at 4°C until analysis. For trace analysis, samples may need to be pre-concentrated using solid-phase extraction (SPE).[8][9]

  • Soil Samples: Collect soil samples from the desired depth and store them in sealed containers at 4°C. Air-dry and sieve the soil to remove large debris before extraction.

Extraction
  • Water Samples (Solid-Phase Extraction - SPE):

    • Acidify the water sample to a pH of 3-4.

    • Pass the sample through a C18 or a mixed-mode C18/cation exchange SPE cartridge.

    • Elute the analytes from the cartridge using an appropriate solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

    • Concentrate the eluate under a gentle stream of nitrogen.

  • Soil Samples (Solvent Extraction):

    • Weigh a subsample of the prepared soil into a centrifuge tube.

    • Add an extraction solvent, typically a mixture of acetonitrile (B52724) and water.

    • Shake or sonicate the mixture to ensure thorough extraction.

    • Centrifuge the sample and collect the supernatant.

    • The extract may require a cleanup step using SPE to remove interfering substances.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: For GC analysis of more polar metabolites, a derivatization step (e.g., silylation) may be necessary to improve volatility and chromatographic performance.[10]

  • Injection: Inject a small volume (e.g., 1-2 µL) of the prepared extract into the GC.

  • Separation: Use a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) to separate the components of the extract. The oven temperature is programmed to ramp up to achieve optimal separation.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and other target analytes.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Analysis by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase: A typical mobile phase for the separation of this compound is a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer.

  • Injection: Inject a filtered aliquot of the sample extract into the HPLC system.

  • Separation: Use a reversed-phase column (e.g., C18) to separate the analytes.

  • Detection: Detection is commonly achieved using a UV detector or, for higher sensitivity and confirmation, a mass spectrometer (LC-MS).

  • Quantification: Similar to GC-MS, quantification is performed by comparing the peak area of the sample to a calibration curve generated from standards.

Visualization of Pathways

Atrazine Degradation Pathway

The degradation of atrazine in the environment is a stepwise process that leads to the formation of several metabolites, including this compound.

Atrazine_Degradation Atrazine Atrazine This compound This compound (DEA) Atrazine->this compound N-dealkylation Deisopropylatrazine (B29266) Deisopropylatrazine (DIA) Atrazine->Deisopropylatrazine N-dealkylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolysis Didealkylatrazine Didealkylatrazine (DDA) This compound->Didealkylatrazine N-dealkylation Deisopropylatrazine->Didealkylatrazine N-dealkylation

Caption: Atrazine degradation to its major metabolites.

Experimental Workflow for this compound Analysis in Soil

The following diagram illustrates a typical workflow for the analysis of this compound in soil samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Soil Sample Collection B Air Drying & Sieving A->B C Solvent Extraction (Acetonitrile/Water) B->C D Centrifugation C->D E Supernatant Collection D->E F Extract Cleanup (SPE) E->F G GC-MS or HPLC Analysis F->G H Data Quantification G->H

Caption: Workflow for this compound soil analysis.

Signaling Pathway Disruption by Atrazine and its Metabolites

Atrazine and its metabolites, including this compound, are recognized as endocrine disruptors. One of the key mechanisms of their toxicity involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis and the modulation of cyclic AMP (cAMP) signaling.

Signaling_Pathway cluster_cellular Cellular Level cluster_systemic Systemic Level (HPG Axis) Atrazine_DEA Atrazine / this compound PDE4 Phosphodiesterase-4 (PDE4) Atrazine_DEA->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB GnRH GnRH Release CREB->GnRH Modulates Hypothalamus Hypothalamus Hypothalamus->GnRH Pituitary Pituitary Gland LH_FSH LH/FSH Release Pituitary->LH_FSH Gonads Gonads Steroid_Hormones Steroid Hormone Production Gonads->Steroid_Hormones GnRH->Pituitary LH_FSH->Gonads

Caption: Atrazine/DEA disrupts HPG axis via cAMP.

References

Deethylatrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6190-65-4 Molecular Formula: C₆H₁₀ClN₅

This technical guide provides an in-depth overview of deethylatrazine (DEA), a primary degradation product of the widely used herbicide atrazine (B1667683). This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering comprehensive data, experimental protocols, and mechanistic insights.

Core Chemical and Physical Properties

This compound is a significant environmental metabolite of atrazine, formed through the de-ethylation of the parent compound.[1] Its presence in soil and water is a key consideration in environmental monitoring and toxicological studies.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a comparative overview of its physicochemical and toxicological properties.

PropertyValueReference
CAS Number 6190-65-4[2]
Molecular Formula C₆H₁₀ClN₅[2]
Molecular Weight 187.63 g/mol [2]
Melting Point 136 °C[2]
Water Solubility 3200 mg/L at 22 °C[2]
LogP (log Kow) 1.51[2]
Vapor Pressure 9.33 x 10⁻⁵ mmHg[2]
96-h IC₅₀ (P. subcapitata) >1,500 µg/L[3]

Toxicokinetics and Metabolism

The toxicokinetics of this compound are often inferred from its parent compound, atrazine. Atrazine is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver primarily through N-dealkylation by cytochrome P450 enzymes, leading to the formation of this compound and deisopropylatrazine.[1] this compound can be further metabolized through dealkylation to diaminochlorotriazine (B1259301) or undergo conjugation with glutathione.[1]

Experimental Protocols

This section outlines detailed methodologies for the analysis of this compound in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Water Samples

This protocol describes the determination of this compound in water samples using solid-phase extraction (SPE) followed by GC-MS analysis.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
  • Acidify the water sample (1 L) to a pH between 3 and 4.
  • Pass the acidified water sample through the conditioned C18 cartridge at a flow rate of 10-15 mL/min.
  • After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.
  • Dry the cartridge under a vacuum for at least 30 minutes.
  • Elute the retained analytes with 5-10 mL of ethyl acetate.
  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph Conditions:
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms).
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 172, 187, 144).

Enzyme-Linked Immunosorbent Assay (ELISA) for Environmental Samples

This protocol provides a general procedure for the quantitative analysis of this compound in water or soil extracts using a competitive ELISA format. Commercial ELISA kits for atrazine and its metabolites are available and their specific instructions should be followed.[4][5]

1. Reagent Preparation:

  • Prepare wash buffer, assay buffer, and standard solutions of this compound according to the kit manufacturer's instructions.
  • Reconstitute the antibody and enzyme-conjugate solutions as required.

2. Assay Procedure:

  • Add 50 µL of the standard solutions or samples to the wells of the antibody-coated microtiter plate.
  • Add 50 µL of the enzyme-conjugated this compound to each well.
  • Incubate the plate for 1 hour at room temperature on a plate shaker.
  • Wash the plate three times with the wash buffer to remove unbound reagents.
  • Add 100 µL of the substrate solution to each well and incubate for 30 minutes in the dark.
  • Stop the reaction by adding 50 µL of the stop solution.
  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.
  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Logical Relationships

Environmental Degradation Pathway of Atrazine

Atrazine undergoes degradation in the environment through various biotic and abiotic processes, leading to the formation of several metabolites, with this compound being a major product.

Atrazine Degradation Pathway Atrazine Atrazine (C₈H₁₄ClN₅) This compound This compound (C₆H₁₀ClN₅) Atrazine->this compound N-de-ethylation Deisopropylatrazine Deisopropylatrazine (C₅H₈ClN₅) Atrazine->Deisopropylatrazine N-de-isopropylation Diaminochlorotriazine Diaminochlorotriazine (C₃H₄ClN₅) This compound->Diaminochlorotriazine N-de-isopropylation Deisopropylatrazine->Diaminochlorotriazine N-de-ethylation

Caption: Environmental degradation pathway of Atrazine to its primary metabolites.

Experimental Workflow for this compound Analysis in Water

The following diagram illustrates a typical workflow for the analysis of this compound in water samples, from collection to final data reporting.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Water Sample Collection Filtration Filtration SampleCollection->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS ELISA ELISA Analysis Concentration->ELISA Quantification Quantification GCMS->Quantification ELISA->Quantification Reporting Data Reporting Quantification->Reporting

Caption: A standard workflow for the analysis of this compound in water samples.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Deethylatrazine in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deethylatrazine (DEA) is a primary degradation product of the widely used herbicide atrazine (B1667683). Due to its persistence and potential for groundwater contamination, sensitive and reliable analytical methods for its detection in water samples are crucial for environmental monitoring and human health protection. These application notes provide detailed protocols for the determination of this compound in water samples using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Methods Overview

A variety of analytical methods are available for the detection of this compound and other triazine herbicides in water. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and cost. Chromatographic methods coupled with mass spectrometry, such as GC-MS and LC-MS/MS, are considered confirmatory methods due to their high specificity and ability to provide structural information. Immunoassays, like ELISA, offer a rapid and high-throughput screening alternative.[1][2]

Sample Preparation: Solid-Phase Extraction (SPE)

Proper sample preparation is a critical step to concentrate the analyte and remove interfering substances from the water matrix. Solid-phase extraction is a commonly employed technique for the pre-concentration of this compound from water samples.[1][3][4][5][6]

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample_Collection Water Sample Collection (e.g., 1 L) pH_Adjustment Adjust pH to 3-4 Sample_Collection->pH_Adjustment Conditioning Condition SPE Cartridge (e.g., C18 or Graphitized Carbon Black) pH_Adjustment->Conditioning Loading Load Water Sample Conditioning->Loading Washing Wash Cartridge to Remove Interferences Loading->Washing Elution Elute this compound with Organic Solvent (e.g., Ethyl Acetate, Methanol) Washing->Elution Drying Dry Eluate (e.g., with Sodium Sulfate) Elution->Drying Concentration Concentrate Under Nitrogen Stream Drying->Concentration Reconstitution Reconstitute in Appropriate Solvent Concentration->Reconstitution Analysis Analysis Reconstitution->Analysis Ready for Analysis

Caption: General workflow for solid-phase extraction of this compound from water samples.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantification of this compound in water samples. It offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode.[3][5][6]

Experimental Protocol

  • Sample Preparation (SPE):

    • Adjust the pH of a 1 L water sample to 3-4.[6]

    • Use a C18 or a C18/cation exchange mixed-mode polymeric phase SPE cartridge.[6]

    • Condition the cartridge sequentially with methanol (B129727) and deionized water.

    • Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the retained analytes with a suitable organic solvent such as ethyl acetate.[4]

    • Dry the eluate over anhydrous sodium sulfate (B86663) and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness poly(5%-diphenyl, 95%-dimethylsiloxane) capillary column.[7]

      • Injector Temperature: 250°C.[7]

      • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 250°C at 10°C/min, and hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or MS/MS for enhanced selectivity.

      • Interface Temperature: 280°C.[7]

      • Ions to Monitor for this compound: Select characteristic ions for quantification and confirmation.

Quantitative Data

ParameterValueReference
Method Detection Limit (MDL)38 parts-per-trillion (ppt)[3]
Limit of Quantification (LOQ)0.10 µg/L[6]
Recovery96% (± 5.5%)[6]
Precision (RSD)< 5%[3]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the analysis of polar and thermally labile compounds like this compound in water. It offers excellent sensitivity and specificity, often with simpler sample preparation steps compared to GC-MS.[1][8][9]

Experimental Protocol

  • Sample Preparation:

    • For direct aqueous injection, filter the water sample through a 0.2 µm membrane filter.[1][10]

    • Alternatively, perform SPE as described in the GC-MS protocol for lower detection limits.

    • Spike the sample with an appropriate internal standard (e.g., Atrazine-d5).[11]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[9]

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B).[8]

      • Flow Rate: 0.4 mL/min.[9]

      • Injection Volume: 10-100 µL.

    • Mass Spectrometer (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[8]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Capillary Voltage: 1.5 kV.[8]

      • Desolvation Temperature: 450°C.[8]

      • MRM Transitions for this compound: Select precursor and product ions for quantification and confirmation.

Quantitative Data

ParameterValueReference
Limit of Detection (LOD)0.1 µg/L (without SPE)[1]
Limit of Quantification (LOQ)0.25 ng/mL[9]
Recovery (with SPE)> 80%[12]
Linearity Range0.25 - 5.0 ng/mL[9]

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte. It is a cost-effective and rapid technique for the analysis of a large number of samples, though positive results should be confirmed by a chromatographic method.[2][13][14]

Experimental Protocol

  • Sample Preparation:

    • Water samples can often be analyzed directly without pre-treatment.[15]

    • If necessary, filter the sample to remove particulate matter.

  • ELISA Procedure (Competitive ELISA):

    • Add standard solutions, controls, and water samples to the wells of a microtiter plate coated with antibodies specific to triazines.

    • Add an enzyme-labeled this compound conjugate to each well.

    • Incubate the plate to allow for competitive binding between the this compound in the sample and the enzyme conjugate for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a color change.

    • Stop the reaction after a specific time and measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Quantitative Data

ParameterValueReference
Detection Limit0.04 ng/mL[14][15]
Cross-reactivity (DEA)1.3% - 3.08% (with atrazine kits)[14][15]

Note: The cross-reactivity of commercial atrazine ELISA kits with this compound can vary. For specific quantification of this compound, a dedicated ELISA kit is recommended.[16][17]

Logical Relationship of Analytical Methods

Analytical_Methods cluster_screening Screening cluster_confirmation Confirmatory Analysis Water_Sample Water Sample ELISA ELISA Water_Sample->ELISA GC_MS GC-MS Water_Sample->GC_MS Direct Confirmatory Analysis LC_MS_MS LC-MS/MS Water_Sample->LC_MS_MS Direct Confirmatory Analysis Positive_Result Positive_Result ELISA->Positive_Result Positive Result Positive_Result->GC_MS Confirmation Positive_Result->LC_MS_MS Confirmation

Caption: Relationship between screening and confirmatory methods for this compound analysis.

References

Application Note: Quantification of Deethylatrazine in Water Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deethylatrazine (DEA) is a primary degradation product of the widely used herbicide atrazine (B1667683).[1][2] Due to its persistence and potential for groundwater contamination, sensitive and accurate quantification of DEA in environmental samples is crucial for monitoring and risk assessment.[1] This application note provides a detailed protocol for the quantification of this compound in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described is highly selective and sensitive, making it suitable for trace-level analysis.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the diagram below.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Water Sample Collection filtration Filtration (0.2 µm) sample->filtration spike Spike with Internal Standard (e.g., Atrazine-d5) filtration->spike spe Solid-Phase Extraction (SPE) on C18 Cartridge spike->spe elution Elution with Organic Solvent (e.g., Methanol) spe->elution evaporation Evaporation and Reconstitution elution->evaporation injection Sample Injection evaporation->injection hplc HPLC Separation (C18 Column) injection->hplc ionization Electrospray Ionization (ESI+) hplc->ionization msms MS/MS Detection (MRM Mode) ionization->msms quantification Quantification using Calibration Curve msms->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

Experimental Protocol

This protocol is designed for the analysis of this compound in water samples.

Materials and Reagents
  • This compound analytical standard

  • Atrazine-d5 (or other suitable internal standard)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Syringe filters (0.2 µm)

  • Autosampler vials

Sample Preparation
  • Filtration: Filter water samples through a 0.2 µm syringe filter to remove particulate matter.

  • Internal Standard Spiking: Spike a known volume of the filtered water sample with a suitable internal standard, such as Atrazine-d5, to a final concentration of 5 ng/mL.[3]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the spiked water sample onto the cartridge.[1][4]

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with methanol or another suitable organic solvent.[4]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

HPLC-MS/MS Conditions

HPLC System:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[3]

  • Mobile Phase A: 5 mM Ammonium Acetate in water.[3]

  • Mobile Phase B: Methanol.[3]

  • Flow Rate: 400 µL/min.[3]

  • Injection Volume: 10 µL.

  • Gradient: A linear gradient can be optimized for the separation of this compound from other components. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

Mass Spectrometer:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following MRM transitions can be used for the quantification and confirmation of this compound and a common internal standard, Atrazine-d5.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound188.1146.0
Atrazine-d5 (Internal Standard)221.1179.1

Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.

Data Analysis

Quantification is performed by constructing a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative performance data for this compound analysis from various methods.

ParameterValueMatrixReference
Limit of Detection (LOD)0.06 µg/kgSoil[5]
Limit of Quantification (LOQ)0.10 µg/LWater[6]
Linearity Range0.25 - 5.0 ng/mLDrinking Water[3]
Recovery73.2 - 110%Soil[5]
Recovery83 - 94%Water[4]
Precision (RSD)3.2 - 16.1%Water[4]

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in water samples. The use of solid-phase extraction for sample cleanup and concentration, combined with the selectivity of tandem mass spectrometry, allows for reliable determination of this important atrazine metabolite at trace levels. This protocol can be adapted for use in various research and monitoring applications.

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Deethylatrazine in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deethylatrazine (DEA) is a primary degradation product of the widely used triazine herbicide, atrazine (B1667683). Due to its mobility and potential to contaminate groundwater, monitoring DEA in soil is crucial for environmental risk assessment. Solid-Phase Extraction (SPE) is a robust and efficient sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte concentration, reduced solvent consumption, and superior removal of interfering matrix components.[1] This document provides detailed protocols for the extraction and cleanup of this compound from soil samples using SPE, facilitating subsequent analysis by chromatographic methods like HPLC or GC-MS.

Data Presentation

The following table summarizes various methods and their performance for the extraction and analysis of this compound from soil and related matrices.

Method ReferenceMatrix TypeInitial Extraction MethodSPE SorbentElution Solvent(s)Recovery (%) for DEALOD / LOQ for DEAAnalytical Technique
Barchanska et al. (2013)[2]Oxisol SoilShaking (30 min) with ACN:0.1 M HCl (90:10)Not specifiedNot specified60%Not specifiedHPLC
Amadori et al. (2013)[2][3]Oxisol SoilShaking Extraction with ACN:Water (80:20)None (Direct analysis)N/A84.4 - 95.5%LOQ: 1.6 mg/L (in solution)HPLC-PDA
Bushway et al. (1994)[4]Loam SoilSonication with Acetonitrile:WaterNot specifiedNot specified>60%Not specifiedGC / ELISA
K. S. Lerch et al. (1998)[5][6]Soil Pore WaterN/A (Direct SPE)Graphitized Carbon Black (GCB)1. Ethyl Acetate2. Dichloromethane:Methanol (B129727) (7:3)97-98%0.03-0.07 µg/LGC/MS

ACN = Acetonitrile

Experimental Protocols

This section details the methodologies for the initial solvent extraction of this compound from soil followed by SPE cleanup. Two alternative SPE protocols are provided based on different sorbent types.

Part 1: Initial Soil Extraction

This step is critical for releasing the analyte from the soil particles into a solvent.

Materials and Reagents:

  • Soil Sample (air-dried and sieved through a 2 mm mesh)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Centrifuge Tubes (50 mL, solvent-resistant)

  • Mechanical Shaker or Sonicator

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Sample Weighing: Weigh 2.0 to 10.0 g of the prepared soil sample into a 50 mL centrifuge tube.[2]

  • Solvent Addition: Add 20 mL of an extraction solvent. Sonication with an acetonitrile:water mixture has been shown to be efficient for dealkylated metabolites like DEA.[4] Alternatively, mechanical shaking with acetonitrile:water (e.g., 80:20 v/v) can yield high recoveries.[2][3]

  • Extraction:

    • Sonication Method: Place the centrifuge tube in a sonicator bath and sonicate for 10-30 minutes.[3]

    • Shaking Method: Secure the tube on a mechanical shaker and shake for 1 hour.[3][4]

  • Separation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to pellet the soil particles.

  • Collection: Carefully decant the supernatant (the liquid extract) into a clean collection tube. If performing multiple extractions, repeat steps 2-4 and combine the supernatants.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles. The resulting filtrate is the crude soil extract, ready for SPE cleanup.

Part 2: Solid-Phase Extraction (SPE) Cleanup

SPE is used to purify and concentrate the this compound from the crude soil extract.

This is a general-purpose protocol suitable for C18 or other polymeric cartridges (e.g., Oasis HLB).[1]

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)[1]

  • SPE Vacuum Manifold

  • Methanol, Ethyl Acetate (B1210297) (HPLC grade)

  • Deionized Water

  • Nitrogen Evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5-10 mL of methanol through the SPE cartridge to activate the sorbent.[1]

    • Follow with 5-10 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry.[1]

  • Sample Loading:

    • Dilute the crude soil extract with deionized water to reduce the organic solvent concentration to <10%, ensuring proper retention of the analyte.[1]

    • Load the diluted extract onto the conditioned cartridge at a steady flow rate of approximately 3-5 mL/min.[1]

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all water.

  • Elution (Analyte Collection):

    • Place a clean collection tube inside the manifold.

    • Elute the this compound from the cartridge by passing 5-10 mL of a suitable organic solvent, such as ethyl acetate or methanol, through the cartridge.[1]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for your chromatography system (e.g., acetonitrile:water 40:60 v/v).[7]

GCB is highly effective for retaining planar molecules like triazines and can be particularly useful for removing pigments.[5][8][9] This protocol is adapted from a method for soil pore water.[6]

Materials:

  • Graphitized Carbon Black SPE Cartridges (e.g., 250 mg, 6 mL)[6]

  • SPE Vacuum Manifold

  • Dichloromethane (DCM), Methanol, Ethyl Acetate (HPLC grade)

  • Nitrogen Evaporator

Procedure:

  • Cartridge Conditioning:

    • Sequentially wash the cartridge with 6 mL of DCM, 6 mL of DCM:Methanol (7:3), 6 mL of methanol, and finally 6 mL of deionized water.[6] Do not let the cartridge go dry.

  • Sample Loading:

    • Load the crude soil extract (diluted with water as in Protocol A) onto the cartridge at a flow rate of 2-3 mL/min.[6]

  • Washing/Drying:

    • After loading, dry the cartridge completely under full vacuum for 5-10 minutes.[5][6]

  • Elution (Analyte Collection):

    • Elute the analytes in two fractions into the same collection tube.

    • Fraction 1: Add 3 mL of ethyl acetate and allow it to drain by gravity.[6]

    • Fraction 2: Add 8 mL of DCM:Methanol (7:3 v/v) and allow it to drain.[6] Use a syringe to gently force any remaining solvent out of the cartridge.

  • Post-Elution:

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for your analytical instrument.

Visualizations

Workflow for this compound Extraction from Soil

References

Application Notes and Protocols for the Gas Chromatography Analysis of Deethylatrazine and Other Triazines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the analysis of deethylatrazine and other triazine herbicides in environmental samples using gas chromatography (GC). The methodologies described herein are compiled from established scientific literature and application notes from instrument manufacturers, offering robust procedures for sample preparation, GC analysis, and quantitative data interpretation. Triazine herbicides, such as atrazine, are widely used in agriculture and can contaminate soil and water sources. This compound is a primary degradation product of atrazine, and its presence, along with other triazines, is often monitored to assess environmental impact. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high sensitivity and selectivity for the determination of these compounds.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a common method for the extraction and pre-concentration of triazine herbicides from water samples.

Materials:

  • Water sample (1 L)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • Glassware (beakers, graduated cylinders, conical tubes)

  • Nitrogen evaporator

  • Internal standards (e.g., Atrazine-d5)

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes or by passing a stream of nitrogen gas to remove excess water.

  • Elution: Elute the trapped analytes by passing 5-10 mL of ethyl acetate through the cartridge. Collect the eluate in a clean collection tube. A mixture of dichloromethane and methanol (9:1 v/v) can also be used for elution.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C.

  • Internal Standard Addition: Add a known amount of internal standard (e.g., Atrazine-d5) to the concentrated extract before GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section provides a general GC-MS protocol for the analysis of triazines. Specific conditions may need to be optimized based on the instrument and column used.

Instrumentation and Conditions:

ParameterAgilent CP-Sil 5 CB-MSThermo Scientific TraceGOLD TG-5SilMS
Column 0.32 mm x 25 m, 0.40 µm film thickness5% Phenyl Polysilphenylene-siloxane or similar
Injector Temperature 250 °C275 °C
Injection Mode Splitless (1 min)Splitless (1 min)
Injection Volume 1 µL1 µL
Carrier Gas Helium at 70 kPaHelium at 1.5 mL/min (constant flow)
Oven Program 60°C (1 min) to 180°C at 15°C/min, then to 215°C at 2°C/min, hold for 2 min.60°C (5 min) to 300°C at 8°C/min, hold for 10 min.
Transfer Line Temp. -300 °C
Detector Mass Spectrometer (MSD)Ion Trap Mass Spectrometer
MS Source Temp. 200 °C225 °C
Ionization Mode Electron Ionization (EI)Electron Ionization (EI) at 70 eV
**

Application Notes and Protocols: Deethylatrazine as a Biomarker for Atrazine Exposure in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine (B1667683), a widely used herbicide, is a subject of ongoing research regarding its potential effects on human health. Accurate assessment of human exposure to atrazine is crucial for epidemiological studies and risk assessment. Atrazine is metabolized in the human body, and its metabolites can be used as biomarkers of exposure. Deethylatrazine (DEA), a primary N-dealkylation product of atrazine, is a key urinary biomarker for assessing atrazine exposure.[1][2][3] These application notes provide detailed protocols for the quantification of this compound in human urine and summarize relevant quantitative data.

Atrazine Metabolism and this compound Formation

In humans and experimental animals, atrazine is primarily metabolized through two main pathways: successive N-dealkylation and glutathione (B108866) conjugation.[1][2][3] The N-dealkylation process, carried out by cytochrome P450 enzymes (primarily CYP1A2 in human liver microsomes), results in the formation of this compound (DEA) and deisopropylatrazine (B29266) (DIA).[1][4] Further dealkylation of DEA and DIA leads to the formation of didealkylatrazine (DACT), a major urinary metabolite.[1][2] These dealkylated metabolites can also undergo glutathione conjugation.[1][2] The detection of DEA in urine is a reliable indicator of recent atrazine exposure.

Atrazine_Metabolism Atrazine Atrazine DEA This compound (DEA) Atrazine->DEA N-deethylation (CYP1A2) DIA Deisopropylatrazine (DIA) Atrazine->DIA N-deisopropylation GSH_Conj Glutathione Conjugates Atrazine->GSH_Conj DACT Didealkylatrazine (DACT) DEA->DACT N-deisopropylation DEA->GSH_Conj DIA->DACT N-deethylation DIA->GSH_Conj DACT->GSH_Conj

Figure 1: Simplified metabolic pathway of atrazine in humans.

Quantitative Data Summary

The following tables summarize quantitative data on the detection of this compound and other atrazine metabolites in human urine from various studies. These data can be used for comparative analysis and to understand the range of expected biomarker levels in exposed populations.

Table 1: Urinary Atrazine and Metabolite Levels in Pesticide Applicators

BiomarkerDetection Frequency (%)Mean Concentration (ng/mL)Standard Deviation (ng/mL)Minimum Detectable Level (ng/mL)Analytical MethodReference
This compound37.414.213.51.0GC-MS[5]
Atrazine806.47.5Not SpecifiedELISA (Atrazine Mercapturate)[5]
Atrazine10022.413.9Not SpecifiedELISA (Triazines in Water)[5]

Table 2: Urinary Atrazine and Metabolite Levels in Pregnant Women

BiomarkerDetection Frequency (%)PopulationAnalytical MethodReference
Atrazine or Atrazine Mercapturate5.5579 pregnant womenNot Specified[6][7]
Dealkylated Triazine Metabolites (including DEA)20579 pregnant womenNot Specified[6][7]
Hydroxylated Triazine Metabolites40579 pregnant womenNot Specified[6][7]

Table 3: Urinary Atrazine and Metabolite Concentrations in Atrazine Plant Workers

BiomarkerConcentration Range (mg/L)Analytical MethodReference
This compound (DEA)0.005 - 0.011GC-ECD[8]
Deisopropylatrazine (DIA)0.006 - 0.276GC-ECD[8]
Didealkylatrazine (DEDIA)0.003 - 0.301GC-ECD[8]
Atrazine0.005 - 0.012GC-ECD[8]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in human urine. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 1: Quantification of this compound in Human Urine by GC-MS

This protocol is based on established methods for the analysis of triazine herbicides and their metabolites in urine.[9][10][11]

1. Sample Collection and Storage:

  • Collect urine samples in polyethylene (B3416737) bottles.

  • To preserve the sample, add a small volume of a preservative like toluene (B28343) (e.g., 1 mL).

  • For short-term storage (up to 3 days), refrigerate samples at 2-4°C.

  • For long-term storage, freeze samples at -20°C or below. Ship samples on dry ice.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw frozen urine samples to room temperature and mix thoroughly.

  • Centrifuge the urine sample to remove any particulate matter.

  • Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then deionized water through it.

  • Load a specific volume of the urine sample (e.g., 5 mL) onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Elute the analytes (atrazine and its metabolites) from the cartridge using a suitable organic solvent, such as ethyl acetate.

3. Derivatization (Optional but Recommended for GC-MS):

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve the chromatographic properties of the analytes.

  • Heat the mixture to complete the derivatization reaction.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless mode.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature gradient to separate the analytes of interest.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and an internal standard.

5. Quantification:

  • Prepare a calibration curve using standard solutions of this compound.

  • Spike an internal standard into all samples and standards to correct for variations in extraction efficiency and instrument response.

  • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification Data->Quantification

Figure 2: General workflow for GC-MS analysis of urinary this compound.
Protocol 2: Screening of Atrazine and its Metabolites by ELISA

ELISA provides a rapid and high-throughput screening method for the presence of atrazine and related triazine compounds.[9][12] Note that commercial ELISA kits may have cross-reactivity with other triazine herbicides and their metabolites.

1. Kit and Sample Preparation:

  • Allow the ELISA kit reagents and urine samples to reach room temperature.

  • Dilute the wash buffer concentrate as per the kit instructions.

  • Urine samples may require dilution with the provided assay buffer to fall within the dynamic range of the assay.

2. Assay Procedure:

  • Add the appropriate volume of standards, controls, and urine samples to the antibody-coated microtiter plate wells.

  • Add the enzyme-atrazine conjugate to each well.

  • Incubate the plate for the time specified in the kit protocol (e.g., 30 minutes) at room temperature, allowing for competitive binding.

  • Wash the plate multiple times with the diluted wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for the specified time (e.g., 15-20 minutes) to allow for color development. The color intensity will be inversely proportional to the atrazine concentration.

  • Stop the reaction by adding the stop solution.

3. Data Analysis:

  • Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of atrazine-equivalents in the urine samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow cluster_assay Assay Steps cluster_readout Data Analysis Add_Sample Add Samples, Standards, Controls Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate (Competitive Binding) Add_Conjugate->Incubate1 Wash Wash Plate Incubate1->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Conc Calculate Concentration Standard_Curve->Calculate_Conc

Figure 3: General workflow for ELISA-based screening of atrazine.

Conclusion

This compound is a valuable and widely used biomarker for assessing human exposure to atrazine. The protocols outlined in these application notes provide robust and reliable methods for the quantification of DEA in urine samples. The choice between GC-MS and ELISA will depend on the specific research needs, with GC-MS offering higher specificity and sensitivity for confirmatory analysis, and ELISA providing a rapid and cost-effective screening tool. The provided quantitative data serves as a useful reference for interpreting biomonitoring results.

References

Application Notes and Protocols for the Preparation of Deethylatrazine Analytical Standards and Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deethylatrazine (DEA) is a primary degradation product of the widely used herbicide atrazine. Accurate and precise quantification of this compound in environmental and biological matrices is crucial for monitoring its environmental fate, assessing exposure risks, and for regulatory compliance. The preparation of accurate and stable analytical standards and solutions is a fundamental prerequisite for achieving reliable results in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document provides detailed protocols for the preparation of this compound analytical standards and solutions, including stock solutions and working standards. It also outlines quality control procedures to ensure the accuracy and reliability of these standards.

Data Presentation

Purity and Physical Properties of this compound Analytical Standard

Certified reference materials (CRMs) of this compound should be sourced from accredited suppliers. The purity of the neat standard is a critical factor in the accuracy of the prepared solutions.

ParameterSpecificationSource
Chemical Name2-Amino-4-chloro-6-(isopropylamino)-s-triazine[1]
CAS Number6190-65-4[1]
Molecular FormulaC6H10ClN5[1]
Molecular Weight187.63 g/mol [1]
AppearanceColorless solid/crystals[1]
Purity≥ 98.0%[2]
Melting Point136 °C[1]
Solubility of this compound

The choice of solvent is critical for preparing stable and accurate standard solutions. This compound is soluble in various organic solvents and has limited solubility in water.

SolventTemperature (°C)SolubilitySource
Distilled Water223200 mg/L[1]
Methanol (B129727)AmbientSoluble (qualitative)[3]
AcetonitrileAmbientSoluble (qualitative)[3]
Stability of this compound Standard Solutions

The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. Proper storage is essential to minimize degradation. While comprehensive quantitative stability studies are not widely published, general guidelines and observations suggest good stability under appropriate conditions.

SolventStorage ConditionStability ObservationSource
MethanolFreezer (≤ -18°C)Partial degradation observed over 3 months.[1]
GroundwaterLow-oxygen, ambientRelatively stable over several months.[4]
AcetonitrileFreezer (≤ -18°C)Expected to be stable for at least 6 months (General Lab Practice).
AcetonitrileRefrigerator (2-8°C)Short-term storage (weeks) is acceptable.
AcetonitrileRoom TemperatureNot recommended for long-term storage.

Note: It is best practice to prepare fresh working standards from stock solutions regularly and to monitor the stability of stock solutions over time, especially if stored for extended periods.

Experimental Protocols

Preparation of this compound Stock Standard Solution (1000 µg/mL)

This protocol describes the preparation of a primary stock solution of this compound.

Materials:

  • This compound certified reference material (purity ≥ 98.0%)

  • HPLC-grade methanol or acetonitrile

  • 10 mL volumetric flask, Class A

  • Analytical balance (readable to 0.01 mg)

  • Spatula

  • Weighing paper

  • Pipettes and pipette tips

  • Amber glass vial with a Teflon-lined cap

Procedure:

  • Accurately weigh approximately 10.2 mg of this compound analytical standard (adjusting for purity, e.g., for 98% purity, weigh 10.0 mg / 0.98 = 10.2 mg) onto a piece of weighing paper.

  • Carefully transfer the weighed standard into a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent (methanol or acetonitrile) to the flask to dissolve the standard.

  • Gently swirl the flask to ensure the standard is fully dissolved.

  • Once dissolved, fill the volumetric flask to the mark with the solvent.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial.

  • The label should include the name of the standard, concentration (1000 µg/mL), solvent, preparation date, and the initials of the preparer.

  • Store the stock solution in a freezer at ≤ -18°C.

Preparation of this compound Intermediate and Working Standard Solutions

This protocol describes the preparation of intermediate and working standard solutions by serial dilution of the stock solution.

Materials:

  • This compound stock standard solution (1000 µg/mL)

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL), Class A

  • Pipettes and pipette tips

  • Amber glass vials with Teflon-lined caps

Procedure for a 10 µg/mL Intermediate Standard:

  • Allow the stock solution to equilibrate to room temperature.

  • Pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the same solvent used for the stock solution.

  • Stopper the flask and invert several times to mix thoroughly.

  • Transfer to a labeled amber vial and store in the refrigerator (2-8°C) for short-term use or in the freezer for longer-term storage.

Procedure for a 100 ng/mL Working Standard:

  • Allow the 10 µg/mL intermediate standard solution to equilibrate to room temperature.

  • Pipette 1.0 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask.

  • Dilute to the mark with the appropriate solvent (this may be the same solvent or a mobile phase for a specific analytical method).

  • Stopper the flask and invert several times to mix thoroughly.

  • Transfer to a labeled autosampler vial for immediate use or a larger amber vial for short-term storage in the refrigerator.

Quality Control of Analytical Standards

Regular quality control checks are essential to ensure the integrity of the prepared standards.

Procedures:

  • Initial Verification:

    • When a new stock solution is prepared, its response should be compared to the previous stock solution. The relative percent difference (RPD) should be within an acceptable range, typically ≤ 15%.[5]

    • RPD is calculated as: RPD (%) = [ |Concentration_Old - Concentration_New| / ( (Concentration_Old + Concentration_New) / 2 ) ] * 100

  • Calibration Curve:

    • A freshly prepared set of working standards should be used to generate a calibration curve. The coefficient of determination (r²) should be ≥ 0.995.

  • Continuing Calibration Verification (CCV):

    • A mid-level working standard should be analyzed periodically throughout an analytical run (e.g., every 10-20 samples).

    • The measured concentration of the CCV should be within ±15% of the true value.

  • Method Blank:

    • A solvent blank should be analyzed to ensure there is no contamination from the solvent or the analytical system.

  • Recovery Checks:

    • The accuracy of the standards can be further assessed by spiking a known amount into a blank matrix (e.g., clean water) and calculating the recovery. Recoveries should typically be within 70-110%.[6]

Visualizations

Experimental Workflow for Standard Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh this compound (Purity Corrected) dissolve Dissolve in Solvent (Methanol/Acetonitrile) weigh->dissolve vol_stock Bring to Volume in Volumetric Flask dissolve->vol_stock store_stock Store in Freezer (≤ -18°C) vol_stock->store_stock dilute_inter Prepare Intermediate Standard (e.g., 10 µg/mL) store_stock->dilute_inter Serial Dilution dilute_work Prepare Working Standards (e.g., 1-100 ng/mL) dilute_inter->dilute_work store_work Store in Refrigerator or Use Immediately dilute_work->store_work

Caption: Workflow for the preparation of this compound stock and working standards.

Quality Control Logic for Analytical Standards

G start New Standard Prepared check_rpd Compare to Old Standard RPD ≤ 15%? start->check_rpd cal_curve Generate Calibration Curve r² ≥ 0.995? check_rpd->cal_curve Yes fail Investigate and Reprepare Standard check_rpd->fail No ccv Analyze CCV Within ±15% of True Value? cal_curve->ccv Yes cal_curve->fail No pass Standard is Valid for Use ccv->pass Yes ccv->fail No

Caption: Decision-making flowchart for the quality control of this compound analytical standards.

References

Application Notes and Protocols for Rapid Screening of Deethylatrazine using Immunoassay Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deethylatrazine (DEA) is a primary degradation product of the widely used herbicide atrazine (B1667683). Due to its potential for groundwater contamination and persistence in the environment, rapid and reliable screening methods are essential for monitoring its presence in various matrices.[1] Immunoassays offer a powerful platform for the rapid detection of DEA, providing high sensitivity, specificity, and throughput. This document provides detailed application notes and protocols for two common immunoassay techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA) for the rapid screening of this compound.

Section 1: Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Detection

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like this compound, a competitive ELISA format is typically employed. In this format, free DEA in the sample competes with a labeled DEA conjugate for binding to a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of DEA in the sample.

Quantitative Data Summary

The following table summarizes the performance characteristics of a developed ELISA for this compound.

ParameterValueReference
Limit of Detection (LOD) 0.01 µg/L[2]
Limit of Quantification (LOQ) ~0.05 µg/L[2]
IC50 (50% Inhibition Concentration) 0.20 µg/L[2]
Cross-reactivity with Atrazine < 3%[2]
Cross-reactivity with Deisopropylatrazine High[2]
Cross-reactivity with Simazine < 1%[2]
Cross-reactivity with Propazine < 1%[2]

Note: The assay shows significant cross-reactivity with deisopropylatrazine, another major metabolite of atrazine. This should be considered when analyzing samples that may contain both metabolites.[2]

Experimental Protocol: Competitive ELISA for this compound

This protocol outlines the steps for performing a competitive ELISA for the quantitative determination of this compound in water samples.

Materials:

  • This compound standard solutions (0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ng/mL)

  • Anti-deethylatrazine antibody (polyclonal or monoclonal)

  • This compound-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates (high-binding capacity)

  • Coating Buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS-T)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

  • Precision pipettes and multichannel pipettes

  • Sample collection vials

Procedure:

  • Coating:

    • Dilute the anti-deethylatrazine antibody to the optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well microtiter plate.

    • Incubate overnight at 4°C or for 2-4 hours at 37°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standard or sample to the appropriate wells.

    • Add 50 µL of the diluted this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the solution and wash the plate five times with Wash Buffer to remove unbound reagents.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well to stop the color development. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

  • Data Analysis:

    • Calculate the percentage of binding for each standard and sample using the formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100.

    • Plot a standard curve of %B/B₀ versus the logarithm of the this compound concentration.

    • Determine the concentration of this compound in the samples by interpolating their %B/B₀ values on the standard curve.

Experimental Workflow: ELISA

ELISA_Workflow start Start coating Plate Coating (Anti-DEA Antibody) start->coating wash1 Washing coating->wash1 blocking Blocking (BSA) wash1->blocking wash2 Washing blocking->wash2 competition Competitive Reaction (Sample/Standard + DEA-HRP) wash2->competition wash3 Washing competition->wash3 substrate Substrate Addition (TMB) wash3->substrate stop Stop Reaction (H₂SO₄) substrate->stop read Read Absorbance (450 nm) stop->read end End read->end

Caption: Competitive ELISA workflow for this compound detection.

Section 2: Lateral Flow Immunoassay (LFIA) for this compound Screening

Lateral flow immunoassays, also known as immunochromatographic strip tests, are simple, rapid, and portable devices suitable for on-site screening. For small molecules like this compound, a competitive format is utilized. In this format, free this compound in the sample competes with a this compound-protein conjugate immobilized on the test line for binding to a limited amount of labeled antibody. A positive result (presence of this compound) is indicated by a decrease or absence of a signal at the test line.

Qualitative and Semi-Quantitative Data

The performance of a lateral flow immunoassay is typically characterized by its visual limit of detection (vLOD) and cut-off value.

ParameterValueReference
Visual Limit of Detection (vLOD) 0.1 - 1 µg/L[3]
Cut-off Value > 10 µg/L[3]
Assay Time 5-10 minutes[4]

Note: The sensitivity of LFIA is generally lower than that of ELISA. These values are representative and can vary depending on the specific antibody and nanoparticle conjugates used.

Experimental Protocol: Competitive LFIA for this compound

This protocol describes the general procedure for developing and using a competitive lateral flow immunoassay for the qualitative or semi-quantitative screening of this compound.

Materials:

  • Anti-deethylatrazine antibody

  • Gold nanoparticle (AuNP) solution (e.g., 40 nm)

  • This compound-protein conjugate (e.g., DEA-BSA)

  • Control line antibody (e.g., Goat anti-mouse IgG)

  • Nitrocellulose membrane

  • Sample pad

  • Conjugate pad

  • Adsorbent pad

  • Backing card

  • Buffer solutions (e.g., borate (B1201080) buffer, PBS)

  • Dispensing and cutting equipment

Procedure:

Part A: Preparation of LFIA Components

  • Preparation of Gold Nanoparticle-Antibody Conjugate:

    • Adjust the pH of the gold nanoparticle solution to the optimal pH for antibody conjugation (typically 8.5-9.0).

    • Add the anti-deethylatrazine antibody to the AuNP solution and incubate for 30-60 minutes at room temperature.

    • Block the remaining surface of the AuNPs by adding a blocking agent (e.g., BSA).

    • Centrifuge the solution to remove excess reagents and resuspend the AuNP-antibody conjugate in a storage buffer.

  • Preparation of the Test and Control Lines:

    • Dispense the this compound-protein conjugate onto the nitrocellulose membrane to create the test line (T-line).

    • Dispense the control line antibody onto the same membrane at a different position to create the control line (C-line).

    • Dry the membrane completely.

  • Assembly of the LFIA Strip:

    • Laminate the nitrocellulose membrane, sample pad, conjugate pad (containing the dried AuNP-antibody conjugate), and adsorbent pad onto a backing card.

    • Cut the assembled card into individual test strips of a defined width (e.g., 3-5 mm).

Part B: Assay Procedure

  • Sample Preparation:

    • For water samples, filtration may be required if particulates are present. For soil samples, an extraction step with a suitable solvent followed by solvent exchange into an aqueous buffer is necessary.

  • Running the Assay:

    • Apply a defined volume of the sample (e.g., 100 µL) to the sample pad of the test strip.

    • Allow the liquid to migrate along the strip by capillary action.

  • Result Interpretation:

    • After a specified time (e.g., 5-10 minutes), observe the color intensity of the test line and the control line.

    • Negative Result: Both the test line and the control line appear. This indicates that the concentration of this compound in the sample is below the detection limit.

    • Positive Result: The control line appears, but the test line is either absent or has a significantly reduced intensity compared to a negative control. This indicates the presence of this compound in the sample.

    • Invalid Result: The control line does not appear. The test is invalid and should be repeated.

Experimental Workflow: LFIA

LFIA_Workflow cluster_strip Lateral Flow Strip sample_pad Sample Pad conjugate_pad Conjugate Pad (AuNP-Ab) migration Capillary Migration nc_membrane Nitrocellulose Membrane (Test & Control Lines) adsorbent_pad Adsorbent Pad start Apply Sample start->sample_pad binding Competitive Binding at Test Line migration->binding control_binding Binding at Control Line binding->control_binding result Visual Result Interpretation control_binding->result

Caption: Competitive LFIA workflow for this compound screening.

Conclusion

Immunoassay techniques, particularly ELISA and LFIA, provide rapid, sensitive, and cost-effective methods for the screening of this compound in various samples. The choice of method will depend on the specific application requirements, such as the need for quantitative data (ELISA) versus rapid, on-site screening (LFIA). The protocols and data presented in these application notes serve as a guide for researchers and professionals in developing and implementing these powerful analytical tools for environmental monitoring and food safety applications.

References

Application Note: Simultaneous Analysis of Atrazine and its Metabolites in Environmental Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of atrazine (B1667683) and its primary metabolites—deethylatrazine (DEA), deisopropylatrazine (B29266) (DIA), didealkylatrazine (DDA), and hydroxyatrazine (HA)—in water and soil samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for detecting these compounds at trace levels. Sample preparation protocols involving Solid Phase Extraction (SPE) for water and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil are described in detail. This methodology is crucial for environmental monitoring, toxicological studies, and regulatory compliance.

Introduction

Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in agriculture.[1] Its extensive use has led to the contamination of soil and water resources.[2][3] In the environment and within organisms, atrazine degrades into several metabolites, including this compound (DEA), deisopropylatrazine (DIA), didealkylatrazine (DDA), and hydroxyatrazine (HA).[3][4][5] Monitoring atrazine and its metabolites is essential due to their potential adverse effects on ecosystems and human health.[2] This application note presents a validated LC-MS/MS method for the simultaneous analysis of atrazine and its key metabolites, offering a reliable tool for researchers and environmental scientists.

Experimental Protocols

Sample Preparation

1.1. Water Sample Preparation (Solid Phase Extraction - SPE)

This protocol is optimized for the extraction of atrazine and its metabolites from ground and surface water.

  • Sample Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through a C18 SPE cartridge.

    • Equilibrate the cartridge by passing 10 mL of deionized water. Do not allow the cartridge to dry.[6]

  • Sample Loading: Load 100-200 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-20 minutes to remove residual water.[6][7]

  • Elution: Elute the analytes from the cartridge with 5 mL of ethyl acetate.[6]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

1.2. Soil Sample Preparation (QuEChERS Method)

This protocol is a modified QuEChERS method suitable for the extraction of atrazine and its metabolites from soil.[2][8][9][10][11]

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute to moisten the soil.[8]

    • Add 10 mL of acetonitrile (B52724) (containing 1% acetic acid) and an appropriate internal standard.[8]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Take a 1 mL aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[12]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linearly increase to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

2.2. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode[12]

  • Ion Spray Voltage: 4500 V

  • Source Temperature: 500°C

  • Collision Gas: Nitrogen

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions and Collision Energies for Atrazine and its Metabolites. [12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Atrazine216.1174.116
This compound (DEA)188.1146.116
Deisopropylatrazine (DIA)174.1132.117
Didealkylatrazine (DDA)146.1104.120
Hydroxyatrazine (HA)198.1156.118
Atrazine-d5 (IS)221.1179.117

Table 2: Method Performance Data (Typical Values).

AnalyteMatrixLOD (µg/L or µg/kg)LOQ (µg/L or µg/kg)Recovery (%)Reference
AtrazineWater0.010.0592 ± 5[7]
DEAWater0.010.0595 ± 6[7]
DIAWater0.010.0594 ± 7[7]
DDAWater0.020.188 ± 8[7]
HAWater0.050.285 ± 10[13]
AtrazineSoil0.10.595 ± 8[14]
DEASoil0.10.592 ± 7[14]
DIASoil0.10.593 ± 9[14]
DDASoil0.21.087 ± 11[14]
HASoil0.52.083 ± 12[14]

LOD: Limit of Detection, LOQ: Limit of Quantification. Values are indicative and may vary based on instrumentation and matrix.

Visualizations

Atrazine_Metabolism Atrazine Atrazine DEA This compound (DEA) Atrazine->DEA - Ethyl group DIA Deisopropylatrazine (DIA) Atrazine->DIA - Isopropyl group HA Hydroxyatrazine (HA) Atrazine->HA Hydrolysis (-Cl, +OH) DDA Didealkylatrazine (DDA) DEA->DDA - Isopropyl group DIA->DDA - Ethyl group CA Cyanuric Acid DDA->CA Further Degradation HA->CA Further Degradation

Caption: Metabolic pathway of atrazine degradation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water or Soil Sample Extraction SPE (Water) or QuEChERS (Soil) Sample->Extraction Cleanup d-SPE Cleanup (Soil only) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Data Data Acquisition and Processing LCMS->Data Quant Quantification and Reporting Data->Quant

Caption: Experimental workflow for atrazine analysis.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the simultaneous determination of atrazine and its major metabolites in water and soil samples. The detailed protocols for sample preparation using SPE and QuEChERS, combined with optimized LC-MS/MS parameters, ensure accurate and reproducible results. This method is well-suited for routine environmental monitoring and research applications.

References

Troubleshooting & Optimization

overcoming matrix effects in deethylatrazine analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of deethylatrazine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor recovery of this compound during sample preparation.

  • Question: My this compound recovery is consistently low after QuEChERS extraction from a complex matrix like spinach. What could be the cause and how can I improve it?

  • Answer: Low recovery of this compound from complex matrices is often due to interactions with matrix components during extraction and cleanup. The choice of dispersive solid-phase extraction (dSPE) sorbent is critical for efficient cleanup while ensuring high analyte recovery.

    • Potential Cause: The dSPE sorbent may be too strong, leading to the retention of this compound along with matrix components. For highly pigmented matrices like spinach, Graphitized Carbon Black (GCB) is effective at removing pigments but can also adsorb planar molecules like triazines.

    • Solution: Optimize the dSPE cleanup step. A combination of Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences is a common starting point. For pigmented matrices, consider using a reduced amount of GCB or a proprietary sorbent designed to minimize analyte loss. It is recommended to test different sorbent combinations and amounts to find the optimal balance between cleanup efficiency and analyte recovery.

    Experimental Protocol: Comparison of dSPE Sorbents for Cleanup of Spinach Extract

    • Sample Preparation: Homogenize 25g of spinach. Weigh 10g of the homogenized sample into a 50 mL centrifuge tube.

    • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake for another minute. Centrifuge at 4000 rpm for 5 minutes.

    • dSPE Cleanup: Transfer 1 mL of the supernatant to three separate 2 mL centrifuge tubes containing the following dSPE sorbents:

      • Tube A: 150 mg MgSO₄, 50 mg PSA

      • Tube B: 150 mg MgSO₄, 50 mg PSA, 50 mg C18

      • Tube C: 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB

    • Final Preparation: Vortex each tube for 30 seconds and centrifuge at 10000 rpm for 5 minutes. Take an aliquot of the supernatant, dilute with the initial mobile phase, and inject it into the LC-MS/MS system.

    • Evaluation: Compare the recovery of this compound for each dSPE combination.

    Data Presentation: Expected Recovery of this compound with Different dSPE Sorbents in Spinach

dSPE Sorbent CombinationExpected Recovery (%)Matrix Effect (%)
PSA85 - 105-30 to -10
PSA + C1890 - 110-25 to -5
PSA + GCB (low amount)70 - 95-15 to +5

Note: These are representative values and may vary depending on the specific experimental conditions.

Issue 2: Significant signal suppression or enhancement (Matrix Effect).

  • Question: I am observing significant ion suppression for this compound in my orange matrix samples, leading to inaccurate quantification. How can I mitigate this?

  • Answer: Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a major challenge in LC-MS/MS analysis of complex samples like citrus fruits.[1] Several strategies can be employed to compensate for these effects.

    • Solutions:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to mimic the matrix effects experienced by the analyte in the actual samples.

      • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for correcting both matrix effects and variability in sample preparation.[2] A deuterated analog of this compound, such as this compound-d5, will co-elute and experience similar ionization suppression or enhancement as the native analyte. The ratio of the analyte to the IS remains constant, allowing for accurate quantification.

      • Standard Addition: This method involves adding known amounts of a this compound standard to the sample extract and creating a calibration curve within the sample itself. This is particularly useful when a blank matrix is not available.[3]

    Experimental Protocol: Standard Addition for this compound Quantification in Orange Matrix

    • Sample Preparation: Prepare the orange sample extract using a suitable QuEChERS protocol.

    • Spiking: Aliquot 1 mL of the final extract into four separate autosampler vials.

    • Standard Addition:

      • Vial 1: No standard added (native concentration).

      • Vial 2: Add a known amount of this compound standard (e.g., to achieve a final concentration of 5 ng/mL).

      • Vial 3: Add double the amount of standard as in Vial 2 (e.g., 10 ng/mL).

      • Vial 4: Add triple the amount of standard as in Vial 2 (e.g., 15 ng/mL).

    • Analysis: Analyze all four vials by LC-MS/MS.

    • Quantification: Plot the peak area against the added concentration of this compound. The absolute value of the x-intercept of the linear regression line will be the concentration of this compound in the original sample extract.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for this compound analysis?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting this compound from various matrices, including soil, water, fruits, and vegetables.[4] The key to minimizing matrix effects with QuEChERS lies in the optimization of the dispersive SPE (dSPE) cleanup step. The choice of sorbents should be tailored to the specific matrix. For general purposes, a combination of PSA and C18 is a good starting point. For highly pigmented matrices, a small amount of GCB can be beneficial, but its impact on this compound recovery must be evaluated.

Q2: Which internal standard is recommended for this compound analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for the accurate quantification of this compound. This compound-d5 is an ideal choice as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and ionization. This co-elution and similar ionization response effectively compensate for matrix effects and variations in recovery.

Q3: How can I assess the extent of matrix effects in my samples?

A3: The matrix effect can be quantitatively assessed by comparing the slope of the calibration curve prepared in a pure solvent with the slope of the matrix-matched calibration curve. The matrix effect is calculated using the following formula:

Matrix Effect (%) = [(Slope of matrix-matched calibration / Slope of solvent calibration) - 1] * 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Q4: What are the typical LC-MS/MS parameters for this compound analysis?

A4: While specific parameters should be optimized for your instrument, here is a general set of conditions:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute this compound.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: The precursor ion for this compound is [M+H]⁺ at m/z 188.1. Common product ions for quantification and confirmation are m/z 146.1 and 118.1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample 1. Homogenize Sample extraction 2. Acetonitrile Extraction & Salting Out sample->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 dSPE 4. Dispersive SPE Cleanup (e.g., PSA, C18, GCB) centrifuge1->dSPE centrifuge2 5. Centrifugation dSPE->centrifuge2 final_extract 6. Final Extract centrifuge2->final_extract injection 7. Injection final_extract->injection lc_separation 8. LC Separation injection->lc_separation ms_detection 9. MS/MS Detection lc_separation->ms_detection data_processing 10. Data Processing & Quantification ms_detection->data_processing troubleshooting_matrix_effects start Inaccurate this compound Quantification cause Potential Cause: Matrix Effects start->cause solution Select a Compensation Strategy cause->solution strategy1 Matrix-Matched Calibration solution->strategy1 strategy2 Stable Isotope-Labeled Internal Standard (SIL-IS) solution->strategy2 strategy3 Standard Addition solution->strategy3

References

Technical Support Center: Optimization of Chromatographic Conditions for Deethylatrazine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of deethylatrazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound using chromatographic techniques.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for a basic compound like this compound in reverse-phase HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the silanol groups, reducing their interaction with the analyte.

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.

    • Solution 3: Add a Competing Base: Introduce a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active sites on the stationary phase, improving the peak shape of the analyte.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q: My peak is fronting. What could be the cause?

A: Peak fronting is less common than tailing but can occur. Potential causes include:

  • Column Overloading: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.

    • Solution: Dilute the sample.

  • Improper Column Installation: A poorly installed column can cause disturbances in the flow path.

    • Solution: Ensure the column is installed correctly according to the manufacturer's instructions.

  • Temperature Mismatch: If the sample solvent is significantly different from the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase whenever possible.

Issue 2: Inconsistent Retention Times

Q: The retention time for this compound is drifting or fluctuating between injections. What should I check?

A: Unstable retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, the HPLC system, and the column.

  • Mobile Phase Issues:

    • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase. This is especially true when using mobile phase additives like ion-pair reagents.

    • Solution: Allow sufficient time for the column to equilibrate. A general rule is to flush with 10-20 column volumes of the new mobile phase.

    • Changing Composition: Improperly mixed mobile phase or evaporation of a volatile solvent component can alter the composition over time.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Keep solvent bottles capped.

  • System and Column Issues:

    • Flow Rate Fluctuations: A leak in the system or a malfunctioning pump can cause the flow rate to be unstable.

    • Solution: Check for leaks throughout the system and ensure the pump is functioning correctly.

    • Temperature Variations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a stable temperature.

    • Column Degradation: Over time, the stationary phase can degrade, leading to shifts in retention.

    • Solution: Monitor column performance and replace it when necessary.

Issue 3: Poor Resolution and Sensitivity

Q: I am having trouble separating this compound from other components in my sample. How can I improve the resolution?

A: Improving resolution often involves adjusting the mobile phase composition or the temperature.

  • Mobile Phase Strength:

    • Solution: To increase retention and potentially improve resolution, decrease the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.

  • Gradient Elution:

    • Solution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can improve the separation of all components.

  • Temperature:

    • Solution: Increasing the column temperature can sometimes improve separation efficiency.

Q: The peak for this compound is very small. How can I increase the signal intensity?

A: Low sensitivity can be due to a number of factors from sample preparation to detection.

  • Sample Preparation:

    • Solution: Use a pre-concentration step like Solid-Phase Extraction (SPE) to increase the analyte concentration before injection.

  • Detector Settings:

    • Solution: Ensure the detector is set to the optimal wavelength for this compound (typically around 220 nm for UV detection).

  • Injection Volume:

    • Solution: Increase the injection volume, but be mindful of potential peak distortion if the volume is too large or the sample solvent is too strong.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: A good starting point for an HPLC method for this compound is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier. For example, a mobile phase of 60% deionized water and 40% acetonitrile in isocratic mode is a common starting point.

Q2: What is the best sample preparation technique for this compound in water samples?

A2: Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting and concentrating this compound from water samples. C18 or mixed-mode (C18/cation exchange) cartridges are commonly employed for this purpose.

Q3: Can I use Gas Chromatography (GC) to analyze this compound?

A3: Yes, Gas Chromatography, typically coupled with a Mass Spectrometer (GC-MS), is a very common and sensitive method for the analysis of this compound. This technique often provides high selectivity and allows for confirmation of the analyte's identity.

Q4: My sample matrix is complex (e.g., soil or plant tissue). What special considerations should I take?

A4: For complex matrices, a more rigorous sample cleanup is necessary to remove interferences. This may involve a liquid-liquid extraction followed by SPE cleanup. For soil samples, extraction with a solvent like methanol (B129727) or acetonitrile is a common first step.

Quantitative Data Summary

The following tables summarize typical experimental conditions for the analysis of this compound.

Table 1: HPLC Conditions

ParameterValueReference
Column C18 (e.g., 100 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at ~220 nmN/A
Temperature Ambient or controlled (e.g., 30°C)

Table 2: GC-MS Conditions

ParameterValueReference
Column Fused-silica capillary (e.g., ZB-5)
Carrier Gas Helium
Injection Mode Splitless
Detection Mass Spectrometry (MS or MS/MS)

Table 3: Solid-Phase Extraction (SPE) Parameters

ParameterValueReference
Sorbent C18 or C18/Cation Exchange
Sample pH Adjusted to pH 3-4
Elution Solvent Ethyl Acetate (B1210297), Dichloromethane (B109758)/Methanol

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water

  • Conditioning: Condition a C18 SPE cartridge by passing two 5-mL aliquots of a 3:1 ethyl acetate/ethanol mixture, followed by 5 mL of ethanol, and finally three 5-mL aliquots of deionized water.

  • Sample Loading: Adjust the water sample (e.g., 1 L) to a pH between 3 and 4. Pass the sample through the conditioned cartridge at a slow, steady rate.

  • Washing: Wash the cartridge with deionized water to remove any remaining salts or polar impurities.

  • Drying: Dry the cartridge thoroughly under a vacuum or by passing a stream of nitrogen through it.

  • Elution: Elute the retained analytes with an appropriate solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Concentration: Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile) for chromatographic analysis.

Protocol 2: HPLC-UV Analysis of this compound

  • System Preparation: Set up the HPLC system with a C18 column (e.g., 100 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of 40% acetonitrile and 60% deionized water. Degas the mobile phase before use.

  • Method Parameters: Set the flow rate to 1.0 mL/min and the UV detector to a wavelength of approximately 220 nm.

  • Injection: Inject a known volume (e.g., 10 µL) of the prepared sample extract or standard solution.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of this compound.

  • Quantification: Determine the concentration of this compound by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Aqueous or Soil Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration Injection HPLC or GC-MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed CheckOverload Is sample concentration high? Start->CheckOverload ReduceConc Reduce sample concentration or injection volume CheckOverload->ReduceConc Yes CheckColumn Is column old or contaminated? CheckOverload->CheckColumn No Resolved Problem Resolved ReduceConc->Resolved FlushColumn Flush or replace column CheckColumn->FlushColumn Yes CheckpH Is mobile phase pH > 4? CheckColumn->CheckpH No FlushColumn->Resolved LowerpH Lower mobile phase pH (e.g., to 3) CheckpH->LowerpH Yes AddAdditive Consider adding a competing base (e.g., TEA) CheckpH->AddAdditive No LowerpH->Resolved AddAdditive->Resolved

Caption: Troubleshooting decision tree for peak tailing issues.

troubleshooting poor peak shape for deethylatrazine in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Poor Peak Shape for Deethylatrazine

This guide provides solutions to common issues encountered during the gas chromatography (GC) analysis of this compound, focusing on the frequent problem of poor peak shape, such as tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, a polar compound, is often caused by unwanted interactions with active sites within the GC system.[1][2][3] These active sites can be exposed silanol (B1196071) groups on glass surfaces or metal components. Key areas to investigate include the inlet, the GC column, and potential contamination.

Potential Causes and Solutions:

  • Active Inlet: The inlet is a primary source of activity.[2]

    • Contaminated Liner: Over time, the liner can accumulate non-volatile residues from the sample matrix, creating active sites that interact with polar analytes like this compound.[2][4] Regularly inspect and replace the liner.[4] Using a deactivated liner, potentially with glass wool, can improve inertness.[5]

    • Worn Septum: Particles from a coring or overused septum can fall into the liner, introducing active sites.[4][5] Implement a routine septum replacement schedule.[4]

    • Improper Seals: Using bare stainless steel inlet seals can lead to adsorption and breakdown of active compounds.[6][7] Highly inert, gold-plated seals are recommended, especially for sensitive analyses.[6][7]

  • Column Issues:

    • Column Contamination: Accumulation of sample matrix components at the head of the column can create active sites. Trimming 10-20 cm from the front of the column can often resolve this.[8][9]

    • Column Degradation: The stationary phase can degrade over time due to exposure to oxygen, moisture, or high temperatures. This exposes active silanol groups. Conditioning the column can help, but replacement may be necessary.

    • Improper Column Installation: If the column is positioned too high or too low in the inlet, it can create dead volumes or turbulent flow paths, leading to peak tailing.[8][10]

  • Analytical Conditions:

    • Injection Temperature: An injection port temperature that is too low can result in slow vaporization and lead to broader, tailing peaks.[2] Conversely, a temperature that is too high can cause degradation of thermally labile compounds.

    • Carrier Gas Flow Rate: An incorrect flow rate can lead to broadened peaks.[11] Ensure your flow rate is optimized for your column dimensions and analysis.

Q2: My this compound peak is broad, but not necessarily tailing. What could be the cause?

Broad peaks can be caused by several factors, often related to the sample introduction and column efficiency.

Potential Causes and Solutions:

  • Slow Sample Transfer: If the sample is introduced into the column too slowly, the initial band width will be wide, resulting in a broad peak.

    • Low Split Ratio: In split injections, a split ratio that is too low may not be sufficient for efficient sample introduction.[12]

    • Incorrect Liner Choice: The liner's internal diameter can impact peak shape, especially for early eluting compounds. A smaller ID liner can increase the speed at which analytes reach the column, leading to better focusing.[13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.[1][11] Try diluting the sample or reducing the injection volume.[1][11]

  • Thick Film Column: A column with a thick stationary phase will result in broader peaks due to increased retention.[11] Ensure the column phase and dimensions are appropriate for your application.

  • Dead Volume: Unswept volumes in the system, often due to poor column connections, can cause peak broadening.[11][14] Ensure all fittings are secure and the column is installed correctly.[14]

Q3: I'm seeing split peaks for this compound. What should I check?

Split peaks can arise from issues with the injection technique, column installation, or sample solvent.

Potential Causes and Solutions:

  • Improper Column Cut: A poor or jagged cut at the column inlet can create a turbulent flow path, causing the analyte band to split.[10] Always inspect the column cut with a magnifier.

  • Incorrect Column Installation: An improperly positioned column in the inlet can lead to peak splitting.[14]

  • Solvent Mismatch: In splitless injections, if the polarity of the sample solvent does not match the stationary phase, it can cause peak splitting.[8]

  • Fast Autosampler Injection: A very fast injection into a liner without packing material (like glass wool) can sometimes cause the sample to "bounce" and enter the column as two separate bands.[11]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

G cluster_0 Troubleshooting Poor this compound Peak Shape cluster_1 cluster_2 start Observe Poor Peak Shape (Tailing, Broadening, Splitting) inlet_check Step 1: Inspect GC Inlet start->inlet_check liner Replace Liner inlet_check->liner septum Replace Septum inlet_check->septum seal Check Inlet Seal inlet_check->seal column_check Step 2: Evaluate Column inlet_check->column_check liner->column_check If no improvement septum->column_check If no improvement seal->column_check If no improvement trim Trim Column Inlet (10-20 cm) column_check->trim condition Condition Column column_check->condition install Check Column Installation column_check->install method_check Step 3: Review Method Parameters column_check->method_check trim->method_check If no improvement condition->method_check If no improvement install->method_check If no improvement temp Verify Inlet Temperature method_check->temp flow Check Carrier Gas Flow Rate method_check->flow injection Review Injection Parameters (Volume, Speed, Split Ratio) method_check->injection end Peak Shape Improved method_check->end

Caption: A step-by-step workflow for diagnosing poor peak shape in GC analysis.

Influence of GC Parameters on this compound Peak Shape

The following table summarizes the impact of various GC system components and parameters on the peak shape of this compound.

Parameter/ComponentPotential Issue if Sub-optimalRecommended ActionExpected Improvement
Inlet Liner Active sites causing adsorptionReplace with a new, deactivated liner.[4] Consider a liner with glass wool.[5]Reduced peak tailing
Septum Coring and particle depositionEstablish a regular replacement schedule.[4]Reduced peak tailing, elimination of ghost peaks
Inlet Seal Adsorption on metal surfacesUse a gold-plated or other inert seal.[6][7]Reduced peak tailing and improved response
Column (Inlet) Contamination, stationary phase degradationTrim 10-20 cm from the column inlet.[8][9]Sharper peaks, reduced tailing
Column Conditioning Presence of contaminants or moistureBake out the column according to manufacturer's instructions.[15][16]Stable baseline, improved peak shape
Column Installation Dead volume, poor sample transferEnsure correct insertion depth in the inlet and detector.[8][10]Symmetrical peaks, elimination of splitting
Injection Temperature Incomplete or slow vaporizationOptimize for efficient vaporization without degradation.Sharper, more symmetrical peaks
Carrier Gas Flow Sub-optimal linear velocitySet flow rate according to column dimensions and manufacturer's recommendations.Narrower peaks
Sample Concentration Column overloadDilute the sample or decrease injection volume.[1][11]Elimination of peak fronting

Experimental Protocol: GC Inlet Maintenance

Routine inlet maintenance is critical for maintaining good peak shape for active compounds like this compound.[12] This protocol outlines the steps for replacing common inlet consumables.

Objective: To replace the inlet liner, O-ring, and septum to ensure an inert sample pathway.

Materials:

  • Clean, lint-free gloves

  • Tweezers

  • Wrenches for inlet fittings

  • New, deactivated inlet liner

  • New liner O-ring

  • New septum

  • Solvents for cleaning (e.g., methanol, acetone, hexane)

Procedure:

  • Cool Down the GC: Set the inlet and oven temperatures to a safe temperature (e.g., 40°C) and turn off the carrier gas flow once cooled.

  • Remove the Autosampler (if applicable): Carefully remove the autosampler tower to access the inlet.

  • Open the Inlet: Using the appropriate wrench, carefully loosen and remove the septum nut.

  • Remove Old Consumables:

    • Use tweezers to remove the old septum.

    • Unscrew the inlet body and carefully remove the old liner and O-ring with tweezers.

  • Inspect and Clean the Inlet: Visually inspect the inside of the inlet for any visible contamination or particles. If necessary, clean the metal surfaces with a lint-free swab lightly dampened with an appropriate solvent.

  • Install New Consumables:

    • Important: Handle new components only with clean tweezers to avoid contamination from skin oils.[4]

    • Place the new O-ring onto the new liner.

    • Insert the new liner/O-ring assembly into the inlet.

    • Reassemble the inlet body and tighten to a firm, but not excessive, degree.

    • Place the new septum into the septum nut and re-install on the inlet. Do not overtighten, as this can cause the septum to core.[17]

  • Re-establish Conditions and Check for Leaks:

    • Re-install the autosampler.

    • Turn on the carrier gas flow.

    • Use an electronic leak detector to check for leaks around the septum nut and other fittings.

    • Heat the inlet and oven to your method conditions.

    • Allow the system to equilibrate.

  • Conditioning and System Blank:

    • It is good practice to condition the new components by running a blank solvent injection or holding the system at a high temperature for a short period to remove any volatile contaminants.

    • Run a solvent blank to ensure the system is clean and free of interfering peaks.

  • Analyze a Standard: Inject a known concentration of a this compound standard to confirm that peak shape and response have been restored.

The following diagram outlines the logical relationship between inlet components and their impact on chromatographic performance.

G cluster_0 GC Inlet Components and Their Function cluster_1 Potential Issues Leading to Poor Peak Shape cluster_2 Impact on this compound Analysis inlet GC Inlet liner Liner (Sample Vaporization Chamber) inlet->liner septum Septum (Seals Inlet During Injection) inlet->septum seal Inlet Seal (Prevents Leaks at Column Connection) inlet->seal liner_issue Contamination / Active Sites liner->liner_issue septum_issue Coring / Particle Shedding septum->septum_issue seal_issue Adsorption / Leaks seal->seal_issue peak_tailing Peak Tailing liner_issue->peak_tailing response_loss Loss of Response liner_issue->response_loss septum_issue->peak_tailing seal_issue->peak_tailing seal_issue->response_loss

Caption: Relationship between inlet components, potential issues, and their chromatographic impact.

References

reducing analytical interference in deethylatrazine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering analytical interference during the quantification of deethylatrazine (DEA).

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound, offering potential causes and solutions in a question-and-answer format.

Question: I am observing a peak that co-elutes with this compound, leading to inaccurate quantification. How can I identify and resolve this?

Answer: Co-elution is a common source of interference in this compound analysis. A likely interferent is deisopropylatrazine (B29266) (DIA), another degradation product of atrazine (B1667683) that can co-elute with DEA in gas chromatography (GC) analysis.[1] This co-elution can lead to a significant positive bias in DEA determination.[1] Another potential co-eluting compound is prynachlor (B1615668), which has the same retention time as this compound on nonpolar capillary columns and can fragment into ions used for DEA confirmation in mass spectrometry (MS).[2]

Troubleshooting Steps:

  • Confirmation with a Dissimilar Column: To confirm the identity of the peak, re-analyze the sample using a different type of chromatographic column with a different selectivity.[2] If the peak separates into two distinct peaks on the new column, co-elution was occurring.

  • Mass Spectrometry (MS) Analysis: Utilize MS or tandem MS (MS/MS) for more specific detection. By monitoring for unique fragment ions of DEA, you can often distinguish it from co-eluting compounds.[2][3] However, be aware that some compounds like prynachlor can produce similar fragments.[2]

  • Method Optimization: Adjusting chromatographic parameters such as the temperature program in GC or the mobile phase gradient in liquid chromatography (LC) can help to resolve co-eluting peaks.[4]

Question: My signal intensity for this compound is inconsistent and often suppressed, especially in complex matrices like soil or water. What could be the cause and how can I mitigate it?

Answer: Inconsistent and suppressed signal intensity is often due to "matrix effects," where other components in the sample interfere with the ionization of this compound in the mass spectrometer source.[4][5] This can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of your results.[4]

Strategies to Minimize Matrix Effects:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), liquid-liquid extraction, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for this purpose.[3][6][7]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects.[8][9] However, ensure that the diluted concentration of this compound remains above the method's limit of quantification.

  • Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound.[4][5][10] The SIL internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate correction.

  • Matrix-Matched Calibration: If a SIL internal standard is not available, creating calibration standards in a blank matrix extract that matches your sample matrix can help to compensate for matrix effects.[9]

Troubleshooting Workflow for Analytical Interference:

TroubleshootingWorkflow start Start: Inaccurate DEA Quantification issue Identify Issue: Peak Shape / Retention Time / Signal Intensity start->issue coelution Potential Co-elution? issue->coelution  Peak Shape/RT Issues matrix_effects Potential Matrix Effects? issue->matrix_effects  Signal Intensity Issues coelution->matrix_effects No confirm_ms Confirm with MS/MS (Unique Fragments) coelution->confirm_ms Yes sample_prep Optimize Sample Prep (SPE, LLE, QuEChERS) matrix_effects->sample_prep Yes change_column Use Dissimilar Chromatographic Column confirm_ms->change_column optimize_method Optimize Separation Method (Gradient/Temperature Program) change_column->optimize_method end End: Accurate DEA Quantification optimize_method->end dilute_sample Dilute Sample Extract sample_prep->dilute_sample use_is Use Stable Isotope-Labeled Internal Standard dilute_sample->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match matrix_match->end SPE_Workflow start Start: Water Sample condition Condition SPE Cartridge (Methanol, DI Water) start->condition load Load Water Sample condition->load wash Wash Cartridge (DI Water) load->wash dry Dry Cartridge (Nitrogen) wash->dry elute Elute with Ethyl Acetate dry->elute concentrate Dry and Concentrate Eluate elute->concentrate analysis Analyze by GC/MS or LC/MS concentrate->analysis end End: Quantification Data analysis->end

References

Technical Support Center: Stability of Deethylatrazine in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of deethylatrazine in environmental samples during storage. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding the storage of environmental samples containing this compound?

The primary concern is the potential for degradation of this compound, which can lead to inaccurate quantification of its concentration in the sample. Degradation can be influenced by several factors, including storage temperature, duration, sample matrix, and microbial activity.[1][2]

Q2: What is the generally recommended storage temperature for environmental samples containing this compound?

For long-term storage, it is highly recommended to keep environmental samples at or below -18°C.[2] While refrigeration at 4°C may be suitable for very short-term storage, the risk of microbial degradation increases at this temperature.

Q3: How long can I store my water samples before analyzing for this compound?

While specific long-term stability data for this compound is not extensively available, general guidelines for pesticides suggest that samples should be analyzed as soon as possible. If storage is necessary, freezing at or below -18°C is the preferred method. For samples stored at 4°C, it is advisable to conduct analysis within a few days, as related compounds like deisopropylatrazine (B29266) have shown significant losses after 10 days at this temperature.[3]

Q4: Can I store soil and sediment samples under the same conditions as water samples?

Yes, freezing at or below -18°C is also the recommended storage condition for soil and sediment samples. It is important to minimize the headspace in the storage container to reduce potential volatilization and to ensure the container is properly sealed to prevent moisture loss or gain.

Q5: Does the pH of water samples affect the stability of this compound during storage?

While specific studies on the effect of pH on this compound stability during storage are limited, the stability of triazine herbicides can be pH-dependent. It is generally good practice to record the pH of water samples upon collection. If acidification is required for the preservation of other analytes, its potential impact on this compound should be considered and validated.

Q6: Are there any preservatives I can add to my water samples to enhance this compound stability?

The addition of preservatives should be approached with caution as they can interfere with the analytical method. For microbial degradation, which is a significant concern, storage at low temperatures (≤ -18°C) is the most effective preservation technique. If chemical preservatives are considered, their compatibility with the extraction and analytical procedures must be thoroughly validated.

Troubleshooting Guides

Issue: Consistently low or variable recovery of this compound from stored samples.

Possible Cause Troubleshooting Step
Degradation during storage 1. Verify Storage Temperature: Ensure that the storage freezer is consistently maintaining a temperature at or below -18°C. Use a calibrated thermometer to check. 2. Review Storage Duration: If samples are stored for extended periods, consider performing a stability study with fortified samples stored under the same conditions to determine the degradation rate. 3. Evaluate Sample Matrix: High microbial activity in the sample can lead to degradation. Consider filtering water samples before storage if appropriate for the study objectives. For soil, degradation can be enhanced in soils with a history of atrazine (B1667683) application due to acclimated microbial populations.[1]
Analyte loss during freeze-thaw cycles 1. Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid repeated thawing and refreezing of the entire sample. 2. Proper Thawing Procedure: Thaw samples completely and mix thoroughly before taking a subsample for analysis. Studies on atrazine have shown that the concentration of the analyte can change within the ice and water phases during freezing and thawing.[4][5]
Adsorption to container walls 1. Use Appropriate Containers: Use glass or polypropylene (B1209903) containers that have been demonstrated to have minimal adsorption of triazine herbicides. 2. Rinse Container during Extraction: When transferring the sample for extraction, rinse the container with the extraction solvent to recover any adsorbed analyte.

Issue: Unexpectedly high concentrations of this compound in some stored samples.

Possible Cause Troubleshooting Step
Contamination during storage 1. Check for Cross-Contamination: Ensure that stored samples are properly sealed and that there is no potential for cross-contamination from other samples or standards stored in the same location. 2. Analyze Storage Blanks: Store containers filled with analyte-free matrix (e.g., organic-free water or clean sand) alongside your samples and analyze them to check for contamination.
Concentration due to improper storage 1. Ensure Proper Sealing: If sample containers are not properly sealed, evaporation of the sample matrix (especially in soil and sediment) can occur over time, leading to an apparent increase in concentration.

Quantitative Data Summary

Direct quantitative data on the long-term storage stability of this compound is limited in the scientific literature. The following table summarizes available information and data for related compounds to provide guidance.

Analyte Matrix Storage Temperature Storage Duration Observation Reference
This compoundAtrazine-history surface soilIncubation (not storage)60 days75% remained (25% degradation/mineralization)[1]
This compoundNo-history surface soilIncubation (not storage)60 days65% remained (35% degradation/mineralization)[1]
This compound & DeisopropylatrazineGroundwaterIn situ (low oxygen)45 daysRelatively stable, no significant decrease observed.[6]
Deisopropylatrazine (DIA)Surface WaterRefrigerated (4°C)10 daysSignificant loss observed (14% reduction).[3]
Simazine (related triazine)Surface WaterRefrigerated (4°C)10 daysSignificant loss observed (17% reduction).[3]

Experimental Protocols

Protocol: Conducting a Storage Stability Study for this compound in Water

This protocol outlines the steps to validate the stability of this compound in water samples under your specific storage conditions.

1. Materials:

  • This compound analytical standard
  • Organic-free reagent water
  • Representative matrix water (from the study site, pre-screened to be free of this compound)
  • Storage containers (e.g., amber glass vials with PTFE-lined caps)
  • Analytical instrumentation (e.g., LC-MS/MS or GC-MS)

2. Procedure:

  • Fortification: Prepare a spiked water solution by fortifying either organic-free water or the representative matrix water with a known concentration of this compound. The concentration should be relevant to the expected levels in your samples.
  • Aliquoting: Dispense the fortified water into multiple storage containers, ensuring each has the same volume.
  • Time Zero Analysis: Immediately analyze a set of freshly prepared (time zero) aliquots to establish the initial concentration.
  • Storage: Store the remaining aliquots under your intended storage conditions (e.g., -20°C and 4°C).
  • Time Point Analysis: At predetermined time intervals (e.g., 7, 14, 30, 60, and 90 days), retrieve a set of aliquots from each storage condition.
  • Analysis: Allow the samples to thaw completely (if frozen) and come to room temperature. Mix thoroughly before extraction and analysis using your validated analytical method.
  • Data Evaluation: Calculate the percent recovery at each time point relative to the time zero concentration. A recovery of 80-120% is often considered acceptable, but this may vary depending on the regulatory guidelines or project-specific requirements.

Visualizations

cluster_storage Factors Affecting this compound Stability During Storage cluster_outcomes Potential Outcomes Temp Storage Temperature Degradation Degradation Temp->Degradation Time Storage Duration Time->Degradation Matrix Sample Matrix (Water, Soil, Sediment) Microbes Microbial Activity Matrix->Microbes Microbes->Degradation Inaccurate Inaccurate Quantification Degradation->Inaccurate

Caption: Key factors influencing the stability of this compound in stored environmental samples.

cluster_workflow Recommended Sample Handling and Storage Workflow Collect 1. Sample Collection (Appropriate Containers) Transport 2. Transport to Lab (Cool and Dark) Collect->Transport Process 3. Sample Processing (e.g., Homogenization, Aliquoting) Transport->Process Store 4. Storage (≤ -18°C) Process->Store Analyze 5. Analysis (Thaw, Mix, Extract) Store->Analyze

References

Technical Support Center: Method Validation for Low-Level Deethylatrazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating analytical methods for the detection of low-level deethylatrazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of this compound?

The main challenges in low-level this compound detection include:

  • Matrix Effects: Co-eluting endogenous compounds from complex matrices like soil, water, and biological fluids can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3]

  • Low Recovery during Sample Preparation: this compound, being a small and relatively polar molecule, can be difficult to retain and elute efficiently during solid-phase extraction (SPE), a common sample preparation technique.[2][4][5][6]

  • Achieving Low Limits of Detection (LOD) and Quantitation (LOQ): Reaching the low detection limits required by regulatory bodies can be challenging due to baseline noise and matrix interferences.[7][8]

  • Analyte Stability: this compound may be unstable during sample collection, storage, and analysis, which can lead to underestimation of its concentration.[9]

Q2: Which analytical techniques are most suitable for low-level this compound detection?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods for the trace analysis of this compound.[7][8]

  • LC-MS/MS is often preferred due to its high sensitivity and selectivity, and its ability to analyze thermally unstable compounds without derivatization.[10][11][12]

  • GC-MS is also a powerful technique, often requiring derivatization for polar metabolites like this compound to improve volatility and chromatographic performance.[8][13][14]

Q3: What are typical recovery rates and limits of detection for this compound analysis?

Recovery rates and detection limits for this compound are highly dependent on the matrix, sample preparation method, and analytical instrumentation. The following tables summarize some reported values.

Data Summary Tables

Table 1: Performance of a GC/Ion Trap MS Method for this compound Detection

MatrixExtraction RecoveryMethod Detection Limit (MDL)Precision (RSD)
Water> 83% (for 1 L sample)0.75 ng/L3.2-16.1%
Sediment> 83% (for 10 g sample)0.13 ng/g3.2-16.1%

(Data sourced from a study using solid-phase extraction with a C18 cartridge followed by GC/ion trap MS analysis in MS/MS mode)[7]

Table 2: Lower Limit of Method Validation (LLMV) for Triazines in Water by GC-MSD

AnalyteLLMV (µg/L)Mean Procedural Recovery (%)Standard Deviation (%)
Atrazine0.10966.9
This compound0.10965.5
Deisopropylatrazine0.10956.8
Didealkyatrazine0.1010010

(This method uses SPE with C-18 and C-18/cation exchange cartridges followed by GC-MSD in selected ion monitoring mode)[5]

Troubleshooting Guides

Issue 1: Low Analyte Recovery during Solid-Phase Extraction (SPE)

Q: I am experiencing low and inconsistent recovery of this compound during my SPE sample preparation. What are the possible causes and how can I troubleshoot this?

A: Low recovery in SPE is a common issue. Here are several potential causes and their solutions:

  • Inappropriate Sorbent Selection: The sorbent may not be suitable for retaining this compound.

    • Solution: For a polar analyte like this compound, a reversed-phase sorbent like C18 is commonly used.[7] However, if breakthrough occurs (analyte is found in the load fraction), consider a mixed-mode sorbent with both reversed-phase and ion-exchange properties.[5]

  • Improper Sample pH: The pH of the sample can affect the retention of ionizable compounds on the SPE sorbent.

    • Solution: Adjust the sample pH to ensure the analyte is in a neutral form for better retention on reversed-phase sorbents. For this compound, adjusting the water sample to a pH between 3 and 4 has been shown to be effective.[5]

  • Sorbent Bed Drying Out: If the sorbent bed dries out before sample loading, it can lead to channeling and poor retention.

    • Solution: Ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before sample loading.[4]

  • Incorrect Flow Rate: A flow rate that is too fast during sample loading can result in insufficient interaction time between the analyte and the sorbent.

    • Solution: Optimize the flow rate during sample loading to allow for adequate retention. A typical flow rate is around 3-5 mL/min.[15]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

    • Solution: Increase the strength of the elution solvent. For this compound on a C18 cartridge, solvents like ethyl acetate (B1210297), methanol (B129727), or a mixture of dichloromethane (B109758) and methanol can be effective.[7][13] You can also try increasing the volume of the elution solvent or performing multiple elutions.[4]

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

Q: My this compound signal is being suppressed in some of my samples, and I suspect matrix effects. How can I mitigate this?

A: Matrix effects are a significant challenge in LC-MS/MS analysis. Here are some strategies to address them:

  • Optimize Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can reduce ion suppression.

    • Solution: Adjust the mobile phase gradient, change the flow rate, or try a different column chemistry to achieve better resolution.[16]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

    • Solution: While this can be effective, it may also dilute your analyte to a level below the LOQ. This approach is best when using a highly sensitive mass spectrometer.

  • Matrix-Matched Calibration: This is a common and effective way to compensate for matrix effects.

    • Solution: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[16]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects.

    • Solution: Spike your samples with a known concentration of a stable isotope-labeled analog of this compound (e.g., this compound-d7). The internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal.[7]

  • Improve Sample Cleanup: A more thorough sample cleanup can remove more of the interfering matrix components.

    • Solution: If you are using SPE, you can add a wash step with a solvent that is strong enough to remove interferences but weak enough to not elute the analyte. You can also explore other cleanup techniques like dispersive solid-phase extraction (dSPE), often used in QuEChERS methods.[16]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general guideline and may require optimization for your specific sample matrix and analytical system.

  • Cartridge Conditioning:

    • Pass 5-10 mL of methanol through the C18 SPE cartridge to wet and activate the sorbent.[15]

    • Follow with 5-10 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry.[15]

  • Sample Loading:

    • Adjust the water sample (e.g., 500 mL) to pH 3-4.[5]

    • Pass the sample through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.[15]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove polar interferences.[15]

  • Drying:

    • Dry the cartridge under vacuum for approximately 15 minutes to remove excess water.[15]

  • Elution:

    • Elute the retained analytes with 5-10 mL of ethyl acetate or methanol.[7][15] Collect the eluate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile (B52724) or mobile phase) for LC-MS/MS or GC-MS analysis.[15]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol and instrumental parameters will need to be optimized for your specific LC-MS/MS system.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm) is commonly used.[11]

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in water[11]

    • B: Methanol[11]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 400 µL/min[11]

  • Injection Volume: 10-100 µL[11][12]

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound and any internal standards must be optimized.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection (Water/Soil) Filtration 2. Filtration (for water) or Extraction (for soil) Sample_Collection->Filtration pH_Adjustment 3. pH Adjustment Filtration->pH_Adjustment SPE 4. Solid-Phase Extraction (SPE) pH_Adjustment->SPE Elution 5. Elution SPE->Elution Concentration 6. Concentration & Reconstitution Elution->Concentration LC_MS_MS 7. LC-MS/MS or GC-MS Analysis Concentration->LC_MS_MS Data_Processing 8. Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Low_Recovery Start Start: Low Recovery in SPE Check_Breakthrough Is analyte in the load/wash fraction? Start->Check_Breakthrough Check_Elution Is analyte retained on the cartridge? Check_Breakthrough->Check_Elution No Optimize_Retention Optimize Retention: - Decrease flow rate - Adjust sample pH - Use stronger sorbent Check_Breakthrough->Optimize_Retention Yes Optimize_Elution Optimize Elution: - Use stronger elution solvent - Increase elution volume - Perform multiple elutions Check_Elution->Optimize_Elution Yes Check_Method Review entire method: - Check for analyte degradation - Verify standard concentrations Check_Elution->Check_Method No Success Recovery Improved Optimize_Retention->Success Optimize_Elution->Success

Caption: Troubleshooting decision tree for low analyte recovery in SPE.

References

Technical Support Center: Optimizing MS/MS Transitions for Selective Deethylatrazine Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) methods for the selective monitoring of deethylatrazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursor ions for this compound in MS/MS analysis?

A1: The most commonly observed precursor ion for this compound in positive electrospray ionization (ESI+) mode is the protonated molecule, [M+H]⁺. Given the molecular weight of this compound is approximately 187.63 g/mol , the expected m/z for the precursor ion is around 188.07.[1][2] In negative atmospheric pressure chemical ionization (APCI-), the deprotonated molecule [M-H]⁻ at an m/z of approximately 186.06 has also been reported.[1]

Q2: How do I select the optimal product ions for my MRM transitions?

A2: Optimal product ions are typically the most intense and specific fragments of the precursor ion. Vendor-specific software, such as Agilent's MassHunter Optimizer, can automate the process of identifying the most abundant and stable product ions and optimizing collision energies.[3][4] It is crucial to select at least two transitions for each analyte—one for quantification (quantifier) and one for confirmation (qualifier)—to ensure identity and minimize false positives.[4]

Q3: I am observing low signal intensity or poor sensitivity. What are the common causes and solutions?

A3: Low signal intensity can stem from several factors:

  • Suboptimal Ionization: Ensure the mobile phase composition is compatible with efficient ionization of this compound. The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) can enhance protonation in positive mode.

  • Inefficient Fragmentation: The collision energy (CE) may not be optimized. A CE ramp or systematic variation of the CE for each transition is necessary to find the value that yields the highest product ion intensity.[4]

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.[5] To mitigate this, improve chromatographic separation, dilute the sample, or use a stable isotope-labeled internal standard.[5]

  • Source Contamination: A dirty ion source can significantly reduce signal. Regular cleaning and maintenance are essential.

Q4: My peak shape is poor (e.g., splitting, tailing). How can I improve it?

A4: Poor peak shape is often a chromatographic issue.

  • Injection Solvent: Injecting samples in a solvent stronger than the initial mobile phase can cause peak distortion. If using extracts from methods like QuEChERS, which use high percentages of organic solvent, consider an online dilution step.[3][6]

  • Column Choice and Mobile Phase: Ensure the analytical column is appropriate for retaining and separating this compound from matrix interferences. Optimizing the mobile phase gradient and flow rate is also critical.[7]

  • pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

Q5: I am seeing high background noise in my chromatograms. What can I do to reduce it?

A5: High background noise can compromise the limit of detection.

  • Source Parameters: Optimizing source-dependent parameters like cone gas flow rate and cone voltage can help reduce chemical noise from solvent clusters and other interferences.[8]

  • Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize background ions.

  • Interference from Matrix: If the noise is from the sample matrix, enhance the sample cleanup procedure or improve chromatographic resolution to separate the analyte from the interfering compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No or Low Analyte Signal Incorrect precursor/product ion m/z values.Verify the m/z values for this compound [M+H]⁺ (approx. 188.07) and its fragments.[1]
Suboptimal collision energy.Perform a collision energy optimization experiment for each transition.
Ion source is dirty or not properly tuned.Clean the ion source and perform a system suitability check and tuning.[9]
Inconsistent Ion Ratios Insufficient dwell time for each transition.Increase the dwell time to ensure enough data points are collected across the peak, especially for low-level signals.
Co-eluting interference affecting one transition.Improve chromatographic separation or select a more specific product ion.
Signal Suppression or Enhancement Matrix effects from the sample.Use a stable isotope-labeled internal standard. Improve sample preparation with additional cleanup steps (e.g., solid-phase extraction).[10][11] Dilute the sample extract.[5]
Peak Tailing or Fronting Mismatch between injection solvent and mobile phase.Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions.
Column overload or degradation.Inject a smaller sample volume or replace the analytical column.
Ghost Peaks Carryover from a previous injection.Implement a robust needle and injection port wash routine with a strong solvent.

Quantitative Data Summary: MS/MS Transitions for this compound

The following table summarizes reported MRM transitions for this compound analysis. The precursor ion is typically the protonated molecule [M+H]⁺.

Precursor Ion (m/z)Product Ion (m/z)Ionization ModeFragmentation ModeReported Collision Energy (eV)Reference
188.07146.02ESI+CID10[1]
188.07104.00ESI+HCDRamp 20-70%[1]
188.07146.02ESI+HCDRamp 20-70%[1]
174.05104.00ESI+HCDRamp 20-70%[1]
174.05132.03ESI+HCDRamp 20-70%[1]
186.06150.08APCI-HCDRamp 20-70%[1]

Note: Collision energies are highly instrument-dependent and should be empirically optimized.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline based on common procedures for extracting this compound from water.[11][12][13]

  • Sample Acidification: Adjust the water sample (e.g., 500 mL) to a pH between 3 and 4.

  • Internal Standard: Fortify the sample with a known amount of a suitable internal standard (e.g., D5-Atrazine).[12]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by acidified deionized water.

  • Sample Loading: Load the prepared water sample onto the SPE cartridge at a consistent flow rate.

  • Cartridge Washing: Wash the cartridge with deionized water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

  • Elution: Elute the analytes from the cartridge using an appropriate organic solvent such as ethyl acetate (B1210297) or methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Instrument Configuration and Optimization
  • Chromatography:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[1]

    • Mobile Phase: A common mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: Typical flow rates are between 0.2 and 0.5 mL/min.

    • Optimization: Adjust the gradient to ensure baseline separation of this compound from other analytes and matrix components.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, source temperature) and compound-specific parameters (e.g., fragmentor/cone voltage).

    • MRM Transition Optimization:

      • Perform a precursor ion scan to confirm the m/z of the [M+H]⁺ ion (188.07).

      • Perform a product ion scan by fragmenting the precursor ion at various collision energies to identify the most stable and abundant product ions.

      • For each selected precursor-product pair (transition), perform a collision energy optimization to maximize the signal of the product ion.

      • Select one transition for quantification and at least one other for confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Water Sample acidify Acidify & Add Internal Standard sample->acidify spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) acidify->spe reconstitute Evaporate & Reconstitute spe->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_ionization ESI+ Ionization lc_separation->ms_ionization q1 Q1: Precursor Ion Selection (m/z 188.07) ms_ionization->q1 q2 Q2: Collision-Induced Dissociation (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (MRM Transitions) q2->q3 detector Detector q3->detector data_acq Data Acquisition detector->data_acq quant Quantification & Confirmation data_acq->quant

Caption: Workflow for this compound Analysis.

troubleshooting_logic start_node Low/No Signal d1 Is precursor ion visible in full scan? start_node->d1 decision_node decision_node action_node action_node a1 Check sample prep & LC conditions. Optimize ion source. d1->a1 No d2 Are product ions visible in product scan? d1->d2 Yes a1->d2 a2 Optimize Collision Energy (CE) and Fragmentor/Cone Voltage. d2->a2 No d3 Is signal low in matrix samples? d2->d3 Yes a2->d3 a3 Address matrix effects: - Use internal standard - Improve cleanup - Dilute sample d3->a3 Yes ok Signal Optimized d3->ok No a3->ok

Caption: Troubleshooting Logic for Low MS/MS Signal.

References

Technical Support Center: Deethylatrazine (DEA) Biodegradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in their deethylatrazine (DEA) biodegradation experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that lead to variability in DEA biodegradation rates.

Question: My DEA degradation is much slower than expected, or absent altogether. What are the potential causes?

Answer: Slow or no degradation of DEA can be attributed to several factors related to the microbial culture, environmental conditions, or the experimental setup. Here's a step-by-step approach to troubleshoot this issue:

  • Verify Microbial Activity:

    • Is the microbial consortium or isolated strain capable of degrading atrazine (B1667683) and its metabolites? Not all soil microorganisms can metabolize s-triazines. The presence of atrazine-degrading genes like atzA, atzB, and atzC is often necessary for the initial steps of degradation.[1]

    • Has the microbial culture been properly acclimated? Soils with a history of atrazine exposure tend to have microbial populations that are already adapted to degrading it and its metabolites like DEA.[2] If using a culture from a pristine environment, a longer acclimation period may be necessary.

    • Is there an issue with the inoculum density? A low initial concentration of degrading microorganisms can lead to a significant lag phase or a very slow degradation rate.

  • Assess Environmental and Nutritional Conditions:

    • Is the pH of your medium or soil slurry within the optimal range? The optimal pH for atrazine-degrading bacteria is typically around 7.0.[3] Significant deviations from this can inhibit enzymatic activity.

    • Are the oxygen levels appropriate? While some degradation can occur under low-oxygen conditions, many known atrazine-degrading bacteria are aerobic.[4] Ensure adequate aeration for aerobic cultures. In some cases, anaerobic conditions can significantly slow down or halt degradation.[5]

    • Is there a more readily available nitrogen source present? The presence of preferential nitrogen sources, such as ammonium (B1175870) or nitrate, can suppress the expression of atrazine degradation genes in some bacteria, as they often utilize atrazine as a nitrogen source.

    • Is there a sufficient carbon source? While some microbes use atrazine as a carbon source, the addition of a more easily metabolizable carbon source, like citrate (B86180) or sucrose, can sometimes enhance microbial growth and co-metabolism of DEA.

  • Check Your Experimental Setup and Reagents:

    • Was the concentration of DEA too high? High concentrations of DEA or the parent compound atrazine can be toxic to some microorganisms.

    • Are you confident in your analytical measurements? Verify your HPLC or GC/MS method. Ensure proper extraction of DEA from the soil or medium. Use appropriate standards and controls to confirm the accuracy of your measurements.[6]

Question: I am observing high variability in degradation rates between my experimental replicates. What could be the cause?

Answer: High variability between replicates often points to inconsistencies in the experimental setup or non-homogeneous samples.

  • Inconsistent Inoculum: Ensure that the microbial inoculum is well-mixed and that each replicate receives the same volume and concentration of cells.

  • Non-Homogeneous Soil Samples: If you are working with soil, ensure it is thoroughly homogenized before being aliquoted into your experimental vessels. Soil properties can vary significantly even within a small area.

  • Inconsistent Environmental Conditions: Check for temperature or aeration gradients in your incubator or shaker. Ensure all replicates are exposed to identical conditions.

  • Pipetting or Measurement Errors: Small errors in the addition of the DEA stock solution or other reagents can lead to significant differences in starting concentrations and subsequent degradation rates.

Frequently Asked Questions (FAQs)

Q1: What is the typical biodegradation pathway for this compound?

A1: this compound (DEA) is a primary metabolite of atrazine. Its biodegradation is part of the broader atrazine degradation pathway. The process generally involves the removal of the remaining alkyl group (isopropyl) to form deisopropylthis compound, followed by hydrolytic removal of the chlorine atom and subsequent cleavage of the triazine ring to yield cyanuric acid.[7][8] Cyanuric acid is then further metabolized to ammonia (B1221849) and carbon dioxide.[3]

Q2: Which microorganisms are known to degrade this compound?

A2: A variety of bacteria have been identified that can degrade atrazine and its metabolites, including DEA. Some well-studied examples include species of Pseudomonas, Rhodococcus, Agrobacterium, and Arthrobacter.[3][7] Often, a consortium of different microbial species works together to completely mineralize the compound.[1]

Q3: How does the history of atrazine application in a soil sample affect DEA biodegradation?

A3: Soils with a long history of atrazine application typically exhibit enhanced degradation of both atrazine and DEA.[2] This is because the microbial communities in these soils have adapted and a higher population of atrazine-degrading microorganisms is often present.[2]

Q4: Can DEA be degraded under anaerobic conditions?

A4: DEA degradation is significantly slower under anaerobic or low-oxygen conditions compared to aerobic conditions.[5] Some studies have shown that DEA can be relatively stable in low-oxygen groundwater environments.[5]

Q5: What is a typical half-life for this compound in soil?

A5: The half-life of DEA in soil is highly variable and depends on factors like soil type, microbial population, temperature, and moisture. In laboratory studies with adapted bacterial strains, half-lives can be as short as 3 to 6 days.[4] However, in soils with no prior exposure to atrazine, the degradation is much slower. For example, in one study, after 60 days, 25% of the applied DEA remained in atrazine-history soil, compared to 35% in no-history soil.[2] In s-triazine-adapted soils, half-lives have been reported to range from 4.6 to 58.7 days.[9]

Quantitative Data on this compound Biodegradation

ConditionDegradation MetricValueReference
Soil with Atrazine History (Surface) Mineralization to ¹⁴CO₂ after 60 days34%[2]
Soil with No Atrazine History (Surface) Mineralization to ¹⁴CO₂ after 60 days17%[2]
Soil with Atrazine History (Surface) Remaining ¹⁴C-DEA after 60 days25%[2]
Soil with No Atrazine History (Surface) Remaining ¹⁴C-DEA after 60 days35%[2]
Laboratory Conditions with Bacterial Strains Half-life (t₁/₂)3 - 6 days[4]
s-triazine-adapted CO soil (pH 7.9) Half-life (t₁/₂)4.6 - 58.7 days[9]
s-triazine-adapted MS soil (pH 6.67) Half-life (t₁/₂)5.2 - 45 days[9]
Low-Oxygen Groundwater Degradation over 45 daysNot significant[5]

Experimental Protocols

Protocol 1: Soil Microcosm Bioassay for DEA Degradation

This protocol is adapted from methods used to assess herbicide degradation in soil.[1][10]

1. Soil Preparation: a. Collect soil from the desired depth (e.g., 0-15 cm). b. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize. c. Adjust the soil moisture to 50-60% of its water-holding capacity and pre-incubate for 7 days at the experimental temperature (e.g., 25°C) to stabilize the microbial community.

2. Microcosm Setup: a. Weigh 50 g (dry weight equivalent) of the pre-incubated soil into sterile 250 mL glass jars. b. Prepare a stock solution of DEA in sterile water. c. Spike the soil with the DEA solution to achieve the desired final concentration (e.g., 5 µg/g). d. Include control microcosms:

  • Sterile Control: Use autoclaved soil to differentiate between biotic and abiotic degradation.
  • No-DEA Control: Soil treated with sterile water only, to monitor background microbial activity. e. Seal the jars with Teflon-lined lids. If measuring mineralization of ¹⁴C-labeled DEA, include a separate vial containing a known volume of NaOH solution to trap evolved ¹⁴CO₂.

3. Incubation and Sampling: a. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). b. At specified time points (e.g., 0, 1, 2, 4, 8, 16, 32, and 60 days), sacrifice replicate jars for analysis. c. For mineralization studies, remove the NaOH trap and analyze for ¹⁴C content using liquid scintillation counting.

4. Extraction and Analysis: a. Extract DEA from the soil samples. A common method is to add an equal weight of water or a suitable organic solvent (e.g., methanol) to the soil subsample and shake vigorously.[6][10] b. Centrifuge the samples and filter the supernatant through a 0.22 µm filter. c. Analyze the concentration of DEA in the extract using HPLC-UV or GC/MS.[6][10]

Protocol 2: Liquid Culture Biodegradation Assay

This protocol is for assessing DEA degradation by an isolated bacterial strain or a microbial consortium in a liquid medium.[3]

1. Media and Inoculum Preparation: a. Prepare a minimal salt medium (MSM) containing essential minerals.[3] b. Grow the bacterial strain or consortium to the mid-log phase in a suitable growth medium. c. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

2. Assay Setup: a. In sterile flasks, add MSM and spike with DEA from a stock solution to the desired final concentration. b. Inoculate the flasks with the prepared cell suspension. c. Include appropriate controls:

  • Abiotic Control: Uninoculated medium with DEA.
  • No-Substrate Control: Inoculated medium without DEA.

3. Incubation and Sampling: a. Incubate the flasks on a rotary shaker (e.g., 150 rpm) at the optimal growth temperature for the microorganism(s) (e.g., 30°C). b. At regular intervals, aseptically withdraw samples for analysis.

4. Sample Processing and Analysis: a. Centrifuge the samples to pellet the cells. b. Filter the supernatant through a 0.22 µm filter. c. Analyze the supernatant for the concentration of DEA and its metabolites using HPLC-UV or LC-MS/MS.

Visualizations

DEA_Biodegradation_Pathway Atrazine Atrazine DEA This compound (DEA) Atrazine->DEA N-dealkylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-dealkylation Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine Hydrolytic dechlorination (atzA) DEDIA Deisopropylthis compound DEA->DEDIA N-dealkylation DIA->DEDIA Cyanuric_Acid Cyanuric Acid DEDIA->Cyanuric_Acid Hydrolysis Hydroxyatrazine->Cyanuric_Acid Dealkylation (atzB, atzC) Metabolites NH₃ + CO₂ Cyanuric_Acid->Metabolites Ring Cleavage (atzD, atzE, atzF)

Caption: Simplified metabolic pathways of atrazine biodegradation leading to this compound and cyanuric acid.

Troubleshooting_Workflow Start Start: Slow or No DEA Degradation Check_Microbes 1. Check Microbial Source Start->Check_Microbes Check_Conditions 2. Assess Conditions Check_Microbes->Check_Conditions Microbes OK Solution_Microbes Acclimate culture Verify degrading genes Optimize inoculum density Check_Microbes->Solution_Microbes Issue Found Check_Setup 3. Verify Experiment Setup Check_Conditions->Check_Setup Conditions OK Solution_Conditions Adjust pH to ~7.0 Ensure proper aeration Remove preferential N sources Consider adding a C source Check_Conditions->Solution_Conditions Issue Found End_Success Problem Resolved Check_Setup->End_Success Setup OK Solution_Setup Check for DEA toxicity Validate analytical method Ensure consistent replicates Check_Setup->Solution_Setup Issue Found Solution_Microbes->End_Success Solution_Conditions->End_Success Solution_Setup->End_Success

Caption: A logical workflow for troubleshooting slow or absent this compound biodegradation.

References

improving the efficiency of deethylatrazine extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of deethylatrazine (DEA) and other triazine metabolites from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when extracting this compound?

A1: A primary challenge is its higher polarity compared to its parent compound, atrazine (B1667683). This can lead to poor retention on traditional reversed-phase sorbents like C18, resulting in low recovery rates.[1][2] Additionally, matrix effects from complex samples like soil and biological fluids can interfere with accurate quantification.[3]

Q2: Which Solid-Phase Extraction (SPE) sorbent is best for this compound?

A2: While C18 is widely used for triazines, its performance for more polar metabolites like DEA can be suboptimal.[1][2] For enhanced retention of polar compounds, consider using polymeric sorbents (e.g., Oasis HLB), graphitized carbon black (GCB), or mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms.[1]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, which can suppress or enhance the analytical signal, are a common issue.[3] To mitigate these, you can optimize the wash step during SPE by using a stronger solvent that removes interferences without eluting the analyte.[1] Alternatively, employing a more selective sorbent or using techniques like QuEChERS with a dispersive solid-phase extraction (dSPE) cleanup step can be effective.[4][5]

Q4: Is the QuEChERS method suitable for this compound extraction from soil?

A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is increasingly being adapted for soil analysis and can be a rapid and effective alternative to traditional methods.[5][6] However, modifications such as adding water to dry samples and optimizing the dSPE cleanup sorbents are often necessary to achieve good recoveries.[4][5]

Q5: What is the "salting-out" effect and how can it improve my extraction?

A5: The "salting-out" effect involves adding salt (e.g., sodium chloride) to an aqueous sample to decrease the solubility of organic analytes, thereby promoting their transfer to the extraction phase (e.g., an SPE sorbent or an organic solvent).[7] This can significantly improve the extraction efficiency for polar compounds like DEA from water samples.[7]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inadequate Sorbent Retention (SPE) For polar analytes like DEA, standard C18 sorbents may not provide sufficient retention.[1][2] Solution: Switch to a polymeric sorbent (e.g., Oasis HLB), graphitized carbon black (GCB), or a mixed-mode sorbent.[1]
Analyte Breakthrough during Sample Loading (SPE) The flow rate during sample loading may be too high, or the sorbent capacity may be exceeded. Solution: Decrease the sample loading flow rate to ensure adequate interaction between the analyte and the sorbent. If sorbent overload is suspected, use a larger SPE cartridge.[1]
Analyte Loss during Washing (SPE) The wash solvent may be too strong, causing the analyte to be washed away with interferences. Solution: Use a weaker wash solvent. Test different solvent compositions to find one that removes interferences without affecting analyte recovery.[1]
Incomplete Elution (SPE) The elution solvent may not be strong enough to desorb the analyte from the sorbent. Solution: Use a stronger elution solvent or a mixture of solvents. Adjusting the pH of the elution solvent can also improve recovery.[1]
Poor Extraction from Soil Matrix Strong interactions between the analyte and soil components (e.g., organic matter) can hinder extraction. Solution: Increase the extraction time or use a more vigorous extraction technique like sonication.[8][9] Optimizing the solvent composition (e.g., acetonitrile (B52724):water ratio) is also crucial.[9][10]
Degradation of Analyte pH-labile compounds can degrade during extraction if the sample pH is not controlled. Solution: Adjust the sample pH to a range where the analyte is stable. For QuEChERS, buffered extraction salts can be used.[11]
High Background or Matrix Effects
Potential Cause Troubleshooting Steps
Insufficient Cleanup Co-extracted matrix components can interfere with the analysis, causing signal suppression or enhancement.[3] Solution: Optimize the wash step in SPE with a stronger or multi-step wash.[1] For QuEChERS, select appropriate dSPE sorbents (e.g., PSA, C18, GCB) to remove specific interferences.[4]
Co-elution of Interferences Matrix components with similar chemical properties to the analyte may co-elute. Solution: Use a more selective SPE sorbent, such as a mixed-mode or molecularly imprinted polymer (MIP) cartridge.[1]
Contamination from Sorbent or Reagents Impurities leaching from the SPE cartridge or solvents can contribute to high background noise. Solution: Use high-purity solvents and pre-conditioned SPE cartridges. Run a blank extraction to identify sources of contamination.

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound from Water

This protocol is adapted for the extraction of polar triazine metabolites from aqueous samples.

  • Sample Pretreatment: Filter the water sample through a 0.45 µm filter to remove particulate matter. Adjust the sample pH if necessary to ensure the analyte is in a neutral form for optimal retention on reversed-phase sorbents.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[12]

  • Sample Loading: Load the pretreated water sample onto the SPE cartridge at a flow rate of approximately 3-5 mL/min.[1][12]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the sorbent bed under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the retained analytes with 5-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.[12][13]

  • Eluate Post-treatment: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase).[1]

QuEChERS Extraction for this compound from Soil

This protocol is a general guideline for the QuEChERS method adapted for soil matrices.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soils, add a specific amount of water (e.g., 10 mL) and allow it to rehydrate for 10-20 minutes.[4][5]

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes to separate the acetonitrile layer from the solid and aqueous layers.

  • Dispersive SPE (dSPE) Cleanup: Transfer a portion of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing dSPE sorbents. Common sorbents for soil include PSA (to remove organic acids) and C18 (to remove nonpolar interferences). Magnesium sulfate is also added to remove residual water.

  • Shaking and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at >3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further concentrated and reconstituted in a suitable solvent.

Quantitative Data Summary

The following tables summarize recovery data for this compound (DEA) from various studies to provide a reference for expected performance.

Table 1: this compound Recovery from Water Samples using SPE

SorbentSample VolumeElution SolventRecovery (%)Reference
C1850 mLEthyl AcetateNot specified, but method validated[13]
Oasis HLB50 mLMethanolNot specified, but method validated[12]
Graphitized Carbon BlackNot specifiedDichloromethane/Methanol>90%[14]
C18200 mLNot specified109-117%[2]

Table 2: this compound Recovery from Soil Samples

Extraction MethodSolventRecovery (%)Reference
ShakingAcetonitrile:Water (80:20)~93-98%[9][10]
SonicationAcetonitrile:Water>60%[8]
QuEChERS (modified)Acetonitrile79-113%[5]

Visualized Workflows

SPE_Troubleshooting_Workflow start Start: Low Recovery in SPE check_retention Is the analyte polar (e.g., DEA)? start->check_retention change_sorbent Use polymeric, GCB, or mixed-mode sorbent check_retention->change_sorbent Yes check_loading Check sample loading flow rate check_retention->check_loading No change_sorbent->check_loading reduce_flow Decrease flow rate or use a larger cartridge check_loading->reduce_flow Too High check_wash Is the wash solvent too strong? check_loading->check_wash OK reduce_flow->check_wash weaker_wash Use a weaker wash solvent check_wash->weaker_wash Yes check_elution Is elution incomplete? check_wash->check_elution No weaker_wash->check_elution stronger_elution Use a stronger elution solvent check_elution->stronger_elution Yes end Problem Solved check_elution->end No stronger_elution->end

Caption: Troubleshooting workflow for low recovery in SPE.

QuEChERS_Workflow sample 1. Weigh Soil Sample (add water if dry) extract 2. Add Acetonitrile & QuEChERS Salts sample->extract shake 3. Shake Vigorously (1 min) extract->shake centrifuge1 4. Centrifuge (5 min) shake->centrifuge1 separate 5. Transfer Acetonitrile Supernatant centrifuge1->separate cleanup 6. Add to dSPE Tube (PSA, C18, MgSO4) separate->cleanup shake2 7. Vortex (30 sec) cleanup->shake2 centrifuge2 8. Centrifuge (5 min) shake2->centrifuge2 final_extract 9. Analyze Supernatant centrifuge2->final_extract

Caption: General workflow for QuEChERS extraction from soil.

References

Validation & Comparative

A Comparative Guide to the Validation of a New Analytical Method for Deethylatrazine in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a hypothetical new analytical method for the quantification of deethylatrazine in human urine against established methodologies, namely Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The validation of any new analytical procedure is critical to ensure that the method is suitable for its intended purpose. This document outlines the key performance characteristics and experimental protocols to facilitate an objective evaluation.

Comparison of Analytical Method Performance

The performance of a new analytical method for this compound in urine must be rigorously compared against existing validated methods. The following table summarizes key validation parameters for our hypothetical "New Method" alongside typical performance data for established GC-MS, LC-MS/MS, and ELISA methods. Data for existing methods have been compiled from various sources.

Validation Parameter New Method (Hypothetical) GC-MS LC-MS/MS ELISA
Limit of Detection (LOD) 0.05 ng/mL~1.0 ng/mL0.03 - 2.80 ng/mLVariable, can be less sensitive due to matrix effects
Limit of Quantification (LOQ) 0.15 ng/mL~2.0 ppb (for dealkylated metabolites)0.05 ng/mLVariable, often higher than LC-MS/MS
Linearity (R²) >0.995>0.99>0.999N/A (typically sigmoidal curve)
Accuracy (Recovery %) 95 - 105%97% (for dealkylated metabolites)87 - 112%82% (with SPE)
Precision (%RSD) <10%<15%4 - 20%Variable, can be higher than chromatographic methods
Specificity High (Mass-based detection)High (Mass-based detection)Very High (MS/MS fragmentation)Moderate (potential for cross-reactivity)
Sample Volume 0.5 mL1 - 5 mL0.25 - 0.5 mL0.1 - 1 mL
Analysis Time per Sample ~10 min~30 min~5-15 min~2-4 hours (for a batch)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are outlines of typical experimental protocols for the analysis of this compound in urine.

New Method (Hypothetical) - Detailed Protocol

This hypothetical method is based on a direct injection approach after a simple dilution step, aiming for high throughput and minimal sample preparation.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample for 30 seconds to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

    • Add 900 µL of internal standard solution (e.g., deuterated this compound in 0.1% formic acid in water).

    • Vortex for 15 seconds.

    • Transfer the final solution to an autosampler vial for analysis.

  • Instrumentation and Analysis:

    • Instrument: Ultra-High-Performance Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS).

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Transitions: Monitor for specific precursor and product ions for this compound and the internal standard.

Established Method: Gas Chromatography-Mass Spectrometry (GC-MS) - Detailed Protocol
  • Sample Preparation (with Liquid-Liquid Extraction):

    • Thaw and vortex urine samples.

    • To 5 mL of urine, add a suitable internal standard.

    • Adjust the pH to >11 with a basic solution.

    • Perform liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., ethyl acetate) by vortexing for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Repeat the extraction step.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent suitable for GC injection.

  • Instrumentation and Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: Capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, ramp to 280°C.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

    • MS Detection: Selected Ion Monitoring (SIM) for characteristic ions of this compound.

Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Detailed Protocol
  • Sample Preparation (with Solid-Phase Extraction - SPE):

    • Thaw and vortex urine samples.

    • To 1 mL of urine, add an internal standard.

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a suitable elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • Instrumentation and Analysis:

    • Instrument: High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer.

    • Column: C18 or similar reversed-phase column.

    • Mobile Phase: Typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.

    • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

Visualizations

Experimental Workflow for this compound Analysis in Urine

The following diagram illustrates a typical workflow for the analysis of this compound in a urine sample, from collection to final data analysis.

Experimental Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Urine Sample Collection SampleStorage Storage at -20°C or below SampleCollection->SampleStorage SampleThawing Thawing & Vortexing SampleStorage->SampleThawing InternalStandard Addition of Internal Standard SampleThawing->InternalStandard Extraction Extraction (LLE or SPE) InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography Chromatographic Separation (GC or LC) Reconstitution->Chromatography MassSpec Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound in urine samples.

Logical Relationship of Analytical Method Validation Parameters

This diagram illustrates the relationship between key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Method Validation Parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Method Robustness cluster_system System Suitability Specificity Specificity Accuracy Accuracy Specificity->Accuracy SystemSuitability System Suitability Precision Precision Accuracy->Precision Robustness Robustness Accuracy->Robustness LOD Limit of Detection (LOD) Precision->LOD Precision->Robustness Linearity Linearity Range Range Linearity->Range Linearity->Robustness LOQ Limit of Quantification (LOQ) Range->LOQ LOD->LOQ

Caption: Interrelation of key analytical method validation parameters based on ICH guidelines.

Inter-laboratory Comparison of Analytical Methods for Deethylatrazine in Water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of deethylatrazine, a primary degradation product of the herbicide atrazine (B1667683), in water samples. The data presented is a synthesis of findings from various independent validation and collaborative studies, aimed at assisting researchers and analytical laboratories in selecting appropriate methods for their specific needs.

Quantitative Data Summary

The performance of different analytical techniques for the determination of this compound in water is summarized in the table below. The data is compiled from several studies to provide a comparative perspective.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)Precision (RSD)Citation
Gas Chromatography/Ion Trap Mass Spectrometry (GC/ITMS)38 ppt (B1677978) (ng/L)Not Specified>85% (accuracy)<5%[1]
Gas Chromatography/Mass Selective Detection (GC/MSD)0.050 ng0.10 ppb (µg/L)92%13%[2]
Gas Chromatography-Mass Selective Detection (GC-MSD) with SPENot Specified0.10 µg/L96%5.5%[3]
Magnetic Particle Immunoassay (for Atrazine)0.05 µg/LNot Specified104%10-24%[4]

Note: The Magnetic Particle Immunoassay data is for atrazine, the parent compound of this compound. Immunoassays can be developed for this compound with similar performance characteristics.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods reported in peer-reviewed literature.

1. Gas Chromatography/Mass Spectrometry (GC/MS) based Methods

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Water samples are fortified with an internal standard (e.g., D5-Atrazine).[1]

    • The sample is passed through a C18 bonded-silica cartridge.[1]

    • In some methods, the pH of the water sample is adjusted to 3-4 before loading onto two SPE cartridges in series: C-18 and a C-18/cation exchange mixed-mode polymeric phase.[3]

    • The cartridges are eluted with an appropriate solvent, such as ethyl acetate.[5]

    • The eluate is then dried and concentrated to a small volume under a stream of nitrogen gas.[5]

  • GC/MS Analysis:

    • A small aliquot (e.g., 1.0 µL) of the concentrated extract is injected into a gas chromatograph.[5]

    • The GC is equipped with a mass selective detector (MSD) or an ion trap mass spectrometer (ITMS) for analysis.[1][2]

    • For quantitative analysis using GC/MSD, the instrument is operated in the selected ion monitoring (SIM) mode.[2]

2. Immunoassay Method (Example based on Magnetic Particle Immunoassay for Atrazine)

  • Principle: This method is a competitive enzyme-linked immunosorbent assay (ELISA). Atrazine in the sample competes with a labeled atrazine-enzyme conjugate for a limited number of antibody binding sites on paramagnetic particles.[4] The color development is inversely proportional to the atrazine concentration.[4]

  • Procedure:

    • The water sample is mixed with a pesticide-enzyme conjugate.[4]

    • This mixture is added to paramagnetic particles coated with triazine-specific antibodies.[4]

    • After an incubation period, a magnetic field is applied to separate the antibody-bound components from the unbound components.[4]

    • A substrate is added, which reacts with the bound enzyme conjugate to produce a colored product.[4]

    • The intensity of the color is measured using a spectrophotometer, and the concentration of atrazine is determined by comparing the result to a standard curve.

Workflow for an Inter-laboratory Study

The following diagram illustrates a typical workflow for conducting an inter-laboratory study to compare analytical methods for water analysis.

InterLaboratory_Study_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Analysis and Reporting cluster_conclusion Phase 4: Conclusion A Define Study Objectives B Select Analytical Methods to Compare A->B C Prepare Homogeneous Water Samples (Spiked and Blank) B->C D Develop and Distribute Detailed Protocols C->D E Participating Laboratories Receive Samples and Protocols D->E F Laboratories Analyze Samples Using Assigned Methods E->F G Laboratories Report Results to Coordinating Body F->G H Statistical Analysis of Submitted Data (e.g., ISO 17043) G->H I Evaluation of Method Performance (Accuracy, Precision) H->I J Preparation of Final Inter-laboratory Study Report I->J K Comparison and Recommendation of Methods J->K

Caption: Workflow of an inter-laboratory comparison study.

References

Deethylatrazine-to-Atrazine Ratio (DAR) as a Reliable Indicator of Contamination Source: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the herbicide atrazine (B1667683) has led to its frequent detection in various water sources, posing potential environmental and health risks. Identifying the origin of this contamination is crucial for implementing effective remediation and management strategies. The deethylatrazine-to-atrazine ratio (DAR) has emerged as a valuable tool for distinguishing between recent runoff events and groundwater discharge as primary sources of atrazine contamination. This guide provides an objective comparison of the DAR with an alternative metabolite ratio, the deisopropylatrazine-to-deethylatrazine ratio (D2R), supported by experimental data, to aid researchers in selecting the appropriate indicator for their specific needs.

Comparison of Atrazine Metabolite Ratios for Source Tracking

The utility of metabolite ratios in tracing contamination sources lies in the differential degradation rates and transport characteristics of the parent compound and its metabolites. Atrazine primarily degrades in the environment to this compound (DEA) and deisopropylatrazine (B29266) (DIA). The relative concentrations of these compounds can provide insights into the age and pathway of the contamination.

IndicatorPrincipleApplicationAdvantagesLimitations
This compound-to-Atrazine Ratio (DAR) Based on the rapid degradation of atrazine to DEA in soil and surface water. A low DAR suggests recent atrazine application and runoff, while a high DAR indicates older, more degraded contamination, often associated with groundwater.Differentiating between recent surface runoff and groundwater contamination.Well-established with defined numerical ranges for interpretation. Sensitive to recent contamination events.Can be influenced by factors such as soil type, temperature, and microbial activity, which affect degradation rates.
Deisopropylatrazine-to-Deethylatrazine Ratio (D2R) Utilizes the relative abundance of two major atrazine metabolites. A relatively constant D2R can help identify the parent compounds contributing to the contamination.Identifying the source of deisopropylatrazine (DIA), which can also be a metabolite of other herbicides like cyanazine (B135985).Can help discriminate between different parent herbicides as the source of contamination.Less established than DAR for differentiating between runoff and groundwater. The "fairly constant" nature may limit its utility in distinguishing between contamination pathways with different travel times.

Quantitative Data on Metabolite Ratios

The following tables summarize typical values for DAR and D2R in different water bodies, providing a quantitative basis for their use as contamination source indicators.

Table 1: this compound-to-Atrazine Ratio (DAR) in Different Water Sources

Water SourceTypical DAR ValueInterpretationSupporting Data
Surface Water (Post-Runoff) < 0.1Indicates recent atrazine application and significant surface runoff from treated fields.[1]Following herbicide application and the first major runoff event, the DAR in surface water dramatically decreases from a background level of approximately 0.5 to less than 0.1.[1]
Surface Water (Baseflow/Later Season) 0.4 - 0.6Suggests that the atrazine has undergone more extensive degradation, and the contribution from groundwater or older runoff is more significant.[1]During the harvest season, the DAR in surface water gradually increases to values between 0.4 and 0.6.[1]
Shallow Groundwater (Pivot-Irrigated) ~2.4Higher DAR values in groundwater are indicative of longer residence times and thus more extensive degradation of atrazine before reaching the aquifer.Studies in Nebraska have shown average DAR values of 2.4 in irrigation wells in pivot-irrigated areas.
Shallow Groundwater (Furrow-Irrigated) ~1.3The lower DAR compared to pivot-irrigated areas may suggest faster transport of atrazine to the groundwater with less time for degradation.The same Nebraska study found lower average DAR values of 1.3 in furrow-irrigated areas.

Table 2: Deisopropylatrazine-to-Deethylatrazine Ratio (D2R) in Surface Water

Water SourceTypical D2R ValueInterpretationSupporting Data
Surface Water "Fairly Constant"A consistent D2R can be useful in determining the parent compounds that are contributing DIA to the water body.[2]A study on surface runoff from conservation-tilled watersheds noted that the D2R was "fairly constant," suggesting its utility in identifying the source of DIA.[2] Another study used D2R to discriminate atrazine as a source of DIA from other herbicides like cyanazine and simazine.[3]

Signaling Pathways and Experimental Workflows

To effectively utilize these metabolite ratios, a clear understanding of the atrazine degradation pathway and the analytical workflow is essential.

Atrazine_Degradation_Pathway Atrazine Atrazine DEA This compound (DEA) Atrazine->DEA N-dealkylation DIA Deisopropylatrazine (DIA) Atrazine->DIA N-dealkylation DACT Diaminochlorotriazine (B1259301) (DACT) DEA->DACT N-dealkylation DIA->DACT N-dealkylation

Atrazine Degradation Pathway

The above diagram illustrates the primary degradation pathway of atrazine to its main metabolites, this compound (DEA) and deisopropylatrazine (DIA), and subsequently to diaminochlorotriazine (DACT).

DAR_Source_Identification cluster_source Contamination Source cluster_dar This compound-to-Atrazine Ratio (DAR) Recent Runoff Recent Runoff Low_DAR Low DAR (<0.1) Recent Runoff->Low_DAR Leads to Groundwater Discharge Groundwater Discharge High_DAR High DAR (>0.4) Groundwater Discharge->High_DAR Leads to

DAR as a Source Indicator

This diagram shows the logical relationship between the contamination source and the resulting this compound-to-Atrazine Ratio (DAR) in a water body.

Experimental Protocols

Accurate determination of atrazine and its metabolites is critical for the reliable calculation of DAR and D2R. The following are generalized protocols for their analysis in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Analysis of Atrazine and Metabolites in Water by GC-MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • a. Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • b. Sample Loading: Acidify the water sample (e.g., 500 mL) to pH ~2 with hydrochloric acid. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • c. Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • d. Elution: Elute the analytes from the cartridge with 10 mL of ethyl acetate.

  • e. Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • b. Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

  • c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • d. Injection: 1 µL splitless injection at 250°C.

  • e. Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • f. MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes. Monitor characteristic ions for atrazine, DEA, and DIA.

Protocol 2: Analysis of Atrazine and Metabolites in Water by LC-MS/MS

1. Sample Preparation

  • a. Filtration: Filter the water sample (e.g., 10 mL) through a 0.45 µm syringe filter. For samples with low expected concentrations, an SPE step similar to the GC-MS protocol may be required.

2. LC-MS/MS Analysis

  • a. Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • b. Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • c. Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • d. Gradient Elution:

    • Start with 95% A, hold for 1 minute.

    • Linearly decrease A to 5% over 8 minutes.

    • Hold at 5% A for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • e. Flow Rate: 0.3 mL/min.

  • f. Injection Volume: 10 µL.

  • g. MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for atrazine, DEA, and DIA.

By employing these robust analytical methods and carefully interpreting the resulting metabolite ratios, researchers can gain valuable insights into the sources and transport pathways of atrazine contamination in the environment. This knowledge is fundamental for developing targeted strategies to protect water resources and mitigate the impacts of agricultural chemical use.

References

A Comparative Analysis of the Environmental Persistence of Deethylatrazine and Deisopropylatrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental persistence of deethylatrazine (DEA) and deisopropylatrazine (B29266) (DIA), two major degradation products of the widely used herbicide atrazine (B1667683). Understanding the relative persistence of these metabolites is crucial for assessing their long-term environmental impact and potential risks. This document summarizes key experimental data, outlines common methodologies for persistence studies, and illustrates the degradation pathway of atrazine.

Atrazine Degradation Pathway

Atrazine undergoes degradation in the environment through various biotic and abiotic processes, primarily involving the removal of its ethyl and isopropyl side chains. This process leads to the formation of this compound (DEA) and deisopropylatrazine (DIA). The following diagram illustrates this primary degradation pathway.

Atrazine_Degradation Atrazine Atrazine DEA This compound (DEA) Atrazine->DEA N-dealkylation (loss of ethyl group) DIA Deisopropylatrazine (DIA) Atrazine->DIA N-dealkylation (loss of isopropyl group) DDA Didealkylatrazine (DDA) DEA->DDA N-dealkylation DIA->DDA N-dealkylation

Figure 1: Primary degradation pathway of atrazine to its metabolites.

Quantitative Comparison of Persistence

The environmental persistence of DEA and DIA is influenced by a multitude of factors including soil type, moisture content, temperature, pH, and the presence of specific microbial populations. The following table summarizes available quantitative data on the half-lives of these two metabolites in different environmental compartments.

Environmental CompartmentCompoundHalf-life (t½)Experimental ConditionsReference(s)
Soil (Laboratory Biodegradation) This compound (DEA)3 - 6 daysIncubation with specific bacterial strains.
Deisopropylatrazine (DIA)3 - 6 daysIncubation with specific bacterial strains.
Soil (s-triazine-adapted) This compound (DEA)4.6 - 58.7 daysMississippi soil with a history of s-triazine application.
Unsaturated Soil Deisopropylatrazine (DIA)32 - 173 daysLaboratory microcosm study.
Saturated Soil Deisopropylatrazine (DIA)58 daysLaboratory microcosm study.
Groundwater (Low-Oxygen) This compound (DEA)Relatively stable (>45 days)In situ microcosm in a shallow sand and gravel aquifer.
Deisopropylatrazine (DIA)Relatively stable (>45 days)In situ microcosm in a shallow sand and gravel aquifer.

Note: Direct comparisons of half-lives are most meaningful when conducted under identical experimental conditions. The data presented here are from various studies and should be interpreted with consideration of the different methodologies employed.

Discussion of Comparative Persistence

While some laboratory studies under specific microbial conditions suggest similar degradation rates for DEA and DIA, with half-lives ranging from 3 to 6 days, field observations and studies under different conditions indicate notable differences in their environmental behavior.

In surface runoff, this compound (DEA) has been observed to be the more frequently detected and abundant metabolite, with average concentrations significantly higher than those of deisopropylatrazine (DIA) (2.5 µg/L for DEA versus 0.7 µg/L for DIA). This suggests that under certain field conditions, DEA may be more persistent or more mobile, leading to its increased presence in aquatic environments.

Conversely, some studies on atrazine degradation pathways have indicated a preferential formation of DIA over DEA under specific chemical degradation processes. This highlights that the relative abundance and persistence of these two metabolites are highly dependent on the dominant degradation pathway in a particular environment, which can be influenced by factors such as UV radiation and the presence of reactive oxygen species.

In low-oxygen groundwater environments, both DEA and DIA have demonstrated high persistence, with studies showing no significant degradation over a 45-day period. This indicates that in the absence of sufficient oxygen and microbial activity, both metabolites can persist for extended periods.

Experimental Protocols

The determination of the environmental persistence of this compound and deisopropylatrazine typically involves laboratory microcosm or field studies. A generalized experimental protocol for a soil persistence study is outlined below.

Soil Microcosm Study Protocol
  • Soil Collection and Preparation:

    • Collect soil samples from the desired location, ensuring representation of the target environment (e.g., agricultural field with a history of atrazine use).

    • Sieve the soil to remove large debris and homogenize.

    • Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Microcosm Setup:

    • Distribute a known mass of the prepared soil into replicate microcosms (e.g., glass jars).

    • Fortify the soil with a known concentration of this compound or deisopropylatrazine. For comparative studies, separate sets of microcosms are used for each compound.

    • Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity).

    • Incubate the microcosms under controlled temperature and light conditions.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample replicate microcosms for each compound.

    • Extract the target analyte (DEA or DIA) from the soil samples using an appropriate solvent (e.g., methanol, acetonitrile).

    • Analyze the extracts using analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the remaining compound.

  • Data Analysis:

    • Plot the concentration of DEA and DIA as a function of time.

    • Determine the degradation kinetics (e.g., first-order kinetics) and calculate the half-life (t½) for each compound under the specified experimental conditions.

The following diagram illustrates a typical workflow for a soil microcosm experiment designed to assess the persistence of these compounds.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization Soil_Collection->Soil_Characterization Microcosm_Setup Microcosm Setup Soil_Characterization->Microcosm_Setup Fortification Fortification with DEA or DIA Microcosm_Setup->Fortification Incubation Controlled Incubation Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC or GC-MS Analysis Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Half_Life Half-life Calculation Data_Analysis->Half_Life

Figure 2: Generalized workflow for a soil persistence study.

Unmasking Hidden Interactions: A Guide to Atrazine Antibody Cross-Reactivity with Deethylatrazine in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the specificity of an antibody is paramount. In the context of environmental monitoring and food safety testing, the ability of an immunoassay to distinguish between a target analyte and its structurally similar metabolites is critical for accurate quantification. This guide provides a comparative analysis of the cross-reactivity of atrazine (B1667683) antibodies with its primary metabolite, deethylatrazine, in various immunoassay formats. Supported by experimental data and detailed protocols, this document aims to aid in the selection and validation of immunoassays for atrazine detection.

Atrazine, a widely used herbicide, undergoes degradation in the environment to form several metabolites, with this compound being one of the most common.[1][2] Due to their structural similarities, antibodies developed for atrazine detection may exhibit cross-reactivity with this compound, leading to an overestimation of atrazine concentrations.[3][4] Understanding the extent of this cross-reactivity is crucial for the accurate interpretation of immunoassay results.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of atrazine antibodies with this compound is highly variable and depends on the specific antibody clone, the immunoassay format, and the manufacturer of the assay kit. The following table summarizes the reported cross-reactivity percentages from various sources.

Immunoassay Kit/AntibodyCross-Reactivity with this compound (%)Reference/Source
Atrazine ELISA (Microtiter Plate)3.08%[5]
Atrazine ELISA (Microtiter Plate)1.3%[6]
In-house developed ELISANo cross-reactivity observed[7][8]

This variability underscores the importance of validating the specificity of any atrazine immunoassay for the intended application, especially when the presence of this compound is anticipated.

The Principle of Specificity and Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. However, if a structurally similar molecule is present, the antibody may bind to it, albeit typically with a lower affinity. This phenomenon is known as cross-reactivity.

cluster_0 High Specificity cluster_1 Cross-Reactivity Atrazine Atrazine Antibody_A Specific Antibody Atrazine->Antibody_A High Affinity Binding Deethylatrazine_A This compound Atrazine_B Atrazine Antibody_B Cross-Reactive Antibody Atrazine_B->Antibody_B High Affinity Binding Deethylatrazine_B This compound Deethylatrazine_B->Antibody_B Low Affinity Binding cluster_0 Experimental Workflow A Prepare standard curves for atrazine and this compound in the immunoassay. B Determine the IC50 value for both atrazine and this compound from their respective standard curves. A->B C Calculate the percent cross-reactivity using the formula: %CR = (IC50_atrazine / IC50_this compound) * 100 B->C D Compare the cross-reactivity data with manufacturer's specifications and other published literature. C->D

References

Ensuring Accuracy in Deethylatrazine Analysis: A Guide to Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of deethylatrazine, the use of Certified Reference Materials (CRMs) is paramount for achieving accurate and reliable results. This compound, a primary metabolite of the herbicide atrazine (B1667683), is a compound of significant environmental and toxicological interest. This guide provides a comparative overview of commercially available CRMs for this compound analysis, supported by experimental data and detailed analytical protocols.

The accuracy and traceability of analytical measurements are fundamental in regulatory compliance, environmental monitoring, and toxicological studies. Certified Reference Materials (CRMs) serve as a benchmark for these measurements, providing a known concentration and purity that allows for the validation of analytical methods, calibration of instruments, and assessment of measurement uncertainty. Several organizations provide CRMs for this compound, with key suppliers including Sigma-Aldrich and NSI Lab Solutions.

Comparison of this compound Certified Reference Materials

SupplierProduct NameCatalog NumberPurity/Certified ConcentrationUncertaintyFormat
Sigma-Aldrich Atrazine-desethylCRM68173Certified reference materialInformation available on CoANeat
NSI Lab Solutions Desethyl-atrazine13981000 µg/mL in AcetoneInformation available on CoASolution
LGC Standards AtrazineDRE-C10330000High purityInformation available on CoANeat

Note: The table above provides a summary of available information. For detailed specifications, including certified values and uncertainty, it is essential to consult the Certificate of Analysis provided by the supplier for a specific lot number.

The Role of CRMs in the Analytical Workflow

The use of CRMs is an integral part of a robust quality assurance system in an analytical laboratory. They provide a crucial link in the chain of traceability to national and international standards.

cluster_0 Analytical Workflow cluster_1 Quality Assurance Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Data Interpretation Data Interpretation Instrumental Analysis->Data Interpretation Instrumental Analysis->Data Interpretation Ensures Accuracy Reliable Results Reliable Results Data Interpretation->Reliable Results CRM Certified Reference Material CRM->Instrumental Analysis Calibration & Validation

Figure 1. Role of CRMs in ensuring analytical data quality.

Experimental Protocols for this compound Analysis

The following protocols are examples of analytical methods where this compound CRMs are essential for calibration and validation.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Water

This method is suitable for the determination of this compound in water samples at trace levels.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Pass a 500 mL water sample through the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of ethyl acetate (B1210297).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent (e.g., ethyl acetate or toluene).

  • Instrumental Analysis (GC-MS):

    • Gas Chromatograph:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor for this compound: m/z 172, 144, 130.

  • Calibration:

    • Prepare a series of calibration standards by diluting the this compound CRM in the reconstitution solvent to cover the expected concentration range in the samples.

    • Inject the calibration standards and the prepared samples into the GC-MS system.

    • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

    • Quantify the this compound concentration in the samples using the calibration curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Soil

This method offers high sensitivity and selectivity for the analysis of this compound in complex soil matrices.

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 min.

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 min.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake immediately for 1 min.

    • Centrifuge at 4000 rpm for 5 min.

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 s and centrifuge at 10000 rpm for 2 min.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

  • Instrumental Analysis (LC-MS/MS):

    • Liquid Chromatograph:

      • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions for this compound: e.g., Precursor ion m/z 188.1 -> Product ions m/z 146.1 and 104.1.

  • Calibration:

    • Prepare matrix-matched calibration standards by spiking blank soil extracts with the this compound CRM at various concentration levels.

    • Analyze the calibration standards and prepared samples.

    • Generate a calibration curve and determine the concentration of this compound in the samples.

Experimental Workflow Visualization

The general workflow for analyzing this compound using CRMs involves several key stages, from sample collection to final data reporting.

cluster_workflow General Analytical Workflow Sample_Collection 1. Sample Collection (Water, Soil, etc.) Sample_Preparation 2. Sample Preparation (e.g., SPE, QuEChERS) Sample_Collection->Sample_Preparation Instrumental_Analysis 4. Instrumental Analysis (GC-MS, LC-MS/MS) Sample_Preparation->Instrumental_Analysis CRM_Standard_Preparation 3. CRM Standard Preparation CRM_Standard_Preparation->Instrumental_Analysis Data_Processing 5. Data Processing & Quantification Instrumental_Analysis->Data_Processing Reporting 6. Reporting of Results Data_Processing->Reporting

Figure 2. General workflow for this compound analysis.

Conclusion

The use of certified reference materials is a non-negotiable aspect of high-quality this compound analysis. While a direct performance comparison between different commercial CRMs is not extensively documented, researchers can make informed decisions based on the information provided in the Certificates of Analysis and by adhering to validated analytical methods. The protocols outlined in this guide, in conjunction with the appropriate CRMs, provide a solid foundation for generating accurate, reliable, and defensible data in the analysis of this important atrazine metabolite.

Comparative Analysis of Deethylatrazine Sorption Across Diverse Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers on the Environmental Fate of a Key Atrazine (B1667683) Metabolite

Deethylatrazine (DEA), a primary degradation product of the widely used herbicide atrazine, exhibits greater mobility in soil than its parent compound, posing a potential risk for groundwater contamination. Understanding the sorption behavior of DEA across different soil types is critical for predicting its environmental transport and persistence. This guide provides a comparative analysis of DEA sorption, supported by experimental data from peer-reviewed studies, to inform environmental fate modeling and risk assessment.

Quantitative Comparison of Sorption Coefficients

The sorption of this compound to soil is quantified using the soil sorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).[1] Kd represents the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium, while Koc normalizes this value to the organic carbon content of the soil, allowing for more standardized comparisons.[1][2]

Generally, DEA is less adsorbed by soil particles compared to its parent compound, atrazine.[3][4] The adsorption coefficients for DEA are consistently lower than those for atrazine and another metabolite, hydroxyatrazine (HA), but are comparable to deisopropylatrazine (B29266) (DIA).[5] This lower sorption contributes to DEA's higher potential for leaching.

The following table summarizes experimental data from various studies, comparing the sorption coefficients of DEA and atrazine in different soil types.

Soil Type/MaterialCompoundKd (L/kg)Koc (L/kg)Key Soil PropertiesReference
Levy Wetland SoilThis compound22.1240High Organic Carbon[5][6]
Levy Wetland SoilAtrazine38.6440High Organic Carbon[5][6]
Low Organic Carbon Geologic Materials (Average)This compound~0.37 * (Atrazine Kd)-Low Organic C (≤ 3.3 g/kg)[3]
Cultivated Houston Black ClayThis compoundN/AN/AAdsorption not statistically different from VFS[7][8]
Vegetated Filter Strip (VFS)This compoundN/AN/A1.7-fold higher Organic Carbon than Cultivated Soil[7][8]
Sandy Soils (Market Garden)This compound--Positive correlation between Kd and Organic Carbon[9]
Sandy Soils (Market Garden)Atrazine--Positive correlation between Kd and Organic Carbon[9]

Note: N/A indicates that specific values were not provided in the abstract, but comparative findings were reported.

Factors Influencing this compound Sorption

Several soil properties significantly influence the extent of DEA sorption:

  • Organic Carbon (OC) Content : Organic matter is a primary sorbent for many pesticides.[4] Studies consistently show a positive correlation between the organic carbon content of a soil and the sorption of atrazine and its metabolites.[7][9] For instance, a vegetated filter strip soil with 1.7 times more organic carbon than a cultivated soil showed significantly higher sorption of atrazine.[7][8]

  • Soil pH : Soil pH can affect the chemical speciation of compounds and the surface charge of soil colloids, thereby influencing sorption.[4] For some triazine herbicides, sorption increases as pH decreases.[9]

  • Clay Content and Mineralogy : While organic carbon is often the dominant factor, clay minerals can also contribute to the sorption of pesticides, although this was not found to be a primary correlate for DEA in low organic carbon materials.[3][10]

Standard Experimental Protocol: Batch Equilibrium Method

The determination of sorption coefficients for this compound is most commonly performed using the batch equilibrium method, as outlined by the OECD and various research studies.[5][11] This procedure involves equilibrating a known concentration of the chemical in an aqueous solution with a specific mass of soil.

Detailed Methodology
  • Soil Preparation : Soil samples are collected, air-dried, and sieved (typically to <2 mm) to ensure homogeneity. Key soil properties such as pH, organic carbon content, and texture are characterized.

  • Solution Preparation : A stock solution of this compound (often radiolabeled for ease of detection) is prepared in a background electrolyte solution, such as 0.01 M calcium chloride (CaCl₂), to maintain a constant ionic strength and minimize the disruption of the soil's mineral balance.[12] A series of working solutions with varying concentrations are prepared from this stock.

  • Equilibration : A known mass of the prepared soil (e.g., 1.0 g) is placed into a centrifuge tube.[11] A specific volume of the pesticide solution (e.g., 10 mL) is added to the tube. The tubes are then sealed and agitated on a shaker at a constant temperature for a predetermined period (e.g., 24 hours) to reach equilibrium.[6]

  • Phase Separation : After equilibration, the solid and liquid phases are separated by centrifugation.

  • Analysis : The concentration of this compound remaining in the supernatant (aqueous phase) is measured. If radiolabeled compounds are used, this is typically done by liquid scintillation counting. Alternatively, methods like High-Performance Liquid Chromatography (HPLC) can be used.[11]

  • Calculation : The amount of this compound sorbed to the soil is calculated as the difference between the initial and the equilibrium concentrations in the solution. The sorption coefficient (Kd) is then calculated as the ratio of the concentration of DEA in the soil to the concentration in the equilibrium solution.

Visualizing the Workflow

The following diagram illustrates the logical flow of the batch equilibrium experiment used to determine the sorption coefficients of this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Calculation cluster_output Phase 4: Output soil_prep Soil Collection & Sieving (<2mm) soil_char Soil Characterization (pH, %OC, Texture) soil_prep->soil_char mixing Soil & DEA Solution Mixing (e.g., 1:10 ratio) soil_prep->mixing solution_prep DEA Solution Prep (0.01M CaCl2) solution_prep->mixing equilibration Equilibration (e.g., 24h Shaking) mixing->equilibration separation Phase Separation (Centrifugation) equilibration->separation analysis Supernatant Analysis (LSC or HPLC) separation->analysis calculation Calculate Sorbed Amount analysis->calculation kd_calc Determine Kd & Koc calculation->kd_calc result Sorption Isotherm kd_calc->result

Caption: Workflow for the this compound batch equilibrium sorption experiment.

References

Deethylatrazine: A Reliable Tracer for Groundwater Investigations

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and environmental scientists on the efficacy of deethylatrazine as a groundwater tracer, supported by experimental data and protocols.

This compound (DEA), a primary and persistent degradation product of the widely used herbicide atrazine (B1667683), presents a compelling case for its use as a reliable tracer in groundwater hydrology. Its chemical properties, particularly its persistence and mobility in subsurface environments, often make it a more effective indicator of groundwater movement and contamination pathways than its parent compound. This guide provides a comprehensive comparison of this compound with other commonly used groundwater tracers, supported by experimental data and detailed methodologies.

Comparative Analysis of Groundwater Tracers

The selection of an appropriate groundwater tracer is critical for the accurate characterization of aquifer systems. The ideal tracer should be soluble, stable in the subsurface environment, easily detectable at low concentrations, non-toxic, and have mobility characteristics similar to that of the groundwater being traced. The following table provides a comparative overview of this compound and other common groundwater tracers.

PropertyThis compound (DEA)Bromide (Br⁻)Rhodamine WTFluorescein
Type Anthropogenic Organic CompoundAnionic Inorganic IonFluorescent DyeFluorescent Dye
Persistence (Half-life in Groundwater) High (estimated to be several months to years)Very High (considered conservative)Moderate (susceptible to photolysis and sorption)Low to Moderate (susceptible to photolysis and sorption)
Mobility (Retardation Factor, R) Low (R ≈ 1.08 in sand and gravel), indicating high mobility.[1]Very Low (R ≈ 1), considered non-sorbing.[2]Moderate (can sorb to clays (B1170129) and organic matter).[3][4]Moderate (can sorb to organic matter).[5]
Typical Background Concentration Varies depending on atrazine application in the area; can be non-detectable in pristine areas.Generally low, but can be elevated in coastal or saline environments.Negligible.Negligible.
Detection Limit As low as 0.4 µg/L to 5 pg/L depending on the analytical method.[6][7]~0.1 mg/L using ion-selective electrodes.~0.01 µg/L using fluorometry.~0.02 µg/L using fluorometry.
Advantages - Often already present in contaminated agricultural aquifers, providing a "natural" tracer. - More persistent than the parent compound, atrazine. - High mobility in many aquifer types.- Chemically stable and conservative. - Low background concentrations in most freshwaters. - Relatively inexpensive.- High detectability at very low concentrations. - Visible at high concentrations, aiding in qualitative assessments.- High detectability at very low concentrations. - Less sorptive than Rhodamine B.
Disadvantages - Presence is linked to atrazine contamination, limiting its use in pristine environments. - Potential for some biodegradation under certain conditions.- High concentrations can affect water density. - Can have natural sources, requiring careful background assessment.- Susceptible to sorption, especially in clay-rich sediments. - Can be degraded by sunlight (photolysis). - Potential for toxicity at high concentrations.- Highly susceptible to photolysis. - Sorption to organic matter can be significant. - Fluorescence is pH-dependent.

Atrazine to this compound Degradation Pathway

The utility of this compound as a groundwater tracer stems from its formation from atrazine, a widely applied herbicide. In the soil and vadose zone, atrazine undergoes microbial degradation, primarily through the removal of its ethyl group, to form this compound. Due to its chemical structure, DEA is more resistant to further degradation and is more mobile than atrazine, leading to its accumulation and persistence in groundwater.

cluster_soil Soil / Vadose Zone cluster_groundwater Groundwater Atrazine Atrazine Deethylatrazine_soil This compound (DEA) Atrazine->Deethylatrazine_soil Microbial Degradation Degradation_Products Further Degradation Products Deethylatrazine_soil->Degradation_Products Slow Degradation Deethylatrazine_gw This compound (DEA) (Persistent Tracer) Deethylatrazine_soil->Deethylatrazine_gw Leaching & Transport

Atrazine degradation to persistent this compound.

Experimental Protocol for a Groundwater Tracing Study Using this compound

This protocol outlines a typical workflow for a groundwater tracing experiment where this compound is used as the tracer. This methodology is applicable in areas with known atrazine application.

1. Site Characterization and Well Installation:

  • Hydrogeological Assessment: Conduct a thorough review of the site's geology, hydrology, and known or suspected sources of atrazine contamination.

  • Well Network Design: Install a network of monitoring wells, including an upgradient well to establish background conditions and multiple downgradient wells to intercept the potential tracer plume. Well screens should be placed at depths relevant to the groundwater flow path being investigated.

2. Background Sampling and Analysis:

  • Initial Sampling: Collect groundwater samples from all monitoring wells prior to the tracer test to establish baseline concentrations of atrazine, this compound, and other relevant water quality parameters.

  • Analytical Method: Analyze the samples using a sensitive and specific method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with mass spectrometry detection.[8] The lower limit of method validation can be as low as 0.10 micrograms/L (ppb).[8]

3. Tracer Introduction (if necessary):

  • Natural Gradient Test: In many agricultural settings, the historical and ongoing application of atrazine provides a continuous source of this compound, allowing for a "natural gradient" tracer test without the need for an artificial introduction.

  • Forced Gradient Test: If a controlled tracer test is required, a known quantity of atrazine or a non-toxic, conservative tracer like bromide can be introduced into an injection well. The subsequent formation and transport of this compound would then be monitored.

4. Groundwater Sampling and Monitoring:

  • Sampling Frequency: The frequency of sampling will depend on the estimated groundwater velocity. Initially, more frequent sampling (e.g., daily or weekly) may be necessary to capture the arrival of the tracer front.

  • Sample Collection: Use dedicated or properly decontaminated sampling equipment to collect groundwater samples. Samples should be collected in appropriate containers (e.g., amber glass bottles) and preserved according to the analytical laboratory's specifications.

5. Data Analysis and Interpretation:

  • Breakthrough Curves: Plot the concentration of this compound versus time for each downgradient monitoring well to generate breakthrough curves.

  • Transport Parameters: Analyze the breakthrough curves to determine key transport parameters such as groundwater velocity, dispersion, and the retardation factor of this compound.

  • Flow Path Delineation: Use the arrival times and concentrations of the tracer at different monitoring wells to delineate the groundwater flow paths and assess the connectivity of the aquifer.

Site_Characterization 1. Site Characterization & Well Installation Background_Sampling 2. Background Sampling & Analysis Site_Characterization->Background_Sampling Tracer_Introduction 3. Tracer Introduction (if necessary) Background_Sampling->Tracer_Introduction Groundwater_Monitoring 4. Groundwater Sampling & Monitoring Tracer_Introduction->Groundwater_Monitoring Data_Analysis 5. Data Analysis & Interpretation Groundwater_Monitoring->Data_Analysis Breakthrough_Curves Breakthrough Curves Data_Analysis->Breakthrough_Curves Transport_Parameters Transport Parameters Data_Analysis->Transport_Parameters Flow_Path Flow Path Delineation Data_Analysis->Flow_Path

Groundwater tracing experimental workflow.

Conclusion

This compound serves as a robust and reliable tracer for groundwater investigations, particularly in agricultural landscapes where atrazine has been historically applied. Its high persistence and mobility often provide a clearer and more prolonged signal of groundwater movement compared to its parent compound. While traditional tracers like bromide and fluorescent dyes have their merits, the inherent presence of this compound in certain environments offers a cost-effective and scientifically sound alternative for tracing studies. The choice of tracer will ultimately depend on the specific objectives of the study and the hydrogeological context of the site. However, for researchers working in areas impacted by agriculture, the validation of this compound as a groundwater tracer provides a valuable tool for understanding and protecting vital groundwater resources.

References

Deethylatrazine in Agricultural Systems: A Comparative Analysis of Conventional vs. No-Till Practices

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a complex relationship between tillage practices and the environmental fate of deethylatrazine (DEA), a primary degradation product of the widely used herbicide atrazine (B1667683). This guide synthesizes key findings, presenting a comparative analysis of DEA levels in conventional and no-till agricultural systems, supported by experimental data and detailed methodologies.

This compound is a significant environmental analyte due to its persistence and potential for transport into surface and groundwater. Agricultural management practices, particularly the choice between conventional tillage and no-till farming, profoundly influence the soil structure, organic matter content, and hydrological pathways, thereby affecting the degradation and movement of atrazine and its metabolites like DEA. While no-till agriculture is lauded for its soil conservation benefits, its impact on herbicide metabolite fate is not always straightforward and can be contradictory depending on various environmental factors.

Quantitative Comparison of this compound Levels

The following table summarizes quantitative data from various studies comparing DEA concentrations in different environmental compartments under conventional and no-till agriculture. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, soil types, and climatic factors.

Environmental CompartmentTillage SystemThis compound ConcentrationStudy Highlights & Conditions
Surface Runoff Conventional TillLower ConcentrationsIn a multi-year study on small watersheds, the average DEA concentration in runoff during the year of atrazine application was generally lower in conventional tillage systems. However, the timing and intensity of rainfall events had a more significant effect on concentrations than the tillage practice itself.[1][2]
No-TillHigher ConcentrationsThe same study found that no-till watersheds could have higher concentrations of DEA in runoff, particularly when rainfall events occurred soon after herbicide application.[1][2] This is attributed to the presence of herbicide residues on surface crop debris that are readily washed off.
Groundwater Conventional TillLower Peak ConcentrationsIn a study assessing pesticide movement into shallow groundwater, conventional tillage plots generally showed lower peak concentrations of atrazine and its metabolites following major rainfall events compared to no-till plots.[3]
No-TillHigher Peak ConcentrationsThe same study reported that a prolonged rain event immediately after application resulted in DEA levels that were 2 to 50 times greater in unconfined groundwater under no-till plots compared to conventional till plots, suggesting preferential transport through macropores.[3]
Soil Conventional TillHigher Concentrations in Surface SoilResearch has shown that conventional tillage can lead to higher concentrations of atrazine in the surface 10 cm of soil, as the herbicide is incorporated into the soil matrix.[4] This can influence the subsequent formation and distribution of DEA.
No-TillLower Initial Concentrations in Surface SoilIn no-till systems, a significant portion of the applied atrazine can be intercepted by crop residues on the surface, leading to lower initial concentrations in the underlying soil.[4] However, this can also lead to increased leaching of both atrazine and DEA to lower soil depths.[4]
Leachate (Soil Water) Conventional TillLower ConcentrationsA study using suction lysimeters found that atrazine was detected more frequently and at higher concentrations in soil water under tilled conditions compared to no-till.[5]
No-TillHigher Average ConcentrationsThe same study reported a higher average concentration of DEA in leachate under no-till conditions (0.52 μg L⁻¹) compared to tilled fields (0.39 μg L⁻¹), suggesting that while atrazine leaching might be reduced, the transport of the more mobile DEA metabolite could be enhanced.[5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, this section outlines the typical methodologies employed in studies comparing DEA levels under different tillage systems.

Field Site Establishment and Management
  • Plot Design: Field studies typically utilize a paired-watershed or split-plot design to compare conventional tillage and no-till practices under similar soil and climatic conditions.

  • Tillage Operations:

    • Conventional Tillage (CT): Involves primary tillage (e.g., moldboard plowing) followed by secondary tillage (e.g., disking, harrowing) to prepare a seedbed. This incorporates crop residues into the soil.

    • No-Till (NT): Involves planting directly into the undisturbed residue of the previous crop. Weed control relies heavily on herbicides.

  • Herbicide Application: Atrazine is applied at a specified rate and time, consistent with local agricultural practices. Application methods (e.g., broadcast spraying) and formulations are documented.

Sample Collection and Processing
  • Surface Runoff: Runoff is collected from gauged watersheds or plots using flumes and automated water samplers. Samples are typically collected on an event basis, triggered by rainfall. Water samples are refrigerated and extracted promptly.

  • Groundwater: Monitoring wells are installed at various depths to collect groundwater samples. Samples are collected periodically using dedicated pumps to avoid cross-contamination.

  • Soil: Soil cores are collected from different depths (e.g., 0-10 cm, 10-20 cm) at various time intervals after herbicide application. Samples are typically frozen until analysis to prevent microbial degradation of the analytes.

  • Leachate (Soil Water): Suction lysimeters are installed at desired depths within the soil profile to collect soil water. A vacuum is applied to the lysimeter to draw water from the surrounding soil.

Chemical Analysis
  • Extraction: this compound is extracted from water samples using solid-phase extraction (SPE) cartridges. For soil samples, solvent extraction methods (e.g., using methanol (B129727) or acetonitrile) are employed.

  • Analysis: The concentration of DEA in the extracts is quantified using analytical instruments such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity for identifying and quantifying DEA.

    • High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector: Also widely used for the analysis of atrazine and its metabolites.

  • Quality Control: Standard quality assurance/quality control procedures, including the use of blanks, spikes, and certified reference materials, are essential to ensure the accuracy and reliability of the data.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors and processes influencing the differential fate of this compound under conventional and no-till agricultural systems.

Deethylatrazine_Fate cluster_Tillage Tillage Practice cluster_Soil_Properties Soil Properties cluster_Transport Transport Pathways cluster_Fate This compound Fate Conventional_Till Conventional Tillage Soil_Structure Soil Structure (Aggregation, Porosity) Conventional_Till->Soil_Structure Disrupts aggregates, decreases macropores Organic_Matter Organic Matter (Content & Distribution) Conventional_Till->Organic_Matter Incorporates OM throughout plow layer Runoff Surface Runoff Conventional_Till->Runoff Potentially higher sediment-bound loss No_Till No-Till No_Till->Soil_Structure Improves aggregation, increases macropores No_Till->Organic_Matter Concentrates OM at the surface Microbial_Activity Microbial Activity No_Till->Microbial_Activity Often increases Leaching Leaching to Groundwater No_Till->Leaching Higher potential for preferential flow Soil_Structure->Runoff Influences infiltration rate Soil_Structure->Leaching Macropores enhance preferential flow Organic_Matter->Runoff Affects sorption of DEA Organic_Matter->Leaching Sorption retards leaching DEA_Concentration This compound (DEA) Concentration Microbial_Activity->DEA_Concentration Degradation Runoff->DEA_Concentration Determines surface water contamination Leaching->DEA_Concentration Determines groundwater contamination

Caption: Factors influencing this compound fate in different tillage systems.

Conclusion

The comparative analysis of this compound levels in conventional versus no-till agriculture does not yield a simple verdict on which system is unequivocally better for minimizing water contamination. The outcome is highly dependent on a complex interplay of factors including soil type, climate, and the timing of rainfall relative to herbicide application.

No-till systems, while beneficial for soil health, can create preferential flow paths (macropores) that may facilitate the rapid transport of DEA to groundwater, especially after significant rainfall events. Conversely, conventional tillage incorporates herbicides into the soil, which can lead to higher concentrations in the surface soil and potentially greater losses through surface runoff, although the total volume of runoff may be less than in no-till systems.

Researchers and drug development professionals should be aware of these complexities when evaluating the environmental impact of agricultural chemicals. Future research should focus on long-term studies across a wider range of environmental conditions to better understand and model the fate of this compound and other herbicide metabolites under different agricultural management practices. This will enable the development of more targeted and effective strategies to mitigate the risks of water contamination.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Deethylatrazine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Deethylatrazine, a metabolite of the herbicide Atrazine, to assist researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.

Core Principle: Regulatory Compliance and Safety

The fundamental principle for the disposal of this compound is to adhere strictly to all national, state, and local regulations. Waste materials must be managed in a way that prevents their release into the environment and ensures the safety of all personnel.

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation
  • Do Not Mix: Keep this compound waste separate from other chemical waste streams. Mixing with other substances can create unknown hazards and complicate the disposal process.

  • Original Containers: Whenever possible, store waste this compound in its original container. If this is not feasible, use a compatible, properly labeled, and sealable container.

  • Clear Labeling: Ensure all waste containers are clearly labeled with the full chemical name ("this compound") and appropriate hazard warnings.

Step 2: Secure Storage Pending Disposal
  • Designated Area: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Closed Containers: Keep waste containers tightly closed to prevent the release of dust or vapors.

Step 3: Arranging for Final Disposal
  • Approved Waste Disposal Facility: The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.

  • Consult Local Authorities: Before disposal, contact your institution's Environmental Health and Safety (EHS) department or your local waste management authority. They will provide specific guidance on local and state requirements, which may be stricter than federal regulations.

  • Regulatory Evaluation: In the United States, chemical waste must be evaluated in accordance with the Environmental Protection Agency (EPA) regulations under 40 CFR Part 261 to determine if it qualifies as hazardous waste.

Step 4: Handling Spills and Contaminated Materials

In the event of a spill, prioritize safety and containment.

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Before cleaning, don the appropriate Personal Protective Equipment (see table below).

  • Contain and Absorb: For solid spills, carefully sweep the substance into a covered container. To prevent dust formation, you may moisten the material slightly before sweeping. For liquid spills, cover with an absorbent material or clay, then sweep the absorbed material into a disposable container.

  • Clean the Area: After removing the bulk of the spill, clean the affected area. A mop with soap and water can be used for the final cleaning.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves, and cloths) must be disposed of as this compound waste.

Prohibited Actions:

  • NEVER pour this compound down the sink, toilet, or any drain. Municipal water treatment systems are often not equipped to remove such chemicals.

  • NEVER reuse empty this compound containers for other purposes, as residual contamination can cause serious harm.

  • AVOID release into the environment.

Data Presentation: Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound for disposal. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesHandle with impervious gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
Eyes Safety glasses or chemical gogglesProvides protection against splashes and dust particles.
Respiratory NIOSH-approved respiratorRequired when dusts are generated. A particulate filter respirator (e.g., P2 filter) is recommended to prevent inhalation.
Body Protective clothing / Lab coatWear appropriate protective clothing to prevent skin exposure. Wash contaminated clothing before reuse.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.

A This compound Waste Generated B Is waste mixed with other chemicals? A->B C Segregate and store in a dedicated, labeled, sealed container. B->C No D Consult EHS for complex waste stream disposal. B->D Yes E Store container in a designated secure, ventilated area. C->E F Contact EHS or approved waste management vendor. E->F G Follow vendor instructions for packaging and pickup. F->G H Waste disposed of at a licensed facility. G->H I Spill Occurs J Contain spill and clean up using appropriate PPE. I->J K Package cleanup materials as this compound waste. J->K K->C

Caption: Logical workflow for this compound waste management.

Personal protective equipment for handling Deethylatrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Deethylatrazine

This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for laboratory professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

This compound is a primary metabolite of the herbicide Atrazine and is recognized as a chlorotriazine.[1] It poses several health risks, including potential developmental and female reproductive toxicity.[1] Exposure can cause skin and eye irritation, allergic skin reactions, and may be harmful if inhaled or swallowed.[2][3]

Hazard Identification and Classification
Hazard StatementClassification
Harmful if swallowed[2][4]Acute Toxicity - Oral (Category 4)[4]
Harmful if inhaled[2]Acute Toxicity - Inhalation
Causes serious eye irritation[2][4]Serious Eye Damage/Eye Irritation (Category 2A)[4]
May cause an allergic skin reaction[3]Skin Sensitization (Category 1)[3]
May cause damage to organs through prolonged or repeated exposure[3]Specific target organ toxicity - repeated exposure (Category 2)[3]
Very toxic to aquatic life with long-lasting effects[3]Hazardous to the aquatic environment, long-term hazard (Category 1)[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All PPE should be inspected before each use to ensure it is clean and free of defects.[5] The following equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene, or Barrier laminate).[3][6] Do not use leather or fabric gloves.[5]Prevents dermal absorption, which is a primary route of exposure for pesticides.[7]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.[8] A face shield may be required when there is a significant splash hazard.[5]Protects against eye irritation from dust particles or splashes.[2]
Body Protection A lab coat or chemical-resistant coveralls.[6] An apron may be used for additional protection when mixing or loading solutions.[6] Wear long-legged pants over the top of boots.[5]Minimizes skin contact with the chemical. Loose-fitting clothing is recommended to prevent tears at the seams.[5]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (P2 or N95) is required when handling the solid form where dust may be generated.[3][8] Ensure adequate ventilation.[8]Prevents inhalation of harmful dust particles.[2]
Foot Protection Chemical-resistant boots. Leather or fabric footwear should not be worn as they can absorb the chemical.[5][9]Protects feet from spills and contamination.

Logical Workflow for Safe Handling of this compound

G Workflow for Safe this compound Handling cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase RiskAssessment Conduct Risk Assessment GatherPPE Gather & Inspect Required PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Ventilated Work Area GatherPPE->PrepWorkArea Weighing Weigh Solid Compound PrepWorkArea->Weighing Proceed when ready Dissolving Prepare Solution Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Upon completion SegregateWaste Segregate Chemical Waste Decontaminate->SegregateWaste CleanPPE Clean/Dispose of PPE SegregateWaste->CleanPPE StoreWaste Store Waste in Labeled Container CleanPPE->StoreWaste After cleaning ArrangeDisposal Arrange for Professional Disposal StoreWaste->ArrangeDisposal

Caption: A flowchart outlining the key stages of safely handling this compound in a laboratory setting.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to minimize risks.

Step-by-Step Handling Protocol:
  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[8]

  • Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to contain any dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Avoid Contact: Avoid all direct contact with skin and eyes.[2]

  • After Handling: Immediately after handling, wash hands and face thoroughly.[3] Remove and properly clean or dispose of contaminated clothing.[3]

Storage Plan:
  • Store containers in a dry, cool, and well-ventilated location.[4][8]

  • Keep containers tightly closed to prevent contamination and moisture absorption.[8]

  • Store away from incompatible materials and foodstuffs.

  • Ensure the storage area has restricted access.

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First-Aid Measures:
Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[2][3]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician immediately.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Accidental Release Measures (Spills):
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[2]

  • Cleanup (Solid Spill): Carefully sweep or scoop the spilled substance into a suitable, covered, and labeled container for disposal.[1][8] If appropriate, moisten the material slightly to prevent dusting.[8]

  • Cleanup (Liquid Spill): Absorb the spill with an inert, non-combustible material like sand or vermiculite. Place the absorbed material into a designated waste container.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution and then wash with soap and water.

  • PPE: Wear full PPE, including respiratory protection, during the entire cleanup process.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination. This compound is very toxic to aquatic life.[3]

Chemical Waste Disposal:
  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste material in suitable, closed, and clearly labeled containers.[2]

  • Do not dispose of this compound or its containers in regular trash or down the drain.[10] Pouring pesticides down the drain can contaminate waterways as treatment systems may not remove them.[10]

  • Arrange for disposal through an approved and licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][11]

Container Disposal Protocol:
  • Triple Rinse: Empty containers must be triple-rinsed immediately after use, as dried residues are harder to remove.[12]

  • Procedure:

    • Empty the container into the spray or mixing tank, allowing it to drain for 30 seconds.[12]

    • Fill the container about 20-25% full with water or a suitable solvent.[12]

    • Securely cap and shake vigorously for 30 seconds.[12]

    • Pour the rinsate (the rinse water) into the spray or mixing tank for use.[12]

    • Repeat this rinsing process two more times.[12]

  • Final Disposal: After triple-rinsing, puncture the container to prevent reuse. Dispose of it according to local hazardous waste guidelines or through a designated container recycling program if available.[12][13]

PPE Disposal:
  • Disposable PPE: Items like gloves should be discarded as hazardous waste after use.

  • Reusable PPE: Clean reusable PPE according to the manufacturer's instructions. Wash contaminated work clothes separately from other laundry using hot water and detergent.[14]

Decision Logic for PPE Selection

G Decision Tree for this compound PPE Selection Start Start: Handling this compound? Task What is the task? Start->Task Solid Handling Solid Powder? Task->Solid Weighing/ Transferring Liquid Handling Solution? Task->Liquid Mixing/ Using Spill Cleaning a Spill? Task->Spill Spill Cleanup PPE_Base Mandatory Base PPE: - Chemical-Resistant Gloves - Safety Goggles - Lab Coat/Coveralls - Closed-toe Shoes Solid->PPE_Base Yes Liquid->PPE_Base Yes PPE_Spill Full PPE Required: - Base PPE - Respirator - Chemical-Resistant Boots - Heavy-duty Gloves/Apron Spill->PPE_Spill Yes PPE_Solid Add: - NIOSH-Approved Respirator (for dust) PPE_Base->PPE_Solid Dust is possible PPE_Splash Consider: - Face Shield - Chemical Apron PPE_Base->PPE_Splash Splash risk

Caption: A decision-making diagram to guide the selection of appropriate PPE based on the specific task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.